molecular formula C2H2BrO2- B1195939 Bromoacetate CAS No. 68-10-0

Bromoacetate

Número de catálogo: B1195939
Número CAS: 68-10-0
Peso molecular: 137.94 g/mol
Clave InChI: KDPAWGWELVVRCH-UHFFFAOYSA-M
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Descripción

Bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C2H2BrO2- and its molecular weight is 137.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

68-10-0

Fórmula molecular

C2H2BrO2-

Peso molecular

137.94 g/mol

Nombre IUPAC

2-bromoacetate

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

Clave InChI

KDPAWGWELVVRCH-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Br

SMILES canónico

C(C(=O)[O-])Br

Otros números CAS

68-10-0

Sinónimos

omoacetate
bromoacetic acid
monobromoacetate

Origen del producto

United States

Foundational & Exploratory

Bromoacetate chemical properties for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromoacetate: Chemical Properties and Research Applications

Abstract

Bromoacetic acid and its esters, collectively referred to as bromoacetates, are highly reactive alkylating agents that serve as indispensable tools in biochemical research, drug development, and organic synthesis. Their utility stems from the presence of a reactive carbon-bromine bond, which is susceptible to nucleophilic attack, particularly by sulfhydryl and imidazole (B134444) groups found in proteins. This technical guide provides a comprehensive overview of the core chemical properties of bromoacetates, details their applications in research, presents quantitative data in a structured format, and offers detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development who utilize or are considering the use of these versatile chemical probes.

Physicochemical Properties

Bromoacetates are characterized as colorless to light-yellow liquids with sharp, pungent odors.[1][2][3] They are generally insoluble or only partially soluble in water but show good solubility in organic solvents like ethanol (B145695), ether, acetone (B3395972), and benzene.[1][2][3] The high reactivity and toxicity of these compounds, including their lachrymatory nature, necessitate careful handling in a laboratory setting.[1][4][5]

Table 1: Physicochemical Data of Bromoacetic Acid and Common Esters

Property Bromoacetic Acid Methyl this compound Ethyl this compound tert-Butyl this compound
CAS Number 79-08-3 96-32-2 105-36-2 5292-43-3
Molecular Formula C₂H₃BrO₂ C₃H₅BrO₂ C₄H₇BrO₂ C₆H₁₁BrO₂
Molecular Weight 138.95 g/mol [6] 152.97 g/mol 167.00 g/mol 195.05 g/mol
Appearance - Colorless to straw-colored liquid[3] Clear, colorless to light-yellow liquid[2] -
Boiling Point - 141 °C[3] 158-159 °C[2] -
Melting Point - -50 °C[3] -38 °C[2] -
Density - 1.635 g/cm³ at 20 °C[3] 1.506 g/mL at 25 °C -
Vapor Pressure - - 2.6 mmHg at 25 °C -
Refractive Index - 1.4520 at 20 °C[3] 1.451 at 20 °C -

| Solubility | - | Soluble in ethanol, ether, acetone, benzene[3] | Insoluble in water; soluble in acetone, benzene, ethanol, ether[2] | - |

Core Reactivity: Alkylation of Nucleophiles

The primary utility of bromoacetates in research is their function as potent alkylating agents.[5][7] The carbon atom bonded to the bromine is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions with various nucleophiles.[8] In a biological context, bromoacetates show high reactivity towards the sulfhydryl groups of cysteine residues and, to a lesser extent, the imidazole nitrogen of histidine residues within proteins.[4][9] This reactivity allows for the specific, covalent modification of proteins, making bromoacetates excellent tools for affinity labeling and enzyme inhibition studies.[4]

G cluster_reactants Reactants cluster_products Products This compound This compound (Br-CH₂-COOR) TS SN2 Transition State [Nu---CH₂(COOR)---Br]ᵟ⁻ This compound->TS Nucleophile Protein Nucleophile (e.g., Cys-S⁻) Nucleophile->TS Nucleophilic Attack AlkylatedProduct Alkylated Protein (Cys-S-CH₂-COOR) TS->AlkylatedProduct Bond Formation Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group Departure

Caption: General mechanism of protein alkylation by this compound via an SN2 reaction.

Key Research Applications

Affinity Labeling and Enzyme Inhibition

Bromoacetyl derivatives are widely used for affinity labeling, a technique to identify and characterize the active sites of enzymes or the binding sites of receptors.[10][11] By attaching a bromoacetyl group to a molecule that specifically binds to a target protein, a covalent bond can be formed at or near the binding site. This irreversible modification allows researchers to map binding pockets, study enzyme mechanisms, and identify key amino acid residues involved in biological function.[9][11]

Versatile Reagent in Organic Synthesis

In organic synthesis, this compound esters are versatile C2 building blocks.[2] A major application is the Reformatsky reaction, where ethyl this compound reacts with a carbonyl compound in the presence of zinc to form β-hydroxy esters.[2][5] They are also used in Suzuki cross-coupling reactions and as starting materials for a wide variety of pharmaceuticals and other complex organic molecules.[2][12]

Drug Discovery and Development

Bromoacetates are crucial intermediates in the synthesis of numerous pharmaceutical compounds.[4][13] They have been used to prepare potential drugs such as selective aldose reductase inhibitors for treating diabetic complications and cannabinoid CB1 receptor antagonists for managing obesity.[12] Furthermore, they can be used to create "tool compounds" by converting a known reversible inhibitor into an irreversible one, which helps in studying its mechanism of action and downstream signaling effects.[14]

Light-Driven Bromination

Recent research has shown that under near-visible LED light (e.g., 370 nm), methyl this compound can serve as a mild and safe source of bromine radicals.[15][16] This allows for the vicinal dibromination of unactivated alkenes and alkynes under neutral conditions, providing a safer alternative to using highly toxic and corrosive elemental bromine.[15]

Experimental Protocols

Protocol: Alkylation of Protein Cysteine Residues for Proteomics

This protocol is adapted for the alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.[14]

  • Protein Solubilization and Reduction : Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5). Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation : Cool the sample to room temperature. Add a freshly prepared solution of bromoacetic acid or its ester to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes. This step covalently modifies the free sulfhydryl groups of cysteine residues.

  • Quenching : Stop the alkylation reaction by adding DTT to a final concentration of 20 mM to consume any excess this compound.

  • Sample Cleanup : Proceed with buffer exchange (e.g., using spin columns or dialysis) to remove the denaturant and excess alkylating agent.

  • Enzymatic Digestion : Digest the alkylated proteins with an appropriate protease, such as trypsin, to generate peptides for mass spectrometry analysis.

Caption: Workflow for protein alkylation using this compound for proteomic analysis.

Protocol: Synthesis of Ethyl this compound

This procedure is a standard method for laboratory-scale synthesis.[17] Extreme caution must be exercised due to the lachrymatory and toxic nature of the product.

  • Bromoacetic Acid Preparation : In a 3-L flask, heat a mixture of glacial acetic acid (1 L), acetic anhydride (B1165640) (200 mL), and pyridine (B92270) (1 mL) to boiling. Slowly add bromine (250 mL) while maintaining reflux. After addition, continue refluxing until the red color of bromine disappears.

  • Esterification : Allow the mixture to cool. Add absolute ethanol (1.5 L) and concentrated sulfuric acid (150 mL) cautiously. Reflux the mixture for 4-6 hours.

  • Workup and Purification : Cool the reaction mixture and transfer it to a separatory funnel. Wash sequentially with water (1.5 L), 1% sodium bicarbonate solution (1.5 L), and again with water (1.5 L). Dry the organic layer over anhydrous sodium sulfate.

  • Distillation : Fractionally distill the dried product at atmospheric pressure. Collect the fraction boiling at 154–155 °C. The expected yield is 65-70%.

Application in Signaling Pathway Analysis

This compound's reactivity can be harnessed to study biological pathways. By attaching a this compound group to a known ligand, researchers can create a probe that binds irreversibly to its target receptor.[14] This permanently locks the receptor in a specific state (e.g., activated), allowing for detailed investigation of downstream signaling events without the complication of ligand dissociation. For example, a this compound derivative of a vitamin D analog can be used to form a covalent bond with the Vitamin D Receptor (VDR), leading to its persistent activation and enabling the study of subsequent gene transcription events.[14]

G Ligand Irreversible Ligand (Vitamin D Analog + This compound) VDR VDR (Vitamin D Receptor) Ligand->VDR Covalent Alkylation Complex VDR-RXR Heterodimer VDR->Complex RXR RXR RXR->Complex DNA DNA (VDRE) Complex->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription Initiates

Caption: Use of an irreversible this compound ligand to study VDR signaling.

Quantitative Data

Toxicological Data

Bromoacetates are highly toxic and must be handled with extreme care.[5] They are classified as fatal if swallowed, inhaled, or in contact with skin.[18][19]

Table 2: Acute Toxicity of this compound Derivatives

Compound Route Species LD50 Value Reference
Methyl this compound Oral Rat 70 mg/kg [20]
tert-Butyl this compound Oral Rat 300 - 500 mg/kg [21]

| tert-Butyl this compound | Dermal | Rabbit | >2000 mg/kg |[21] |

Reaction Kinetics

The reaction of bromoacetates with nucleophiles follows second-order kinetics, being first-order in each reactant.[8][22] Kinetic studies show that the reaction rate is accelerated by electron-releasing substituents on the nucleophile and retarded by electron-withdrawing groups, which is consistent with the SN2 mechanism.[23][22]

Table 3: Kinetic Data for the Reaction of Ethyl this compound with Nucleophiles

Nucleophile Conditions Temperature k₂ (M⁻¹s⁻¹) Reference
Phenoxyacetate ion 90% aq. acetone 40 °C 1.230 x 10⁻³ [22]
Phenoxyacetate ion 90% aq. acetone 35 °C 0.881 x 10⁻³ [22]

| Phenoxyacetate ion | 90% aq. acetone | 30 °C | 0.625 x 10⁻³ |[22] |

Safety and Handling

Due to their hazardous nature, all this compound compounds must be handled with stringent safety precautions in a well-ventilated chemical fume hood.

  • Hazard Statements : Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[18] Causes severe skin burns and eye damage.[20] It is a potent lachrymator (tear-producing agent).[1]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. Respiratory protection may be required for certain operations.[19]

  • Handling : Avoid contact with skin, eyes, and clothing.[19] Keep away from heat, sparks, and open flames.[19] Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials : Bromoacetates can react violently with strong oxidizing agents, acids, and bases.[19] They can react with water or steam to produce toxic and corrosive fumes of hydrogen bromide.[18]

Conclusion

This compound and its derivatives are powerful and versatile chemical reagents with broad applications in scientific research. Their well-defined reactivity as alkylating agents makes them ideal for probing protein structure and function, synthesizing complex molecules, and developing novel therapeutics. While their high toxicity demands rigorous safety protocols, a thorough understanding of their chemical properties and reaction mechanisms allows researchers to effectively harness their potential to advance molecular science and drug discovery.

References

Synthesis and Purification of Ethyl Bromoacetate: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ethyl bromoacetate, a versatile reagent in organic synthesis. The information presented is intended for use in a laboratory setting by trained professionals.

Overview

Ethyl this compound (BrCH₂COOCH₂CH₃) is a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its preparation is a common undertaking in many research and development laboratories. The most prevalent and reliable method for its synthesis is the Fischer esterification of bromoacetic acid with ethanol (B145695), catalyzed by a strong acid.[1][3][4] Alternative methods, such as the direct bromination of ethyl acetate (B1210297) or the reaction of ethanol with bromoacetyl bromide, have also been reported.[5][6]

This document details the synthesis from bromoacetic acid and ethanol, outlining the reaction, purification, and characterization, along with critical safety considerations.

Synthesis of Ethyl this compound via Fischer Esterification

The Fischer esterification is an equilibrium-driven reaction.[4][7] To achieve high yields of ethyl this compound, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually ethanol) or by removing water as it is formed.[4]

Reaction Scheme

The overall reaction is as follows:

BrCH₂COOH + CH₃CH₂OH ⇌ BrCH₂COOCH₂CH₃ + H₂O (Bromoacetic Acid + Ethanol ⇌ Ethyl this compound + Water)

A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the bromoacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4][8][9]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and purification of ethyl this compound.

ParameterValueReference(s)
Reactants
Bromoacetic Acid1.0 mol equivalent[5],[3]
Ethanol1.5 - 2.0 mol equivalents (or excess)[5],[10]
Sulfuric Acid (catalyst)~0.02 - 0.2 mol equivalents[5],[3]
Benzene (B151609) or Toluene (B28343) (for azeotropic removal of water)Variable[5],[10]
Reaction Conditions
TemperatureReflux[11],[3]
Reaction Time2 - 24 hours[11],[3]
Yield and Purity
Typical Yield65 - 85%[5],[11],[3]
Boiling Point (atmospheric pressure)154–155 °C / 759 mm Hg; ~168 °C[5],[11]
Commercially Available Purity97 - 98%[1]

Experimental Protocols

Synthesis of Ethyl this compound

This protocol is based on the Fischer esterification of bromoacetic acid and ethanol.

Materials:

  • Bromoacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Benzene or Toluene (optional, for azeotropic distillation)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using azeotropic distillation)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromoacetic acid and an excess of absolute ethanol.[3][5]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[3][5]

  • If employing azeotropic removal of water, add benzene or toluene and set up a Dean-Stark trap.[5][10]

  • Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.[5][10]

  • Once the reaction is complete (no more water is collected or after a predetermined time), allow the mixture to cool to room temperature.[5]

Purification of Ethyl this compound

The crude ethyl this compound obtained from the synthesis requires purification to remove unreacted starting materials, the acid catalyst, and byproducts.

Materials:

  • Crude ethyl this compound

  • Separatory funnel

  • Water

  • 1% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or calcium chloride

  • Distillation apparatus (including a Vigreux column)

  • Receiving flask

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.[5]

  • Wash the organic layer sequentially with:

    • Water, to remove the bulk of the ethanol and sulfuric acid.[5]

    • 1% sodium bicarbonate solution, to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[5]

    • Water again, to remove any remaining salts.[5]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.[5][11]

  • Filter the drying agent and transfer the dried crude product to a distillation flask.

  • Perform fractional distillation at atmospheric pressure.[5] Collect the fraction boiling at approximately 154–155 °C.[5]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of ethyl this compound.

Synthesis_Workflow node_reactants Reactants (Bromoacetic Acid, Ethanol, Sulfuric Acid) node_reflux Reflux node_reactants->node_reflux Heat node_cooling Cooling node_reflux->node_cooling Reaction Completion node_crude Crude Ethyl This compound node_cooling->node_crude

Caption: Synthesis Workflow for Ethyl this compound.

Purification_Workflow node_crude Crude Product node_wash_water1 Wash with Water node_crude->node_wash_water1 node_wash_bicarb Wash with NaHCO₃ soln. node_wash_water1->node_wash_bicarb node_wash_water2 Wash with Water node_wash_bicarb->node_wash_water2 node_drying Drying (anhydrous Na₂SO₄) node_wash_water2->node_drying node_distillation Fractional Distillation node_drying->node_distillation node_pure Pure Ethyl This compound node_distillation->node_pure

Caption: Purification Workflow for Ethyl this compound.

Safety Precautions

Ethyl this compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Toxicity and Irritation: Ethyl this compound is toxic if swallowed, inhaled, or in contact with skin.[12] It is a strong lachrymator and is highly irritating to the eyes, skin, mucous membranes, and respiratory tract.[5][10]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[10][14] Keep containers tightly closed.[12]

  • In case of exposure:

    • Skin contact: Immediately wash the affected area with plenty of soap and water.[13][15]

    • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite (B1170534) and dispose of it as hazardous waste.[10][13]

Always consult the Safety Data Sheet (SDS) for ethyl this compound before handling.[12][15][16]

References

Bromoacetate as an SN2 Alkylating Agent: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoacetate and its esters are potent alkylating agents widely utilized in biochemical and pharmaceutical research. Their utility stems from the high reactivity of the carbon-bromine bond, which makes the α-carbon an electrophilic target for various biological nucleophiles. This reactivity is harnessed for applications ranging from the specific modification of proteins for proteomic studies to the irreversible inhibition of enzymes in drug development. The primary mechanism governing this reactivity is the bimolecular nucleophilic substitution (SN2) reaction. This technical guide provides an in-depth exploration of the core mechanism of this compound, its reactivity with key biological molecules, the cellular consequences of this activity, and detailed experimental protocols for its application.

The Core Mechanism: SN2 Reaction

The alkylating activity of this compound is fundamentally defined by the SN2 reaction mechanism. This is a single-step (concerted) process where a nucleophile attacks the electrophilic α-carbon simultaneously as the bromide leaving group departs.[1] The rate of this second-order reaction is dependent on the concentration of both the this compound and the nucleophile.[1]

Key characteristics of the SN2 reaction include:

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[1]

  • Concerted Mechanism: Bond formation with the nucleophile and bond cleavage with the leaving group occur in a single, fluid step.[1]

  • Inversion of Stereochemistry: If the α-carbon were a chiral center, the reaction would proceed with an inversion of its stereochemical configuration.[1]

The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion.[1]

Diagram 1. General SN2 reaction of this compound with a cysteine thiolate.

Reactivity with Biological Nucleophiles

In a biological context, this compound reacts with various nucleophilic amino acid side chains. The selectivity and rate of these reactions are highly dependent on the nucleophilicity of the residue and, critically, the local pH, which dictates the protonation state of the side chain.

  • Cysteine: The thiol group of cysteine is the primary target for this compound. The deprotonated form, the thiolate anion (S⁻), is a potent nucleophile. The reaction, known as carboxymethylation, forms a stable thioether bond. To ensure the cysteine is in its reactive thiolate form, the reaction is optimally carried out at a pH of 7.5-8.5, which is near or above the pKa of the thiol group.

  • Histidine: The imidazole (B134444) side chain of histidine can also be alkylated. This reaction is more favorable at pH values above 6, where the imidazole ring is deprotonated and thus more nucleophilic.

  • Methionine: The thioether side chain of methionine can be alkylated by this compound to form a sulfonium (B1226848) ion. This side reaction can occur even at neutral or slightly acidic pH, particularly with longer reaction times or higher concentrations of the alkylating agent.[2][3]

  • Lysine (B10760008): The ε-amino group of lysine is generally a weaker nucleophile than the aforementioned residues. Its reaction with this compound becomes significant only at a high pH (>9.0) where the amine group is deprotonated.

Data Presentation: Reactivity of this compound with Amino Acid Residues

While specific second-order rate constants for this compound are not widely compiled in the literature, the relative reactivity and optimal conditions can be summarized based on established chemical principles.[1]

Amino Acid ResidueNucleophilic GrouppKa (approx.)Optimal Reaction pHRelative ReactivityProduct
Cysteine Thiol (-SH)8.3 - 8.67.5 - 8.5Very HighThioether
Histidine Imidazole~6.0> 6.0ModerateAlkylated Imidazole
Methionine Thioether (-S-CH₃)N/ANeutral / AcidicLow to ModerateSulfonium Ion
Lysine ε-Amino (-NH₃⁺)~10.5> 9.0LowSecondary Amine

Note: Reactivity is also highly dependent on residue accessibility within the protein's tertiary structure and the local microenvironment.

Consequences of Alkylation in Biological Systems

Enzyme Inhibition

This compound is an effective irreversible enzyme inhibitor. By alkylating nucleophilic amino acid residues located within the active site of an enzyme, it forms a stable covalent bond that permanently blocks substrate access or disrupts the catalytic machinery. For example, the inhibition of Penaeus penicillatus acid phosphatase by bromoacetic acid has been shown to target an essential histidine residue in the active site.[4]

The potency of an irreversible inhibitor is often described by an inhibition constant (Ki) , which represents the concentration of inhibitor required to produce half-maximum inhibition.[5] The determination of Ki and the rate of inactivation provides crucial information for drug development and mechanistic studies.

Perturbation of Cellular Signaling Pathways

The covalent modification of key proteins by this compound can lead to significant disruption of cellular signaling networks, which control processes like cell growth, proliferation, and apoptosis.[6][7] While direct pathway analysis for this compound is limited, studies on the related compound dibromoacetic acid (DBA) provide a plausible model. DBA has been shown to induce apoptosis in T-cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, ERK1/2, and JNK1/2).[2] This activation leads to the phosphorylation of downstream transcription factors, ultimately triggering a mitochondria-dependent apoptotic cascade.[2] Given its similar alkylating nature, this compound could perturb such pathways by covalently modifying and altering the function of critical kinases or phosphatases within the cascade.

Signaling_Pathway This compound This compound Stress Cellular Stress This compound->Stress Induces This compound->Inhibit_Node Alkylates & Perturbs Kinases/ Phosphatases MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, Elk-1) MAPK->TranscriptionFactors Phosphorylates Apoptosis Apoptosis TranscriptionFactors->Apoptosis Promotes

Diagram 2. Proposed perturbation of the MAPK signaling pathway by this compound.

Experimental Protocols

Alkylation of cysteine residues with reagents like bromoacetic acid or its derivatives is a cornerstone of proteomics sample preparation. The procedure ensures that disulfide bonds, once reduced, do not re-form, which is critical for accurate protein digestion and subsequent analysis by mass spectrometry.

In-Solution Protein Alkylation for Proteomics

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

Materials:

  • Denaturation/Reduction Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.3

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM Bromoacetic acid or Iodoacetamide in water (prepare fresh, protect from light)

  • Quenching Solution: 500 mM DTT in water

  • Digestion Buffer: 25 mM Tris-HCl, pH 8.2

Procedure:

  • Solubilization and Denaturation: Dissolve the protein sample (e.g., cell lysate) in the Denaturation/Reduction Buffer to a final protein concentration of 1-5 mg/mL. The urea will denature the proteins, exposing the cysteine residues.

  • Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate the mixture for 30-45 minutes at 56°C to reduce all disulfide bonds to free thiols.

  • Cooling: Allow the sample to cool to room temperature. It is crucial to cool the sample before adding the alkylating agent to prevent heat-induced side reactions.

  • Alkylation: Add the 500 mM bromoacetic acid stock solution to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in complete darkness. This compound is light-sensitive, and this step prevents the re-formation of disulfide bonds by capping the free thiols.

  • Quenching: Add the 500 mM DTT stock solution to a final concentration of 10 mM (a 5 mM excess) to quench any unreacted bromoacetic acid. Incubate for 15 minutes at room temperature in the dark.

  • Dilution for Digestion: Dilute the sample at least 5-fold with the Digestion Buffer to reduce the urea concentration to below 2 M. High concentrations of urea can inhibit the activity of digestive enzymes like trypsin.

  • Enzymatic Digestion: Proceed with the addition of a protease (e.g., trypsin) according to the manufacturer's protocol. The sample is now ready for downstream processing and analysis, such as mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_digest Downstream Processing Solubilize 1. Solubilize & Denature (8M Urea, pH 8.3) Reduce 2. Reduce (5mM DTT, 56°C) Solubilize->Reduce Cool 3. Cool to RT Reduce->Cool Alkylize 4. Alkylate (14mM this compound, RT, Dark) Cool->Alkylize Quench 5. Quench (Excess DTT) Alkylize->Quench Dilute 6. Dilute (<2M Urea) Quench->Dilute Digest 7. Digest (e.g., Trypsin) Dilute->Digest Analysis 8. Mass Spectrometry Analysis Digest->Analysis

Diagram 3. Experimental workflow for in-solution protein alkylation.

Conclusion

This compound is a powerful and versatile SN2 alkylating agent with significant applications in chemical biology and drug discovery. Its reactivity is governed by the principles of the SN2 mechanism, exhibiting a strong preference for nucleophilic amino acid residues, particularly cysteine. The selectivity of its reactions can be effectively modulated by controlling the pH, allowing for targeted modification of proteins. This covalent modification is the basis for its utility in preventing disulfide bond re-formation in proteomics and for its function as an irreversible enzyme inhibitor. The potential for this compound to perturb critical cellular signaling pathways underscores its biological activity and provides avenues for therapeutic development. A thorough understanding of its mechanism of action, reactivity profile, and proper experimental handling is essential for its effective and accurate application in a research setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (C₃H₅BrO₂) is a vital reagent in organic synthesis, widely employed in the pharmaceutical and chemical industries as a versatile alkylating agent.[1][2] Its bifunctional nature, possessing both an ester and a reactive bromine atom, allows for its participation in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including vitamins and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety and handling procedures.

Physical Properties

Methyl this compound is a colorless to straw-colored liquid characterized by a sharp, penetrating odor.[3][4] It is denser than water and possesses limited solubility in water, but is soluble in a range of common organic solvents.[1][2][3] A summary of its key physical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₃H₅BrO₂[1][5][6][7]
Molecular Weight 152.97 g/mol [1][3][5][6][8][9]
CAS Number 96-32-2[1][5][7][8]
Appearance Colorless to straw-colored liquid[2][3]
Odor Sharp, penetrating[2][3]
Density 1.616 g/mL at 25 °C[6][8][10]
Boiling Point 144-145 °C at 760 mmHg[1]
51-52 °C at 15 mmHg[6][8][9][10]
Melting Point -50 °C[3][6][11]
Solubility Soluble in ethanol, ether, acetone, benzene (B151609)[3]
Soluble in water[3]
Refractive Index (n20/D) 1.458[6][8][10]

Chemical Properties and Reactivity

Methyl this compound's reactivity is primarily dictated by the presence of the bromine atom, which is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. It is a halogenated ester and reacts with acids to produce heat, alcohols, and acids.[3][4] Strong oxidizing acids can lead to vigorous, exothermic reactions.[3][4] It is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[2][12]

Key reactions involving methyl this compound include:

  • Nucleophilic Substitution: As a potent alkylating agent, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce a carboxymethyl group.[2]

  • Reformatsky Reaction: It is a classical reagent in the Reformatsky reaction, where it reacts with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters.[9]

  • Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, such as coumarins and cis-cyclopropanes.[2][4]

Experimental Protocols

Synthesis of Methyl this compound via Esterification of Bromoacetic Acid

This protocol describes the synthesis of methyl this compound from bromoacetic acid and methanol.

Materials:

  • Bromoacetic acid

  • Methanol

  • Inert hydrocarbon diluent (e.g., benzene or toluene)

Procedure:

  • Charge a reaction vessel equipped with a fractionation column with bromoacetic acid and methanol.

  • Add an inert hydrocarbon diluent to facilitate the azeotropic removal of water.

  • Slowly increase the temperature of the reaction mixture.

  • Collect the initial distillate, which will primarily be wet methanol, over a temperature range of 65 to 85 °C.

  • As the reaction progresses, an azeotrope of methyl this compound and water will distill over in the range of 85 to 135 °C.

  • After the azeotrope has been collected, increase the reaction temperature to 160 °C to distill pure methyl this compound.

  • The collected azeotrope can be separated, and the lower methyl this compound layer can be combined with the main product to improve the overall yield.[5]

G cluster_synthesis Synthesis of Methyl this compound reactants Bromoacetic Acid + Methanol + Inert Diluent reaction_vessel Reaction Vessel with Fractionation Column reactants->reaction_vessel heating Heat reaction_vessel->heating distillation1 Distill @ 65-85°C heating->distillation1 distillation2 Distill @ 85-135°C heating->distillation2 distillation3 Distill @ 160°C heating->distillation3 waste1 Wet Methanol distillation1->waste1 azeotrope Methyl this compound/ Water Azeotrope distillation2->azeotrope product Pure Methyl this compound distillation3->product separation Separate Layers azeotrope->separation product2 Methyl this compound separation->product2 product2->product

Synthesis of Methyl this compound Workflow
Nucleophilic Substitution Reaction with an Amine

This protocol outlines a general procedure for the reaction of methyl this compound with a primary or secondary amine.

Materials:

  • Methyl this compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., triethylamine, potassium carbonate) - optional, to neutralize the HBr byproduct.

Procedure:

  • Dissolve the amine in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If a base is used, add it to the amine solution.

  • Slowly add methyl this compound (typically 1.0-1.2 equivalents) to the stirred amine solution at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

G cluster_substitution Nucleophilic Substitution with Amine reactants Methyl this compound + Amine + Solvent (+ Base) reaction Stir at RT or Heat reactants->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Quench & Extract monitoring->workup purification Purify (Chromatography, Distillation, etc.) workup->purification product N-Substituted Glycine Methyl Ester purification->product

Nucleophilic Substitution Workflow
Reformatsky Reaction with an Aldehyde

This protocol details a typical Reformatsky reaction using methyl this compound.

Materials:

  • Methyl this compound

  • Aldehyde

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., THF, diethyl ether, toluene)

  • Iodine (for zinc activation)

  • 1 M Hydrochloric acid

Procedure:

  • Activate zinc dust by stirring it with a small crystal of iodine in a dry flask under an inert atmosphere until the purple color of the iodine disappears.

  • Add the anhydrous solvent to the activated zinc.

  • In a separate dropping funnel, prepare a solution of the aldehyde and methyl this compound in the anhydrous solvent.

  • Add a small portion of the aldehyde/methyl this compound solution to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours or until TLC analysis shows the consumption of the starting materials.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the excess zinc has dissolved.

  • Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the resulting β-hydroxy ester by column chromatography or distillation.[2]

G cluster_reformatsky Reformatsky Reaction start Start activate_zinc Activate Zinc Dust with Iodine start->activate_zinc prepare_solution Prepare Aldehyde & Methyl this compound Solution start->prepare_solution add_solvent Add Anhydrous Solvent activate_zinc->add_solvent initiate_reaction Initiate Reaction with a Small Amount of Solution add_solvent->initiate_reaction prepare_solution->initiate_reaction add_reactants Add Remaining Solution Dropwise initiate_reaction->add_reactants reflux Reflux for 1-2 hours add_reactants->reflux workup Cool, Quench with HCl, & Extract reflux->workup purify Purify Product workup->purify end_product β-Hydroxy Ester purify->end_product

Reformatsky Reaction Workflow

Spectral Data

While detailed spectral data should be obtained for each synthesized batch, typical spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons (O-CH₃) and a singlet for the methylene (B1212753) protons (Br-CH₂-). The chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR will show signals for the methyl carbon, the methylene carbon, and the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1730-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy (B1213986) group and the bromine atom.

Safety and Handling

Methyl this compound is a toxic and corrosive substance that should be handled with extreme care in a well-ventilated fume hood.[3][4][12] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[3][4][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] Ground and bond containers when transferring material to prevent static discharge.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1][12][13] Keep containers tightly closed.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl this compound is a cornerstone reagent in organic synthesis, offering a reliable means of introducing a carboxymethyl group into a variety of molecules. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development. The experimental procedures provided in this guide offer a starting point for the synthesis and application of this versatile compound.

References

An In-depth Technical Guide on the Stability and Reactivity of Bromoacetic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid (BrCH₂COOH), a halogenated carboxylic acid, is a versatile reagent in organic synthesis, particularly as a potent alkylating agent in the pharmaceutical and biotechnology industries. Its utility in modifying proteins, peptides, and other biomolecules hinges on the reactivity of the carbon-bromine bond. However, the stability of bromoacetic acid in aqueous environments, the medium for most biological reactions, is a critical factor that dictates its efficacy and handling. This technical guide provides a comprehensive overview of the stability and reactivity of bromoacetic acid in aqueous solutions, with a focus on its hydrolysis and reactions with common nucleophiles.

Physicochemical Properties

A foundational understanding of bromoacetic acid's properties is essential for its application.

PropertyValueReference
Molar Mass138.95 g/mol [1]
pKa~2.89[2]
Water Solubility175 g/100 mL (25 °C)[2]
AppearanceColorless to light yellow crystalline solid[1][2]

The low pKa indicates that bromoacetic acid is a relatively strong acid and will exist predominantly as the bromoacetate anion in solutions with a pH above ~3.[1]

Stability in Aqueous Solutions: Hydrolysis

In aqueous solutions, bromoacetic acid undergoes hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile, leading to the formation of glycolic acid and hydrobromic acid. This degradation pathway is a key consideration for its storage and use in aqueous buffers.[1][2]

The reaction proceeds as follows:

BrCH₂COOH + H₂O → HOCH₂COOH + HBr

Under basic conditions, the hydrolysis is accelerated due to the presence of the stronger nucleophile, hydroxide (B78521) ion (OH⁻).[2] The reaction with excess alkali results in the formation of sodium glycolate.[2]

Signaling Pathway for Hydrolysis

The hydrolysis of bromoacetic acid can be depicted as a simple nucleophilic substitution reaction.

Hydrolysis BAA Bromoacetic Acid (BrCH₂COOH) GA Glycolic Acid (HOCH₂COOH) BAA->GA Nucleophilic Attack H2O Water (H₂O) H2O->BAA HBr Hydrobromic Acid (HBr)

Hydrolysis of Bromoacetic Acid

Reactivity with Nucleophiles

Bromoacetic acid is a strong alkylating agent due to the electron-withdrawing carboxylic acid group and the good leaving group ability of the bromide ion. It readily reacts with various nucleophiles, a property extensively utilized in bioconjugation and chemical synthesis.

Reaction with Thiols

The reaction of bromoacetic acid with thiol-containing molecules, such as cysteine residues in proteins, is a cornerstone of its application in life sciences. This reaction is highly pH-dependent. The thiol group must be in its deprotonated thiolate form (RS⁻) to act as an effective nucleophile.

The general reaction is:

BrCH₂COOH + R-SH → R-S-CH₂COOH + HBr

Kinetic studies have shown that the reaction rate with thiols is significantly faster at higher pH values. For instance, a substantial increase in reaction rate is observed when the pH is raised from 6.5 to 9.0.[3] This is because the concentration of the more nucleophilic thiolate anion increases as the pH approaches and exceeds the pKa of the thiol group.

NucleophilepHSecond-Order Rate Constant (M⁻¹s⁻¹)
Thiol (general)6.5Low
Thiol (general)9.0High (2-3 orders of magnitude greater than at pH 6.5)

Note: The table provides a qualitative comparison based on available literature. Precise rate constants are dependent on the specific thiol and reaction conditions.[3]

Reaction with Amines

Primary and secondary amines are also good nucleophiles that react with bromoacetic acid. The reaction typically involves the unprotonated amine attacking the electrophilic carbon, leading to N-alkylation.[4] Similar to thiols, the reactivity of amines is pH-dependent, with the free amine being the reactive species.

The general reaction is:

BrCH₂COOH + R-NH₂ → R-NH-CH₂COOH + HBr

It is important to note that with primary amines, there is a possibility of multiple alkylations.[4]

Signaling Pathway for Nucleophilic Substitution

The reaction of bromoacetic acid with a generic nucleophile (Nu⁻) can be visualized as follows:

Nucleophilic_Substitution BAA Bromoacetic Acid (BrCH₂COOH) Product Alkylated Product (Nu-CH₂COOH) BAA->Product SN2 Reaction Nu Nucleophile (Nu⁻) Nu->BAA Br Bromide Ion (Br⁻)

Nucleophilic Substitution of Bromoacetic Acid

Experimental Protocols

Kinetic Analysis of Thiol Alkylation

This protocol provides a general method to determine the second-order rate constant for the reaction of bromoacetic acid with a thiol-containing compound.[5]

Materials:

  • Bromoacetic acid

  • Thiol-containing compound (e.g., N-acetyl-L-cysteine or glutathione)

  • Phosphate (B84403) buffer (pH adjusted to desired values, e.g., 6.5 and 9.0)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of bromoacetic acid, the thiol compound, and DTNB in the phosphate buffer.

  • Reaction Initiation: In a temperature-controlled cuvette, mix the phosphate buffer and the thiol solution. Initiate the reaction by adding a known concentration of bromoacetic acid.

  • Monitoring Thiol Concentration: At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB. The reaction of DTNB with free thiols produces a colored product (2-nitro-5-thiobenzoate, TNB²⁻) that absorbs light at 412 nm.

  • Data Analysis: Measure the absorbance at 412 nm. The decrease in the concentration of free thiols over time is used to calculate the initial reaction rate. By performing the experiment with varying concentrations of bromoacetic acid and the thiol, the second-order rate constant can be determined using the rate law: Rate = k[Bromoacetic Acid][Thiol][5]

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of bromoacetic acid reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Bromoacetic Acid, Nucleophile, Buffer) B Set up Reaction Vessels (e.g., cuvettes, vials) A->B C Initiate Reaction (Mix reactants at T=const) B->C D Collect Aliquots (at specific time intervals) C->D E Quench Reaction (if necessary) D->E F Analyze Samples (e.g., HPLC, UV-Vis) E->F G Determine Concentrations F->G H Plot Concentration vs. Time G->H I Calculate Rate Constants H->I

Workflow for Kinetic Analysis
Analytical Methods for Monitoring Reactions

Several analytical techniques can be employed to monitor the degradation of bromoacetic acid and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for separating and quantifying bromoacetic acid and its reaction products. A simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be used.[6]

  • Gas Chromatography (GC): After derivatization to their methyl esters, haloacetic acids can be analyzed by GC with an electron capture detector (GC-ECD).[1]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This technique offers high sensitivity and selectivity for the direct analysis of bromoacetic acid and its products in aqueous samples.

Conclusion

The stability and reactivity of bromoacetic acid in aqueous solutions are governed by its susceptibility to hydrolysis and its potent alkylating nature towards nucleophiles. The rates of these reactions are highly dependent on pH and temperature. A thorough understanding of these kinetic parameters is crucial for the effective and predictable use of bromoacetic acid in research, drug development, and other applications. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the reactivity of this important chemical entity while accounting for its stability in aqueous media.

References

Introduction: The Bromoacetate Moiety in Synthetic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in Bromoacetate

Bromoacetic acid and its esters, collectively referred to as bromoacetates, are pivotal reagents in organic synthesis and serve as versatile building blocks in the development of pharmaceuticals. Their utility stems from the presence of two key functional groups: a carboxyl group (or its ester derivative) and a bromine atom attached to the adjacent carbon, known as the alpha-carbon. This unique structural arrangement confers a high degree of electrophilicity upon the alpha-carbon, making it a prime target for nucleophilic attack.

The reactivity of the alpha-carbon in bromoacetates is harnessed in a wide array of chemical transformations, most notably in alkylation reactions to form new carbon-carbon and carbon-heteroatom bonds. In the realm of drug development and chemical biology, the this compound moiety is frequently incorporated into molecules designed as covalent inhibitors.[1][2] By attaching a this compound group to a ligand, researchers can create probes that form irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[2] This allows for the permanent blockage of receptor activity or the "trapping" of protein-protein interactions for further study.[1] The inherent alkylating ability of bromoacetates also underlies their toxicity and historical use as biocides and lachrymators.[3]

This technical guide provides a comprehensive examination of the electronic factors governing the electrophilicity of the alpha-carbon in this compound, summarizes quantitative reactivity data, details relevant experimental protocols, and illustrates the core concepts through mechanistic and workflow diagrams.

The Electronic Landscape: Understanding Alpha-Carbon Electrophilicity

The pronounced electrophilicity of the alpha-carbon in this compound is a direct consequence of the cumulative electron-withdrawing effects of the adjacent bromine atom and the carbonyl group.[2]

  • Inductive Effect (-I) of Bromine: The bromine atom is significantly more electronegative than carbon. Consequently, it exerts a strong inductive effect, pulling electron density away from the alpha-carbon through the carbon-bromine sigma bond.

  • Inductive and Resonance Effects of the Carbonyl Group: The carbonyl group is also strongly electron-withdrawing. The electronegative oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbonyl carbon. This inductive effect is relayed to the alpha-carbon.[4] Furthermore, the carbonyl group can stabilize an adjacent negative charge through resonance, which makes the alpha-protons acidic and facilitates reactions involving enolate intermediates.[5][6]

The convergence of these two powerful electron-withdrawing groups on the alpha-carbon results in a significant electron deficiency, creating a potent electrophilic center highly susceptible to nucleophilic substitution.[2] This is the fundamental principle behind the high reactivity of bromoacetates in SN2 reactions.

Recent computational studies on haloacetates have added nuance to the classical understanding of inductive effects. While wave functional theory calculations confirm that the partial positive charge on the alpha-carbon increases monotonically with the electronegativity of the halogen substituent, the effect on the distal carboxylate group is more complex and not solely explained by simple induction.[7][8] However, for the direct reactivity of the alpha-carbon itself, the localized electron deficiency caused by the adjacent halogen remains the dominant factor.

Electronic_Effects cluster_0 This compound Structure Br Br (δ-) C_alpha α-Carbon (δ+) Br->C_alpha  -I Effect C_carbonyl C=O C_alpha->C_carbonyl C_carbonyl->C_alpha  -I Effect O_double C_carbonyl->O_double OR —OR C_carbonyl->OR

Figure 1: Inductive effects enhancing alpha-carbon electrophilicity.

Reactivity Profile: SN2 Displacement Reactions

The primary mode of reactivity for the alpha-carbon of this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic alpha-carbon, displacing the bromide ion, which serves as an excellent leaving group.

General Reaction: Nu:- + Br-CH2-COOR → Nu-CH2-COOR + Br-

This reaction is a cornerstone of synthetic chemistry, allowing for the facile introduction of a carboxymethyl group onto a wide variety of nucleophiles. Kinetic studies of the reaction between ethyl this compound and various nucleophiles, such as substituted carboxylate ions, consistently show that the reaction follows second-order kinetics—first order in each reactant—which is characteristic of the SN2 mechanism.[9][10]

The rate of these reactions is influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. For instance, the rate of reaction with substituted carboxylate ions increases with the basicity of the nucleophile.[11]

  • Solvent: The reaction rate is sensitive to the solvent composition. For reactions involving charged nucleophiles, increasing the water content in acetone-water mixtures slows the reaction down. This is because the charge on the nucleophile is more dispersed in the transition state, which is less stabilized by polar, protic solvents.[10]

  • Substituent Effects: Electron-releasing substituents on the nucleophile accelerate the reaction by increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect.[10][11] This has been demonstrated through Hammett correlations, which yield negative ρ (rho) values, signifying that the reaction is facilitated by electron donation from the nucleophile.[9][10]

SN2_Mechanism Reactants Nucleophile (Nu⁻) + Ethyl this compound TS Transition State [Nu---CH₂(Br)---COOEt]⁻ Reactants->TS Nucleophilic Attack (Backside) Products Alkylated Product + Bromide (Br⁻) TS->Products Bromide Departure

Figure 2: Generalized SN2 reaction mechanism for this compound.

Quantitative Reactivity Data

Kinetic studies provide valuable quantitative insight into the reactivity of this compound. The second-order rate constants (k₂) for the reaction of ethyl this compound with various nucleophiles demonstrate the influence of nucleophile structure and temperature on the reaction rate.

Nucleophile (in 90% Acetone-Water)Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Reference
Substituted Phenoxyacetate Ions [10]
Phenoxyacetate300.00067368.265.7-104.6
p-Methylphenoxyacetate300.00078865.763.2-112.5
p-Chlorophenoxyacetate300.00052369.967.4-103.3
m-Nitrophenoxyacetate300.00029974.572.0-95.0
Substituted Naphthoate Ions [9]
1-Naphthoate300.0016571.168.6-80.3
4-Methoxy-1-naphthoate300.0018668.666.1-88.7
4-Nitro-1-naphthoate300.0007174.972.4-76.1
Substituted Aliphatic Carboxylate Ions [11]
Acetate300.00030-76.5-87.4
Phenylacetate300.00057-70.2-102.0
Chloroacetate300.00004-84.4-81.1

Data extracted and compiled from cited literature. Note that reaction conditions and solvent systems can significantly affect absolute rate constants.

Key Experimental Protocols

The following protocols provide examples of common synthetic transformations utilizing the electrophilicity of the this compound alpha-carbon.

Protocol 1: N-Alkylation of Carbazole (B46965) with Bromoacetic Acid[12]

This procedure demonstrates the alkylation of a nitrogen nucleophile.

  • Reactants: Carbazole (1.0 eq), Sodium Hydroxide (B78521) (3.0 eq), Bromoacetic Acid (1.2 eq), DMSO (solvent).

  • Procedure:

    • Combine carbazole and crushed sodium hydroxide in DMSO.

    • Heat the mixture at 85 °C for 30 minutes to form the carbazolide anion.

    • Carefully add bromoacetic acid in small portions to the heated mixture.

    • Stir the reaction mixture at 85 °C overnight.

    • After cooling, add water to precipitate the crude product.

    • Isolate the precipitate by filtration or centrifugation.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the final product, (carbazol-9-yl)acetic acid.

    • Filter, wash thoroughly with water, and dry the product.

Protocol 2: C-Alkylation via Enolate Formation with Ethyl this compound[13]

This protocol is an example of forming a carbon-carbon bond using an enolate nucleophile.

  • Reactants: Di-aldehyde substrate (1.0 eq), Lithium Diisopropylamide (LDA) (5.2 eq), Ethyl this compound (5.0 eq), THF (solvent).

  • Procedure:

    • Prepare a solution of LDA in THF and cool to -78 °C under an inert atmosphere.

    • Slowly add ethyl this compound to the LDA solution to form the lithium enolate. Stir for 20 minutes.

    • Add a solution of the di-aldehyde substrate in THF to the enolate mixture at -78 °C.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction by adding 1 M HCl solution.

    • Warm the mixture to room temperature and perform an aqueous workup by extracting with ethyl acetate.

    • Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Nucleophile and Base in Solvent B Cool to Reaction Temp (e.g., 0°C or -78°C) A->B C Add this compound Dropwise B->C D Stir for Specified Time (Monitor by TLC/LC-MS) C->D E Quench Reaction (e.g., add water or acid) D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate Organic Layer F->G H Purify Crude Product (Column Chromatography, Recrystallization, or Distillation) G->H Final Final H->Final Characterize Pure Product (NMR, MS, etc.)

Figure 3: General experimental workflow for a nucleophilic substitution.

Conclusion

The electrophilicity of the alpha-carbon is the defining chemical characteristic of bromoacetates. This property, arising from the potent, synergistic inductive effects of the adjacent bromine atom and carbonyl group, renders the alpha-carbon an excellent substrate for SN2 reactions. This reactivity has been widely exploited to forge new chemical bonds, enabling the synthesis of complex molecules and the development of sophisticated biochemical tools. A thorough understanding of the electronic principles, kinetics, and practical protocols associated with this compound chemistry is therefore essential for researchers, scientists, and drug development professionals seeking to leverage this versatile and powerful chemical moiety.

References

Theoretical studies on the reactivity of bromoacetate with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Studies on the Reactivity of Bromoacetate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound as a Covalent Modifier

This compound and its derivatives are classic alkylating agents, compounds that introduce an alkyl group into a target molecule.[1][2][3] In biochemistry and pharmacology, their significance lies in their ability to form stable, covalent bonds with nucleophilic biomolecules, most notably proteins.[2] This reactivity is harnessed for various applications, from probing the structure of enzyme active sites to serving as the reactive "warhead" in covalent inhibitor drugs.[4][5][6][7]

The primary targets for this compound within proteins are amino acids with nucleophilic side chains, such as cysteine, histidine, and methionine.[5][7][8] The reaction permanently modifies the amino acid residue, which can lead to the inhibition of enzyme activity, making this a critical area of study for drug development.[4][9]

Theoretical and computational chemistry provide powerful tools to investigate these reactions at a molecular level.[10][11] By simulating the interactions between this compound and amino acids, researchers can elucidate reaction mechanisms, predict reaction rates, and understand the factors governing reactivity and selectivity. This guide provides an in-depth overview of the theoretical approaches used to study these fundamental biochemical reactions.

The Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The reaction between this compound and the nucleophilic side chain of an amino acid proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism .[10][12][13] This is a single-step process characterized by the following key events:

  • Nucleophilic Attack: The nucleophile (e.g., the thiolate group of cysteine or the imidazole (B134444) ring of histidine) attacks the electrophilic α-carbon of this compound—the carbon atom bonded to the bromine.[11][12]

  • Backside Attack: The attack occurs from the side opposite to the leaving group (the bromide ion).

  • Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the α-carbon.[13]

  • Inversion of Stereochemistry: The configuration of the α-carbon is inverted as the bond with the nucleophile forms and the bond with the bromide ion breaks.

  • Product Formation: The final products are the carboxymethylated amino acid and a free bromide ion.

The overall potential energy surface (PES) of this reaction can vary from a "double-well" profile, with intermediate complexes, to a "single-well" profile, depending on factors like the solvent environment.[12][13][14]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Amino Acid (Nucleophile, Nu⁻) TS [Nu···CH₂···Br]⁻ R->TS Backside Attack BA This compound (CH₂BrCOO⁻) BA->TS P Carboxymethylated Amino Acid TS->P Bond Formation Br Bromide Ion (Br⁻) TS->Br Bond Cleavage

Caption: Generalized SN2 reaction pathway for amino acid alkylation.

Methodologies for Theoretical Studies

Investigating the reactivity of this compound requires a robust computational protocol to accurately model the reaction dynamics. The following methodologies are standard in the field.

Experimental Protocols: A Typical Computational Workflow

A theoretical study of this reaction typically involves a multi-step process to map the potential energy surface and extract kinetic and thermodynamic data.

  • Model System Definition:

    • To reduce computational cost, the reacting amino acid is often simplified. For instance, methanethiol (B179389) (CH₃SH) or cysteamine (B1669678) can be used as a model for a cysteine residue.[8][15] this compound is modeled in its relevant protonation state.

  • Geometry Optimization:

    • The 3D structures of the reactants, any intermediate complexes, the transition state, and the products are optimized to find their lowest energy conformations. This is a prerequisite for accurate energy calculations.

  • Transition State (TS) Search:

    • Specialized algorithms are used to locate the precise geometry of the transition state, which represents the highest energy barrier of the reaction.

    • The located TS is confirmed by a frequency calculation (Hessian matrix calculation).[11] A genuine transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Energy Calculation & Solvent Modeling:

    • High-level quantum mechanical methods are used to calculate the single-point energies of all optimized structures.

    • Since these reactions occur in a biological (aqueous) environment, solvent effects are critical. The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of the solvent on the reaction energetics.[12][14][16] Increasing solvent polarity can decrease the rate of ionic SN2 reactions by stabilizing the charged reactants more than the charge-delocalized transition state.[13][14]

  • Data Analysis:

    • The calculated energies are used to determine key parameters like the activation energy (Eₐ), which is the difference in energy between the reactants and the transition state, and the overall reaction energy (ΔE).

Computational_Workflow A 1. Define Model System (e.g., Cysteamine + this compound) B 2. Geometry Optimization of Reactants & Products A->B C 3. Transition State (TS) Search B->C D 4. Verify TS with Frequency Calculation (Confirm one imaginary frequency) C->D E 5. Calculate Energies with Solvent Model (PCM) D->E F 6. Analyze Data (Activation Energy, Reaction Profile) E->F

Caption: Standard computational workflow for studying reaction mechanisms.
Core Computational Methods

  • Density Functional Theory (DFT): This is the most common quantum chemical method for these studies due to its excellent balance of accuracy and computational cost.[12][15][17]

    • Functionals: B3LYP is a widely used hybrid functional.

    • Basis Sets: Pople-style basis sets like 6-31+G* or 6-311++G(d,p) are frequently employed to provide a flexible description of the electron distribution.[11][12][15]

  • Software: The Gaussian suite of programs is a standard tool for performing these types of DFT calculations.[11][12][14]

Quantitative Reactivity Analysis

Theoretical studies provide quantitative data that allows for direct comparison of the reactivity of different amino acids with this compound. The reactivity is primarily governed by two factors: the intrinsic nucleophilicity of the amino acid side chain and the pH of the environment, which dictates its protonation state.

Amino AcidReactive GroupProtonation StateRelative NucleophilicityPredicted Reactivity with this compound
Cysteine Thiol (-SH)Thiolate (-S⁻)Very HighVery High
Histidine ImidazoleNeutralModerateModerate
Methionine Thioether (-S-CH₃)NeutralModerate-LowModerate-Low
Lysine Amine (-NH₂)Neutral (-NH₂)ModerateModerate (at high pH)
Aspartate Carboxylate (-COO⁻)AnionicLowLow
Glutamate Carboxylate (-COO⁻)AnionicLowLow

Key Reactivity Insights:

  • Cysteine: Cysteine is by far the most reactive amino acid towards this compound.[8][18] Its reactivity is highly pH-dependent. The deprotonated thiolate form (-S⁻), which is favored at pH values above its pKa (~8.3), is a vastly superior nucleophile compared to the protonated thiol (-SH).[8][19]

  • Histidine & Methionine: The imidazole ring of histidine and the thioether of methionine can also be alkylated by this compound, though generally at slower rates than cysteine.[5][7]

  • Activation Energy (Eₐ): Computational studies can calculate the activation energy barrier for each reaction. A lower Eₐ corresponds to a faster reaction rate. The calculated Eₐ for the reaction with the cysteine thiolate is expected to be significantly lower than for any other amino acid residue.[15]

Implications for Drug Development and Chemical Biology

Understanding the reactivity of this compound is not merely an academic exercise; it has profound implications for the design of targeted therapies.

  • Covalent Inhibitors: Many modern drugs are "covalent inhibitors" that function by forming a permanent bond with their target protein, often leading to enhanced potency and duration of action. This compound serves as a simple model for the reactive groups used in such drugs.

  • Target Selectivity: A major challenge in drug design is achieving selectivity to avoid off-target effects.[2][4] Since cysteine is highly reactive and relatively rare in the proteome, it is a prime target for designing selective covalent drugs. Theoretical calculations can help predict the likelihood of a drug reacting with cysteine versus other residues, aiding in the design of more selective molecules.

  • Enzyme Inactivation: The alkylation of a critical amino acid in an enzyme's active site is a common mechanism of irreversible inhibition. This process disrupts the catalytic machinery, effectively shutting down the enzyme. This is a key strategy for many anticancer alkylating agents.[3][9]

Logical_Flow A This compound (Alkylating Agent) C SN2 Reaction (Covalent Bond Formation) A->C B Nucleophilic Amino Acid Residue (e.g., Cysteine in Enzyme Active Site) B->C D Permanent Carboxymethylation of the Residue C->D E Disruption of Active Site Structure and/or Function D->E F Irreversible Enzyme Inhibition E->F

Caption: Logical pathway from this compound reaction to enzyme inhibition.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide indispensable insights into the reactivity of this compound with amino acids. These computational methods allow for a detailed examination of the underlying SN2 reaction mechanism, the quantification of activation barriers, and the prediction of reactivity trends. The consensus from such studies is the exceptional reactivity of the cysteine thiolate, highlighting its role as a primary target for alkylating agents. This fundamental knowledge is crucial for chemical biologists using this compound as a protein modification tool and for medicinal chemists aiming to design the next generation of selective and effective covalent drugs.

References

The Reformatsky Reaction: A Technical Guide to its Discovery and Enduring Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core principles of the Reformatsky reaction, with a particular focus on the use of bromoacetates. Since its inception in the late 19th century, this powerful carbon-carbon bond-forming reaction has remained a valuable tool in the synthetic chemist's arsenal, demonstrating remarkable adaptability and resilience in the ever-evolving landscape of organic chemistry and drug development.

Discovery and Historical Context

The Reformatsky reaction was first reported in 1887 by the Russian chemist Sergey Nikolaevich Reformatsky.[1][2] His seminal work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the reaction of ethyl iodoacetate with acetone (B3395972) in the presence of metallic zinc to produce the ethyl ester of 3-hydroxy-3-methylbutyric acid.[3] This discovery was a significant advancement in the field of synthetic organic chemistry, providing a novel method for the formation of β-hydroxy esters.

At the time, the options for generating enolate-type nucleophiles were limited. The Reformatsky reaction offered a milder and more versatile alternative to the existing methods, which often employed strongly basic reagents that were incompatible with a wide range of functional groups. The use of zinc was a key innovation, as it proved to be sufficiently reactive to insert into the carbon-halogen bond of the α-haloester without being so reactive that it would uncontrollably react with the ester or carbonyl functionalities.[4][5] This delicate balance of reactivity is a cornerstone of the reaction's success and has allowed for its widespread application.

The Core Reaction: Mechanism and Key Intermediates

The Reformatsky reaction, in its classic form, involves the treatment of an α-haloester and a carbonyl compound (an aldehyde or ketone) with metallic zinc. The reaction proceeds through the formation of an organozinc intermediate, commonly referred to as a Reformatsky enolate.[6][7]

The generally accepted mechanism can be outlined in the following key steps:

  • Oxidative Addition: Zinc metal undergoes an oxidative insertion into the carbon-halogen bond of the α-haloester to form an organozinc reagent.[1][6][8] This intermediate is a zinc enolate.

  • Coordination and Nucleophilic Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.[1][7]

  • Acidic Workup: The reaction mixture is treated with an aqueous acid to protonate the zinc alkoxide, yielding the final β-hydroxy ester and zinc salts.[1][6]

The structure of the Reformatsky reagent in solution has been a subject of study. X-ray crystallographic analysis of the THF complexes of ethyl and tert-butyl bromozincacetate has revealed that they exist as cyclic eight-membered dimers in the solid state.[4][6]

Quantitative Data Presentation

The yield of the Reformatsky reaction is influenced by various factors, including the nature of the reactants, the solvent, the reaction temperature, and the activation method for the zinc. The following tables summarize quantitative data from various studies on the Reformatsky reaction using ethyl bromoacetate.

Aldehyde/KetoneSolventReaction Time (h)Yield (%)Reference
BenzaldehydeToluene (B28343)0.586[8]
Substituted BenzaldehydesDiethyl etherNot specified50-60Not specified
Aromatic AldehydesTHFNot specified60-81 (ee)Not specified
2-EthylhexanalNot specifiedNot specified87 (intermediate)[9]
Isothiocyanate DerivativeSolventReaction Time (h)Yield (%)Reference
Benzoyl isothiocyanateBenzene (B151609)1-360Not specified
2-Chlorobenzoyl isothiocyanateNot specifiedNot specified72[2]
Aromatic isothiocyanatesNot specifiedNot specified69-81[2]

Experimental Protocols

Classic Experimental Protocol for the Reformatsky Reaction

This protocol is a generalized procedure based on early and established methods for carrying out the Reformatsky reaction.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Ethyl this compound (1.2 eq)

  • Zinc dust (2.0 eq)

  • Anhydrous diethyl ether or benzene

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc dust. A small crystal of iodine can be added, and the flask gently warmed to activate the zinc surface, as indicated by the disappearance of the purple iodine vapor. The flask is then allowed to cool to room temperature.

  • Reaction Setup: Anhydrous diethyl ether or benzene is added to the flask containing the activated zinc.

  • Addition of Reactants: A solution of the aldehyde or ketone and ethyl this compound in anhydrous diethyl ether or benzene is prepared in the dropping funnel.

  • Initiation and Reaction: A small portion of the reactant solution is added to the zinc suspension. The reaction is often initiated by gentle heating. Once the reaction has started (indicated by a color change or gentle reflux), the remainder of the reactant solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is typically heated under reflux for an additional 30 minutes to an hour to ensure complete reaction.

  • Workup: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of dilute sulfuric acid or hydrochloric acid with vigorous stirring until the excess zinc has dissolved.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Modern Experimental Protocol Example

This protocol is based on a more recent reported procedure.[8]

Materials:

  • Ketone (5.61 mmol, 1.0 eq)

  • Ethyl this compound (2.0 eq)

  • Activated zinc dust (5.0 eq)

  • Iodine (0.1 eq)

  • Anhydrous toluene (60 mL total)

  • Water

  • MTBE (methyl tert-butyl ether) for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Ethyl this compound (2.0 eq) is added to this mixture.

  • A solution of the ketone (5.61 mmol, 1.0 eq) in toluene (10 mL) is then added to the suspension.

  • The resulting mixture is stirred at 90 °C for 30 minutes.

  • The reaction is cooled to 0 °C, and water is added.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester (86% yield reported in the cited example).[8]

Visualizing the Core Concepts

The Reformatsky Reaction Mechanism

Reformatsky_Mechanism reactants α-Bromoester + Carbonyl Compound + Zn zinc_insertion Oxidative Addition: Zn insertion into C-Br bond reactants->zinc_insertion Step 1 enolate Reformatsky Enolate (Organozinc Intermediate) zinc_insertion->enolate coordination Coordination of Carbonyl Oxygen to Zinc enolate->coordination Step 2 alkoxide Zinc Alkoxide Intermediate coordination->alkoxide Nucleophilic Addition workup Acidic Workup (H3O+) alkoxide->workup Step 3 product β-Hydroxy Ester workup->product zn_salts Zn(II) Salts workup->zn_salts

Caption: The mechanistic pathway of the Reformatsky reaction.

General Experimental Workflow

Reformatsky_Workflow start Start: Reactants and Solvent activation Zinc Activation (e.g., with Iodine) start->activation reaction Addition of Reactants & Reaction Initiation/Progression activation->reaction quench Quenching (Acidic Workup) reaction->quench extraction Extraction with Organic Solvent quench->extraction washing Washing of Organic Layer extraction->washing drying Drying and Solvent Removal washing->drying purification Purification (Distillation or Chromatography) drying->purification end End: Pure β-Hydroxy Ester purification->end

Caption: A typical experimental workflow for the Reformatsky reaction.

References

Navigating the Risks: A Technical Guide to Bromoacetate Safety, Handling, and Disposal in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for bromoacetates in a laboratory setting. Bromoacetates, including common derivatives like ethyl bromoacetate and tert-butyl this compound, are versatile reagents in organic synthesis. However, their utility is matched by their significant health hazards, necessitating stringent safety measures to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the critical information required for the safe and compliant use of these compounds.

Chemical and Physical Properties

Bromoacetates are characterized by their lachrymatory nature and pungent odor.[1][2] They are generally colorless to yellow liquids and are insoluble or only partially soluble in water, but miscible with many organic solvents such as ethanol, ether, and benzene.[1][3] A summary of key quantitative data for common bromoacetates is provided in Table 1.

PropertyEthyl this compoundtert-Butyl this compoundMethyl this compoundBromoacetic Acid
Molecular Formula C4H7BrO2C6H11BrO2C3H5BrO2C2H3BrO2
Molecular Weight ( g/mol ) 167.00195.05152.97138.95
Appearance Clear, colorless liquidYellow liquidClear, colorless liquidColorless crystals
Boiling Point (°C) 159 - 168.5[1][4]50[2]Not Available208
Flash Point (°C) 47 - 49[2][5]49[2]62[6]> 110[7]
Density (g/cm³) 1.5032 - 1.506[1][4]Not AvailableNot Available1.93[8]
Vapor Density (Air=1) 5.8[1]6.73[2]Not AvailableNot Available
Solubility in Water Insoluble[1]Immiscible[2]Not AvailableSoluble
log Kow 1.12[1]Not AvailableNot AvailableNot Available

Hazard Identification and Toxicity

Bromoacetates are classified as hazardous substances due to their high toxicity and corrosive nature.[9] They are potent lachrymators, causing severe irritation and burns to the eyes, skin, and respiratory tract.[10][11] Inhalation can lead to respiratory distress, pulmonary edema, and central nervous system depression.[6][10] Skin contact can cause severe irritation or burns and the substance may be absorbed through the skin.[5][12] Ingestion is harmful and can be fatal.[9][12][13]

Toxicity DataEthyl this compoundtert-Butyl this compound
Oral LD50 (Rat) Not Available300 - 500 mg/kg[12]
Dermal LD50 (Rabbit) Not Available>2000 mg/kg[12]

Due to these significant hazards, it is imperative that all handling of bromoacetates is conducted with strict adherence to the safety protocols outlined in the following sections.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to bromoacetates.

Engineering Controls

All work with bromoacetates must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][14] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[5][10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling bromoacetates to prevent contact and inhalation.[14]

  • Eye Protection: Chemical splash goggles are required.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[3][14] It is crucial to check the glove manufacturer's specifications for compatibility and breakthrough times.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contamination.[5][14]

  • Respiratory Protection: In situations where ventilation is insufficient or if there is a potential for aerosolization, a NIOSH/MSHA approved respirator should be used.[5][6]

Handling Procedures
  • Always handle bromoacetates within a chemical fume hood.[14]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in areas where bromoacetates are handled or stored.[10]

  • Use spark-proof tools and explosion-proof equipment, especially when transferring the material.[5]

  • Ground and bond containers during transfer to prevent static discharge.[5]

  • Wash hands thoroughly after handling.[5]

Storage Requirements

Store bromoacetates in a cool, dry, and well-ventilated area away from sources of ignition, heat, and direct sunlight.[3][10] Containers should be tightly closed and stored separately from incompatible materials such as oxidizing agents, strong acids, strong bases, and reducing agents.[3][10]

Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Small Spills

For small spills, trained laboratory personnel can perform the cleanup.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[5]

  • Wear PPE: Don the appropriate PPE as described in section 3.2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[5][10] Work from the outside of the spill inwards to prevent spreading.[15]

  • Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with soap and water or a suitable decontaminating agent.[15]

Large Spills

For large spills, or any spill that cannot be safely managed by laboratory personnel:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.[16]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Help: Contact the institution's emergency response team or local emergency services.

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and any other relevant information to the emergency responders.

Waste Disposal

Proper disposal of this compound waste is crucial to protect the environment and comply with regulations.

  • Waste Collection: All this compound waste, including contaminated absorbent materials and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the specific name of the chemical (e.g., "Ethyl this compound Waste").

  • Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[17] Do not dispose of bromoacetates down the drain or in the regular trash.[17] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the integration of bromoacetates into any procedure must be preceded by a thorough risk assessment. The following is a generalized workflow for incorporating this compound into a laboratory experiment.

G Generalized Experimental Workflow with this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Work-up and Cleanup cluster_disposal Waste Disposal a Review SDS and Conduct Risk Assessment b Prepare and Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Measure and Dispense This compound in Fume Hood c->d e Perform Reaction Under Inert Atmosphere (if required) d->e f Monitor Reaction Progress e->f g Quench Reaction (if necessary) f->g h Purify Product g->h i Decontaminate Glassware and Equipment h->i j Segregate and Collect Hazardous Waste i->j k Label Waste Container Appropriately j->k l Arrange for Professional Waste Disposal k->l

Caption: A generalized workflow for experiments involving this compound.

Logical Workflows for Safety Procedures

To further clarify the necessary safety procedures, the following diagrams illustrate the logical steps for handling, spill response, and waste disposal.

G This compound Handling and Storage Workflow start Start: Need to Handle this compound prep Preparation start->prep handling Handling in Fume Hood prep->handling Proceed with Caution ppe Wear Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat prep->ppe controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible prep->controls storage Storage handling->storage After Use end End of Task storage->end storage_cond Storage Conditions: - Cool, Dry, Well-Ventilated - Tightly Sealed Container - Away from Incompatibles storage->storage_cond

Caption: Workflow for the safe handling and storage of this compound.

G This compound Spill Response Workflow spill This compound Spill Occurs is_large Is the spill large or unmanageable? spill->is_large evacuate Evacuate Area, Call Emergency Response is_large->evacuate Yes small_spill Small Spill Procedure is_large->small_spill No end Spill Cleaned Up evacuate->end wear_ppe Wear Full PPE small_spill->wear_ppe contain Contain with Inert Absorbent Material wear_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->end

Caption: Decision workflow for responding to a this compound spill.

G This compound Waste Disposal Workflow start Generate this compound Waste (e.g., excess reagent, contaminated items) collect Collect all waste in a designated, compatible hazardous waste container start->collect label_waste Securely close and label the container with 'Hazardous Waste' and the chemical name collect->label_waste store_waste Store the waste container in a designated, safe location away from incompatible materials label_waste->store_waste arrange_disposal Arrange for pickup and disposal by a licensed hazardous waste management company store_waste->arrange_disposal end Waste Disposed of in Compliance with Regulations arrange_disposal->end

Caption: Step-by-step workflow for the proper disposal of this compound waste.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle bromoacetates in the laboratory, minimizing the risk of exposure and ensuring a compliant and safe working environment.

References

Bromoacetic Acid and Its Esters: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid and its esters are a class of organobromine compounds that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the presence of a reactive carbon-bromine bond, which makes them potent alkylating agents. This guide provides a comparative overview of bromoacetic acid and its common esters—methyl bromoacetate, ethyl this compound, and tert-butyl this compound—focusing on their physicochemical properties, synthesis, reactivity, and biological significance.

Physicochemical and Toxicological Properties

Bromoacetic acid is a colorless solid, while its methyl, ethyl, and tert-butyl esters are liquids at room temperature. The electron-withdrawing nature of the bromine atom significantly increases the acidity of bromoacetic acid compared to acetic acid. The physicochemical and toxicological properties of these compounds are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

PropertyBromoacetic AcidMethyl this compoundEthyl this compoundtert-Butyl this compound
Molecular Formula C₂H₃BrO₂C₃H₅BrO₂C₄H₇BrO₂C₆H₁₁BrO₂
Molecular Weight ( g/mol ) 138.95[1]152.97167.00[2]195.05[3]
Appearance Colorless crystalline solid[1]Colorless to straw-colored liquid[4][5]Colorless to yellow liquid[2][6]Clear, colorless to light yellow liquid[7]
Melting Point (°C) 49-51[1]--38[2]44-47
Boiling Point (°C) 208[1]154[5]158[2][6]50 (°C at 10 mmHg)
Density (g/mL at 25°C) 1.9341.6161.5061.321
pKa 2.86[1]Data not availableData not availableData not available
Solubility Soluble in water, ethanol, etherSoluble in water[5]Insoluble in water; soluble in alcohol, ether, benzene[2][8]Immiscible with water; miscible with ethanol, chloroform, ethyl acetate

Table 2: Toxicological Data (LD50)

CompoundOral (Rat, mg/kg)Dermal (Rabbit, mg/kg)Dermal (Rat, mg/kg)Inhalation (Rat, mg/L/4h)
Bromoacetic Acid 50[9]59.9[9]100[9]Data not available
Methyl this compound 70[10][11]Data not available> 50 - 300Data not available
Ethyl this compound 5.1 (ATE)[12]Data not available5.1 (ATE)[12]0.6 (ATE)[12]
tert-Butyl this compound 300-500[1][13]>2000[1]>2000[13][14][15]>9.482 (as tert-butyl acetate)[16]
ATE: Acute Toxicity Estimate

Synthesis and Experimental Protocols

The synthesis of bromoacetic acid and its esters typically involves the bromination of acetic acid followed by esterification, or variations thereof. Below are detailed experimental protocols for the synthesis of bromoacetic acid and its esters.

Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

This method involves the bromination of acetic acid in the presence of a phosphorus catalyst.

  • Materials: Glacial acetic acid, bromine, red phosphorus.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and a catalytic amount of red phosphorus.

    • Heat the mixture to a gentle reflux.

    • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.

    • After the addition of bromine is complete, continue to reflux the mixture until the color of bromine disappears.

    • The resulting bromoacetyl bromide can be directly used for esterification or hydrolyzed to yield bromoacetic acid.

    • For hydrolysis, carefully add water to the reaction mixture and then distill to obtain bromoacetic acid.

Synthesis of Methyl this compound

Methyl this compound can be synthesized by the Fischer esterification of bromoacetic acid with methanol (B129727).

  • Materials: Bromoacetic acid, methanol, concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve bromoacetic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663), and remove the solvent to obtain crude methyl this compound.

    • Purify the product by distillation under reduced pressure.[17]

Synthesis of Ethyl this compound

A common method for the synthesis of ethyl this compound is the esterification of bromoacetic acid with ethanol.

  • Materials: Bromoacetic acid, ethanol, concentrated sulfuric acid, benzene (B151609) (for azeotropic removal of water).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine bromoacetic acid, excess ethanol, and benzene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux. Water produced during the esterification will be removed as an azeotrope with benzene and collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and wash it with water, followed by a dilute sodium bicarbonate solution to neutralize the acid, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvents by distillation.

    • Purify the resulting ethyl this compound by vacuum distillation.[7]

Synthesis of tert-Butyl this compound

The synthesis of tert-butyl this compound is often achieved by reacting bromoacetyl bromide with tert-butanol (B103910).

  • Materials: Bromoacetyl bromide, tert-butanol, N,N-dimethylaniline, diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve tert-butanol and N,N-dimethylaniline in diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add bromoacetyl bromide from the dropping funnel while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Add water to dissolve the dimethylaniline hydrobromide salt.

    • Separate the ether layer and wash it successively with dilute sulfuric acid, sodium bicarbonate solution, and water.

    • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

    • Purify the crude tert-butyl this compound by vacuum distillation.

Reactivity and Mechanism of Action

The primary mode of action of bromoacetic acid and its esters is through alkylation of nucleophilic residues in biological macromolecules, such as proteins and DNA.

Alkylation of Thiols

A key reaction in a biological context is the alkylation of cysteine residues in proteins. The sulfhydryl group of cysteine is a potent nucleophile that readily reacts with the electrophilic carbon of the bromoacetyl moiety in an S(_N)2 reaction, displacing the bromide ion.

The reactivity of the thiol group is highly pH-dependent. The thiolate anion (R-S⁻) is a much stronger nucleophile than the protonated thiol (R-SH). Therefore, the rate of alkylation increases significantly as the pH of the environment approaches and exceeds the pKa of the cysteine sulfhydryl group (typically around 8.5).

Alkylation_of_Thiol Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate deprotonation (pH > pKa) TransitionState [R-S---CH₂(Br)---COOR']⁻ Thiolate->TransitionState Nucleophilic attack This compound Br-CH₂-COOR' This compound->TransitionState Product R-S-CH₂-COOR' TransitionState->Product SN2 displacement Bromide Br⁻ TransitionState->Bromide H_plus H⁺

Alkylation of a thiol by a this compound ester.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Bromoacetic acid and its derivatives are known inhibitors of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This inhibition occurs through the alkylation of a critical cysteine residue (Cys152 in human GAPDH) in the enzyme's active site. Alkylation of this residue prevents the binding of the substrate, glyceraldehyde-3-phosphate, thereby blocking the glycolytic pathway. This disruption of cellular energy metabolism can lead to ATP depletion and ultimately trigger apoptotic cell death.

GAPDH_Inhibition_Pathway cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis G3P Glyceraldehyde-3-Phosphate GAPDH_active Active GAPDH G3P->GAPDH_active Substrate Glycolysis->G3P ATP_production ATP Production Glycolysis->ATP_production Reduced Flux GAPDH_inactive Inactive GAPDH (Alkylated Cys152) Pyruvate Pyruvate GAPDH_active->Pyruvate Catalysis GAPDH_inactive->Glycolysis Inhibition Pyruvate->ATP_production ATP_depletion ATP Depletion ATP_production->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Induction This compound This compound This compound->GAPDH_inactive Alkylation of Cys152

Inhibition of GAPDH by this compound leads to apoptosis.

Applications in Drug Development and Organic Synthesis

The reactivity of bromoacetic acid and its esters makes them valuable reagents in various synthetic transformations.

Reformatsky Reaction

This compound esters, particularly ethyl this compound, are key reagents in the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate (a zinc enolate) from the bromoester, which then adds to a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester.

  • Materials: Aldehyde or ketone, ethyl this compound, activated zinc, anhydrous solvent (e.g., THF or diethyl ether).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add activated zinc.

    • Add a solution of the aldehyde or ketone and ethyl this compound in an anhydrous solvent.

    • The reaction is often initiated by gentle heating or sonication.

    • After the reaction is complete (indicated by the consumption of the starting materials), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

Reformatsky_Reaction_Workflow Start Start: Aldehyde/Ketone, Ethyl this compound, Activated Zinc Reaction Reaction in Anhydrous Solvent (e.g., THF) Start->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product β-Hydroxy Ester Product Purification->Product

Workflow for the Reformatsky Reaction.
Alkylating Agents in Drug Synthesis

Bromoacetic acid and its esters are widely used as alkylating agents to introduce a carboxymethyl or carboalkoxymethyl group onto various nucleophiles, including amines, phenols, and thiols. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). For instance, they are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Conclusion

Bromoacetic acid and its esters are powerful and versatile reagents in organic chemistry and drug development. Their utility as alkylating agents, particularly for the modification of cysteine residues in proteins, has made them important tools for studying and modulating biological pathways. The choice between the acid and its various esters often depends on the specific requirements of the reaction, such as solubility, reactivity, and the desired final product. A thorough understanding of their properties, reactivity, and safe handling is crucial for their effective application in research and development.

References

The Pivotal Role of the Bromine Leaving Group in Bromoacetate Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of the bromine leaving group in bromoacetate reactions. Bromoacetates are versatile reagents widely employed in organic synthesis and chemical biology, largely due to the predictable and efficient reactivity imparted by the bromine substituent. Understanding the principles governing the departure of the bromide ion is crucial for optimizing reaction conditions, predicting outcomes, and designing novel applications in fields ranging from medicinal chemistry to proteomics.

Core Principles: The Bromide Ion as a Leaving Group

In nucleophilic substitution reactions, the facility of the reaction is significantly influenced by the ability of the leaving group to depart from the substrate. A good leaving group is a species that is stable once it has accepted the pair of electrons from the bond that is cleaved.

The bromide ion (Br⁻) is considered an excellent leaving group for several key reasons:

  • Weak Basicity: Bromide is the conjugate base of a strong acid, hydrobromic acid (HBr). Weak bases are stable in solution and do not have a strong tendency to re-form a bond with the electrophilic carbon, thus favoring the forward reaction.[1][2][3][4]

  • Polarizability: The large size of the bromide ion allows its electron cloud to be easily distorted. This high polarizability helps to stabilize the developing negative charge in the transition state of both Sₙ1 and Sₙ2 reactions.[4][5]

  • Good Charge Dispersal: The negative charge on the bromide ion is distributed over a relatively large atomic radius, which contributes to its stability in solution.[4][6]

In the context of this compound, the presence of the adjacent carbonyl group further activates the α-carbon towards nucleophilic attack, making the displacement of the bromide ion even more favorable.

Quantitative Data on this compound Reactions

The reactivity of this compound derivatives has been quantified in various studies. The following tables summarize key kinetic and yield data for important classes of this compound reactions.

Table 1: Kinetic Data for Sₙ2 Reactions of Ethyl this compound with Various Nucleophiles
NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Phenoxyacetate ion90% Acetone/10% Water300.00078[7]
Phenoxyacetate ion90% Acetone/10% Water350.00123[7]
Phenoxyacetate ion90% Acetone/10% Water400.00195[7]
p-Methylphenoxyacetate ion90% Acetone/10% Water300.00091[7]
p-Chlorophenoxyacetate ion90% Acetone/10% Water300.00063[7]
Acetate ion90% Acetone/10% Water350.000642[8]
Chloroacetate ion90% Acetone/10% Water350.000108[8]
Phenylacetate ion90% Acetone/10% Water350.000431[8]
Table 2: Yields of the Reformatsky Reaction with Ethyl this compound and Various Carbonyl Compounds
Carbonyl CompoundLigand/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
BenzaldehydeChiral amide ligand 51, THF, rt9590[1]
4-ChlorobenzaldehydeChiral amide ligand 51, THF, rt8585[1]
2-NaphthaldehydeChiral amide ligand 51, THF, rt9288[1]
CinnamaldehydeChiral amide ligand 51, THF, rt7570[1]
CyclohexanecarboxaldehydeChiral amide ligand 51, THF, rt3533[1]
4-NitrobenzaldehydeChiral 1,2-amino alcohol 49, Et₂O, rt6575[1]
4-MethoxybenzaldehydeChiral 1,2-amino alcohol 49, Et₂O, rt6881[1]

Key Applications and Experimental Protocols

The excellent leaving group ability of bromide makes bromoacetates valuable reagents in a variety of synthetic and biological applications.

Alkylation of Cysteine Residues in Proteomics

Bromoacetamides are widely used for the alkylation of cysteine residues in proteins. This modification is a critical step in proteomics workflows to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic thiolate anion of cysteine attacks the electrophilic carbon of the bromoacetamide, displacing the bromide ion.

Experimental Protocol: In-Solution Alkylation of a Protein Sample

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample (e.g., 100 µg) in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of iodoacetamide (B48618) or bromoacetamide to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or protein precipitation to remove urea and excess reagents.

    • Digest the protein with a suitable protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

The Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-halo ester (such as ethyl this compound) and a carbonyl compound in the presence of zinc metal. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group. The bromide leaving group is essential for the initial oxidative addition of zinc.[9][10]

Experimental Protocol: Reformatsky Reaction of a Ketone with Ethyl this compound [9]

  • Activation of Zinc:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (5.0 eq) and a crystal of iodine.

    • Add toluene (B28343) (50 mL) and stir the suspension under reflux for 5 minutes.

    • Cool the mixture to room temperature.

  • Reaction:

    • To the zinc suspension, add ethyl this compound (2.0 eq).

    • Add a solution of the ketone (1.0 eq) in toluene (10 mL).

    • Stir the resulting mixture at 90°C for 30 minutes.

  • Work-up:

    • Cool the reaction to 0°C and quench with water.

    • Filter the suspension and extract the filtrate with an organic solvent (e.g., MTBE).

    • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification:

This compound Derivatives as Probes in Signaling Pathways

The reactivity of the bromoacetyl group can be harnessed to design covalent probes for studying signaling pathways. By attaching a this compound moiety to a molecule that binds to a specific protein (e.g., a kinase), an irreversible covalent bond can be formed with a nucleophilic residue (often a cysteine) in or near the active site. This allows for the specific and permanent labeling of the target protein, facilitating its identification and the study of its role in cellular signaling.

A prominent example is the use of covalent inhibitors to study the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[11][12][13][14] Aberrant MAPK signaling is implicated in many cancers. Covalent probes targeting specific kinases within this pathway, such as MEK or ERK, can help to elucidate the complex downstream effects of inhibiting these key signaling nodes.[11][15]

Visualizing the Role of this compound as a Covalent Inhibitor in the MAPK Pathway

The following diagrams illustrate the concepts of cysteine alkylation, a general experimental workflow for target identification, and the inhibition of a signaling pathway.

Cysteine_Alkylation Cys Cysteine Residue (Protein-SH) TransitionState Sₙ2 Transition State Cys->TransitionState Nucleophilic Attack This compound This compound Derivative (R-CO-CH2-Br) This compound->TransitionState Product Alkylated Cysteine (Protein-S-CH2-CO-R) TransitionState->Product Bromide Bromide Ion (Br⁻) TransitionState->Bromide Leaving Group Departure

Figure 1. Sₙ2 mechanism of cysteine alkylation by a this compound derivative.

Target_Identification_Workflow cluster_workflow Experimental Workflow for Target Identification A Cell Lysate Contains protein mixture B Incubate with this compound Probe Covalent labeling of target proteins A->B C Enrichment e.g., via biotin-streptavidin pulldown B->C D Proteolytic Digestion e.g., Trypsin C->D E LC-MS/MS Analysis Identify labeled proteins and peptides D->E MAPK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor This compound-based MEK Inhibitor Inhibitor->MEK Covalent Inhibition

References

A Technical Guide to the Solubility of Bromoacetates in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of various bromoacetate compounds in common organic solvents. Recognizing the critical role of solubility data in experimental design, chemical synthesis, and formulation development, this document compiles available qualitative solubility information, details a robust experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in this process.

Introduction to Bromoacetates and Their Importance

Bromoacetic acid and its esters, such as methyl, ethyl, and tert-butyl this compound, are versatile reagents in organic synthesis. They serve as key building blocks in the pharmaceutical and agrochemical industries, primarily acting as alkylating agents.[1][2][3] Their utility in reactions like the Reformatsky synthesis to form β-hydroxy esters underscores their importance in constructing complex molecular architectures.[4] A thorough understanding of their solubility is paramount for optimizing reaction conditions, purification processes, and for the development of drug delivery systems.

Solubility Profile of Bromoacetates

Table 1: Qualitative Solubility of Bromoacetic Acid

SolventFormulaTypeReported Solubility
AcetoneC₃H₆OKetoneSoluble[5]
BenzeneC₆H₆AromaticSoluble[5]
ChloroformCHCl₃HalogenatedSlightly Soluble[6]
Diethyl Ether(C₂H₅)₂OEtherSoluble[5]
EthanolC₂H₅OHAlcoholSoluble[5][6]
IsopropanolC₃H₈OAlcoholSoluble[6]
MethanolCH₃OHAlcoholSoluble[6]

Table 2: Qualitative Solubility of Methyl this compound

SolventFormulaTypeReported Solubility
AcetoneC₃H₆OKetoneMiscible[7]
BenzeneC₆H₆AromaticSoluble[8]
Diethyl Ether(C₂H₅)₂OEtherMiscible[7]
EthanolC₂H₅OHAlcoholSoluble[8]
MethanolCH₃OHAlcoholMiscible[7]

Table 3: Qualitative Solubility of Ethyl this compound

SolventFormulaTypeReported Solubility
AcetoneC₃H₆OKetoneSoluble[9]
BenzeneC₆H₆AromaticSoluble[4][9]
Diethyl Ether(C₂H₅)₂OEtherMiscible[4][9]
EthanolC₂H₅OHAlcoholMiscible[4][9]

Table 4: Qualitative Solubility of tert-Butyl this compound

SolventFormulaTypeReported Solubility
ChloroformCHCl₃HalogenatedMiscible[10][11]
EthanolC₂H₅OHAlcoholMiscible[10][11]
Ethyl AcetateC₄H₈O₂EsterMiscible[10][11]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted equilibrium shake-flask method, can be employed. This method is adaptable for determining the solubility of bromoacetates in various organic solvents.

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of the solute (this compound) in the solvent of interest. The system is allowed to reach equilibrium at a constant temperature. Subsequently, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.

3.2. Materials and Equipment

  • This compound compound of interest (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Temperature-controlled shaker or incubator

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.3. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of the this compound compound to a pre-weighed glass vial. The excess solid is crucial to ensure that saturation is achieved.

    • Record the mass of the added this compound.

    • Add a known volume or mass of the organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with intermittent vigorous shaking. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature as the equilibration.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered supernatant with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the this compound in the diluted sample using a pre-calibrated HPLC or GC method. A calibration curve should be generated using standard solutions of the this compound in the same solvent.

  • Data Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as moles per liter (mol/L) or grams per 100 mL ( g/100 mL).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep Add excess this compound to a known volume of solvent equil Agitate at constant temperature (24-48 hours) prep->equil sep Sedimentation followed by centrifugation equil->sep analysis Filter supernatant, dilute, and measure concentration (HPLC/GC) sep->analysis calc Determine solubility from concentration and dilution factor analysis->calc

Workflow for the experimental determination of this compound solubility.

Application in Organic Synthesis: A Logical Perspective

The solubility of bromoacetates is a critical parameter in their application as alkylating agents in organic synthesis. The choice of solvent can significantly influence reaction rates, yields, and the ease of product isolation. For instance, in the Reformatsky reaction, the solubility of the this compound ester and the resulting organozinc intermediate in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) is essential for the reaction to proceed efficiently.

The following diagram illustrates the logical relationship between this compound solubility and its role in a typical alkylation reaction.

logical_relationship cluster_reactants Reactants cluster_solvent Reaction Medium cluster_reaction Reaction cluster_product Product This compound This compound solvent Organic Solvent This compound->solvent must be soluble nucleophile Nucleophile nucleophile->solvent must be soluble reaction Alkylation solvent->reaction product Alkylated Product reaction->product

Logical relationship of this compound solubility in organic synthesis.

Conclusion

This technical guide provides a summary of the known qualitative solubility of key this compound compounds in a variety of common organic solvents. While quantitative data remains sparse in the literature, the detailed experimental protocol outlined herein offers a robust methodology for researchers to determine these critical values. The provided workflows offer a clear visual guide for both the experimental determination of solubility and the logical application of this property in synthetic chemistry. A comprehensive understanding and empirical determination of this compound solubility are essential for advancing research and development in fields that rely on these versatile chemical building blocks.

References

A Spectroscopic Guide to Ethyl Bromoacetate: NMR, IR, and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for ethyl bromoacetate, a key reagent in organic synthesis. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for ethyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.837Singlet2HBr-CH₂ -C=O
4.237Quartet2HO-CH₂ -CH₃
1.305Triplet3HO-CH₂-CH₃

Solvent: CDCl₃, Instrument Frequency: 300 MHz[1]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
167.0C =O (Ester Carbonyl)
62.0O-C H₂-CH₃
26.0Br-C H₂-C=O
14.0O-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
2985C-H Stretch (Alkyl)
1745C=O Stretch (Ester)
1280C-O Stretch (Ester)
1155C-O Stretch (Ester)
685C-Br Stretch
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Proposed Fragment
166/168< 5[M]⁺ (Molecular Ion, Br isotopes)
121/123~15[BrCH₂CO]⁺
93/95~10[CH₂Br]⁺
8840[M - Br]⁺
59100[COOCH₂CH₃]⁺
45~20[OCH₂CH₃]⁺
29~40[CH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below. These protocols are generalized for a liquid sample like ethyl this compound and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

  • Approximately 5-25 mg of ethyl this compound is required for ¹H NMR, while 50-100 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean, dry 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

  • The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

  • For ¹H NMR, standard acquisition parameters include a 30-90° pulse angle and 8-16 scans.

  • For ¹³C NMR, a larger number of scans and a relaxation delay (e.g., 2 seconds) are typically used due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • A small drop of neat (undiluted) ethyl this compound is sufficient for analysis.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean before applying the sample. A background spectrum of the clean, empty crystal should be collected.

2. Data Acquisition:

  • The liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS) (Electron Ionization - EI)

1. Sample Preparation:

  • Since ethyl this compound is a volatile liquid, it can be introduced directly into the mass spectrometer.

  • A dilute solution of the sample in a volatile organic solvent like methanol (B129727) or acetonitrile (B52724) may also be prepared.

2. Data Acquisition:

  • The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

3. Data Processing:

  • A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • The molecular ion peak is identified, which corresponds to the molecular weight of the compound. The presence of bromine is indicated by a characteristic M+2 isotopic pattern.

  • The fragmentation pattern is analyzed to provide structural information about the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like ethyl this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Ethyl this compound (Liquid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place Neat Liquid on ATR Crystal Sample->IR_Prep MS_Prep Direct Introduction or Dilution Sample->MS_Prep NMR_Acq Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc NMR_Data NMR Spectra NMR_Proc->NMR_Data IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Proc Background Subtraction IR_Acq->IR_Proc IR_Data IR Spectrum IR_Proc->IR_Data MS_Acq Ionization (EI) & Mass Analysis MS_Prep->MS_Acq MS_Proc Generate Mass Spectrum MS_Acq->MS_Proc MS_Data Mass Spectrum MS_Proc->MS_Data

Caption: General workflow for spectroscopic analysis of ethyl this compound.

References

An In-depth Technical Guide to Bromoacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of bromoacetate, its corresponding acid, and common ester derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, key experimental protocols, and their impact on critical cellular pathways.

Core Chemical Data

This compound and its related compounds are important reagents in various scientific disciplines. The following tables summarize their key chemical identifiers and properties.

Bromoacetic Acid and this compound Anion
Compound NameCAS NumberMolecular Formula
Bromoacetic Acid79-08-3BrCH₂COOH[1]
This compound (anion)68-10-0C₂H₂BrO₂⁻[2]
Common this compound Esters
Compound NameCAS NumberMolecular Formula
Methyl this compound96-32-2C₃H₅BrO₂
Ethyl this compound105-36-2C₄H₇BrO₂[3]
tert-Butyl this compound5292-43-3C₆H₁₁BrO₂

Key Experimental Protocols

Bromoacetates are widely utilized as alkylating agents in both synthetic chemistry and biological studies. Below are detailed methodologies for some of their key applications.

O-Alkylation of Salicylaldehyde (B1680747) with Ethyl this compound

This protocol describes a typical O-alkylation reaction using ethyl this compound.

Materials:

Procedure:

  • To a 1000 mL round-bottom flask, add salicylaldehyde (15.26 g, 125 mmol), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol).

  • Stir the yellow solution for five minutes.

  • Add ethyl this compound (25.05 g, 150 mmol) to the flask. The solution should become colorless.

  • Equip the flask with a reflux condenser and heat to reflux for 72 hours with vigorous stirring.

  • After cooling to room temperature, filter the solids through a coarse fritted funnel.

  • Wash the solids thoroughly with diethyl ether (250 mL).

  • Transfer the filtrate to a separatory funnel and add deionized water (≈ 500 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the ether layers and wash with deionized water (2 x 200 mL), followed by brine (200 mL).

  • Dry the organic layer with sodium sulfate and remove the solvent under vacuum to yield the product.[4]

In-Solution Protein Alkylation for Proteomics

This protocol provides a general guideline for the reduction and alkylation of cysteine residues in proteins, a critical step in many proteomics workflows.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 6-8 M urea (B33335) in 100 mM Tris-HCl, pH 8.3)

  • Dithiothreitol (DTT)

  • Bromoacetic acid or Iodoacetic acid

  • Quenching solution (e.g., DTT)

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in the denaturing buffer.

    • Add DTT to a final concentration of 5 mM.

    • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.[5]

  • Alkylation:

    • Prepare a fresh stock solution of the alkylating agent (e.g., bromoacetic acid).

    • Add the alkylating agent to a final concentration of 14-15 mM.

    • Incubate at room temperature in the dark for 30 minutes.[5]

  • Quenching:

    • Add DTT to a final concentration of 5 mM to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.[5]

  • Downstream Processing:

    • Proceed with buffer exchange or digestion protocols for analysis by mass spectrometry.[5]

Impact on Cellular Signaling Pathways

This compound and its derivatives can significantly impact cellular function by targeting key proteins and pathways.

DNA Damage Response

Bromoacetic acid (BAA) is a regulated drinking water disinfection by-product that has been shown to be genotoxic. Exposure to BAA can lead to double-strand DNA breaks, triggering a cellular DNA damage response. This involves the modulation of genes critical for DNA repair and cell cycle regulation, such as RAD9A and BRCA1.

DNA_Damage_Response cluster_stress Cellular Stress cluster_dna_damage DNA Damage cluster_response Cellular Response Bromoacetic Acid Bromoacetic Acid DSB Double-Strand Breaks Bromoacetic Acid->DSB induces RAD9A RAD9A Upregulation DSB->RAD9A BRCA1 BRCA1 Upregulation DSB->BRCA1 Repair DNA Repair Pathways RAD9A->Repair Cycle Cell Cycle Regulation RAD9A->Cycle BRCA1->Repair BRCA1->Cycle

Bromoacetic Acid Induced DNA Damage Response
Inhibition of Glycolysis

A key molecular target of this compound is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By alkylating the active site cysteine residue, this compound and its derivatives can irreversibly inhibit GAPDH activity. This disruption of the central metabolic pathway of glycolysis can lead to a reduction in ATP production and ultimately trigger apoptotic cell death, a mechanism that is of particular interest in cancer research.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH substrate BPG 1,3-Bisphosphoglycerate GAPDH->BPG catalyzes ATP Reduced ATP Production BPG->ATP leads to This compound This compound This compound->GAPDH inhibits Apoptosis Apoptosis ATP->Apoptosis triggers

Inhibition of GAPDH by this compound

References

Methodological & Application

Protocol for Protein Alkylation Using Bromoacetate: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein alkylation is a fundamental biochemical technique used to covalently modify specific amino acid residues within a protein. This process is instrumental in various fields of biological research and drug development, including proteomics, structural biology, and the study of protein function and enzyme mechanisms. Bromoacetate is a reactive alkylating agent that primarily targets nucleophilic amino acid side chains, leading to the formation of stable covalent bonds. This modification can be used to block reactive sites, prevent disulfide bond formation, introduce labels for detection, or probe the functional role of specific residues.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for protein alkylation using this compound. Detailed methodologies, quantitative data, and visual representations of workflows and relevant biological pathways are presented to facilitate the effective application of this technique.

Principle of the Reaction

The alkylation of proteins with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophilic amino acid side chain attacks the electrophilic carbon atom of the this compound, displacing the bromide ion, which is a good leaving group. The most reactive nucleophiles in proteins are the side chains of cysteine, histidine, and methionine. The reactivity of these residues is highly dependent on the pH of the reaction buffer, as this influences their protonation state.

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol group is typically around 8.3-8.6, meaning that a pH in the range of 7.5-8.5 is optimal for its selective alkylation.[1]

  • Histidine: The imidazole (B134444) ring of histidine can be alkylated, with its reactivity increasing at pH values above 6 as the ring becomes deprotonated.[1]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This reaction can occur at neutral or slightly acidic pH, particularly with longer reaction times or higher concentrations of the alkylating agent.[1][2]

  • Lysine (B10760008): The ε-amino group of lysine is generally less reactive and requires a higher pH (>9.0) to be sufficiently deprotonated for alkylation to occur.[1]

By carefully controlling the reaction conditions, particularly the pH, it is possible to achieve a degree of selectivity for the desired amino acid residue.

Data Presentation

Table 1: Typical Reaction Conditions for In-Solution Protein Alkylation
ParameterConditionRationale
Protein Concentration 1-10 mg/mLOptimal for efficient reaction kinetics without causing protein aggregation.
Reducing Agent 5-10 mM DTT or TCEPTo reduce disulfide bonds and expose cysteine residues for alkylation. TCEP is often preferred as it does not need to be removed before alkylation.
Reduction Temperature 37-56°CTo facilitate the complete reduction of disulfide bonds.
Reduction Time 20-60 minutesSufficient time for the reducing agent to break disulfide bonds.
This compound Concentration 10-50 mM (or 10-20-fold molar excess over protein)To ensure a sufficient concentration of the alkylating agent to drive the reaction to completion. The optimal concentration should be determined empirically.[3]
Reaction Buffer Phosphate, Tris, or Bicarbonate bufferTo maintain a stable pH throughout the reaction. Must be free of primary amines or thiols.
Reaction pH 7.0 - 8.5Optimal for cysteine alkylation. Lower pH can favor histidine modification, while higher pH can lead to lysine modification.[1]
Reaction Temperature Room temperature (20-25°C)A good starting point to balance reaction rate and minimize side reactions.
Reaction Time 30-120 minutesShould be optimized to ensure complete alkylation while minimizing off-target modifications.
Quenching Agent 10-50 mM DTT, 2-mercaptoethanol, or L-cysteineTo stop the reaction by consuming excess this compound.
Table 2: Mass Modifications of Amino Acids by this compound
Amino AcidModificationMonoisotopic Mass Shift (Da)
CysteineCarboxymethylation+58.0055
HistidineCarboxymethylation+58.0055
MethionineCarboxymethylation (forms sulfonium ion)+58.0055
LysineCarboxymethylation+58.0055

Note: The mass shift is due to the addition of a carboxymethyl group (CH₂COOH) and the loss of a proton from the amino acid side chain.

Table 3: pH-Dependent Reactivity of Amino Acid Residues with this compound (Qualitative)
Amino AcidpH < 6pH 6-7pH 7-8.5pH > 8.5
Cysteine LowModerateHighHigh
Histidine LowIncreasingModerateModerate
Methionine ModerateModerateModerateModerate
Lysine Very LowVery LowLowIncreasing

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins

This protocol describes a general procedure for the alkylation of proteins in solution. Optimization of reagent concentrations, incubation times, and temperature may be necessary for specific proteins.

Materials:

  • Protein of interest

  • Reaction Buffer (e.g., 50 mM Phosphate Buffer, pH 8.0)

  • Reducing Agent (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

  • Bromoacetic acid

  • Quenching Reagent (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting column or dialysis equipment

  • Anhydrous DMSO or DMF (for preparing this compound stock solution)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add the reducing agent to a final concentration of 5-10 mM (e.g., add 5-10 µL of 1 M DTT to 1 mL of protein solution).

    • Incubate at 37°C for 30-60 minutes. If using DTT, it must be removed by a desalting column or dialysis before proceeding to the next step. TCEP does not require removal.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 1 M stock solution of bromoacetic acid in anhydrous DMSO or DMF.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically 10-50 mM). For example, add 10-50 µL of 1 M this compound to 1 mL of protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 10-50 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagents and byproducts by using a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm successful alkylation by techniques such as mass spectrometry, looking for the expected mass shift.[3][4]

Protocol 2: On-Resin Alkylation of Peptides

This protocol is suitable for the alkylation of methionine residues on a peptide that is still attached to a solid-phase synthesis resin.

Materials:

  • Peptide-bound resin

  • Dimethylformamide (DMF)

  • Ethyl 2-bromoacetate

  • Cleavage and deprotection reagents (e.g., Trifluoroacetic acid-based cocktail)

Procedure:

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF.

  • Alkylation Reaction:

    • Prepare a solution of ethyl 2-bromoacetate in DMF (e.g., 2 equivalents relative to the resin loading).

    • Add the this compound solution to the resin and incubate at 85°C for 24 hours.

  • Washing:

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage and Deprotection:

    • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification and Analysis:

    • Purify the alkylated peptide by HPLC.

    • Confirm the modification by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_alkylation Alkylation Reaction cluster_cleanup Quenching & Purification cluster_analysis Analysis start Start with Protein Solution reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) start->reduction removal (Optional) Removal of Reducing Agent reduction->removal alkylation Addition of this compound removal->alkylation incubation Incubation (Controlled Time & Temperature) alkylation->incubation quenching Quenching (e.g., DTT, L-Cysteine) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification analysis Mass Spectrometry Analysis purification->analysis end Alkylated Protein analysis->end

Caption: Experimental workflow for in-solution protein alkylation using this compound.

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP ATP -> ADP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ + Pi -> NADH + H+ PG3 3-Phosphoglycerate BPG13->PG3 ADP -> ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP H2O Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP HK Hexokinase (EC 2.7.1.1) HK->G6P PGI Phosphoglucose Isomerase (EC 5.3.1.9) PGI->F6P PFK Phosphofructokinase (EC 2.7.1.11) PFK->F16BP Aldolase Aldolase (EC 4.1.2.13) Aldolase->F16BP TPI Triosephosphate Isomerase (EC 5.3.1.1) TPI->DHAP GAPDH Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) (EC 1.2.1.12) GAPDH->G3P PGK Phosphoglycerate Kinase (EC 2.7.2.3) PGK->BPG13 PGM Phosphoglycerate Mutase (EC 5.4.2.11) PGM->PG3 Enolase Enolase (EC 4.2.1.11) Enolase->PG2 PK Pyruvate Kinase (EC 2.7.1.40) PK->PEP This compound This compound This compound->GAPDH

Caption: Glycolysis pathway highlighting the inhibition of GAPDH by this compound.[5][6][7][8][9][10][11][12][13]

Application in Signaling Pathway Analysis: Inhibition of Glycolysis

This compound and its analogs can serve as powerful tools to investigate metabolic and signaling pathways. A prominent example is the inhibition of glycolysis. Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[8] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in this pathway, contains a highly reactive cysteine residue in its active site (Cys152) that is essential for its catalytic activity.[10][13]

This compound and similar alkylating agents can covalently modify this active site cysteine, leading to the irreversible inhibition of GAPDH.[10][13] This inhibition blocks the glycolytic flux, leading to a decrease in ATP production and an accumulation of glycolytic intermediates upstream of the block. By using this compound as an inhibitor, researchers can study the downstream consequences of glycolytic inhibition on various cellular processes, such as cell proliferation, apoptosis, and other interconnected signaling pathways. This makes this compound a valuable chemical probe for dissecting the role of glycolysis in both normal physiology and disease states like cancer.

References

Application Notes and Protocols for the Reformatsky Reaction with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Reformatsky reaction is a cornerstone of organic synthesis, providing a robust method for the formation of β-hydroxy esters. This reaction involves the condensation of an aldehyde or ketone with an α-haloester, such as ethyl bromoacetate, in the presence of metallic zinc.[1][2][3] The resulting β-hydroxy esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic compounds.[4] The key to the success of the Reformatsky reaction lies in the in-situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[2][5] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation of the ester.[2]

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing the Reformatsky reaction with ethyl this compound. Detailed experimental protocols, quantitative data, and visualizations are included to ensure successful execution and understanding of the reaction.

Principle and Mechanism

The Reformatsky reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester (ethyl this compound) to form an organozinc reagent, the Reformatsky enolate.[2][3][6][7]

  • Dimerization and Rearrangement: The initial organozinc compound can dimerize and rearrange to form zinc enolates.[2][6]

  • Coordination and Nucleophilic Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate, forming a six-membered chair-like transition state.[2][6][7] This is followed by a nucleophilic addition of the enolate to the carbonyl carbon, creating a new carbon-carbon bond.[8][9][10]

  • Acidic Workup: The reaction is quenched with an aqueous acid solution to hydrolyze the zinc alkoxide intermediate, yielding the final β-hydroxy ester and zinc(II) salts.[2][6][7]

Quantitative Data

The yield of the Reformatsky reaction is influenced by various factors including the nature of the carbonyl compound, the solvent, and the reaction conditions. The following table summarizes representative yields for the reaction of ethyl this compound with different carbonyl compounds.

EntryCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeToluene900.586[11]
2Aliphatic AldehydesCumeneReflux-75-85[12]
3Various AldehydesTHFRoom Temp-35-95[13]
4KetonesToluene900.5Good[11]
5Aromatic KetonesTHF-40-up to 75 (ee)[14]
6CinnamaldehydeTHF-40-High[15]

Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization may be required for specific applications.

Experimental Protocols

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Ethyl this compound (1.2 - 2.0 eq)[11]

  • Zinc dust, activated (<10 µm) (1.2 - 5.0 eq)[11][16]

  • Iodine (catalytic amount, e.g., 0.1 eq)[11]

  • Anhydrous solvent (e.g., Toluene, THF, Diethyl ether)[3][11]

  • 1 M Hydrochloric acid (HCl) or 10% Sulfuric Acid (H₂SO₄)[16][17]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]

  • Brine (saturated aqueous NaCl solution)[5][11]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[5][11]

  • Solvent for extraction (e.g., Ethyl acetate (B1210297), Diethyl ether, MTBE)[5][11]

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

1. Activation of Zinc:

  • In a dry round-bottom flask under an inert atmosphere, add the zinc dust.

  • Add a small crystal of iodine.

  • Gently heat the flask with a heat gun until the purple vapor of iodine is observed and then disappears, indicating the activation of the zinc surface.[18]

  • Allow the flask to cool to room temperature.

Alternative activation methods include pre-treatment with copper acetate to form a more reactive zinc-copper couple or exposure to trimethylsilyl (B98337) chloride.[7]

2. Reaction Setup:

  • To the flask containing the activated zinc, add the anhydrous solvent (e.g., Toluene).

  • In the dropping funnel, prepare a solution of the aldehyde or ketone (1.0 eq) and ethyl this compound (1.2 - 2.0 eq) in the same anhydrous solvent.

3. Reaction Execution:

  • Add a small portion of the reactant solution from the dropping funnel to the zinc suspension.

  • Gently heat the mixture to initiate the reaction. An exothermic reaction should be observed.

  • Once the reaction has started, add the remainder of the reactant solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at the chosen temperature (e.g., 90 °C for toluene) for 30 minutes to 2 hours, or until TLC analysis indicates the consumption of the starting materials.[11]

4. Workup:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl or 10% H₂SO₄ with vigorous stirring until the excess zinc has dissolved.[16][17]

5. Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or MTBE) (3 x 50 mL).[5][11]

  • Combine the organic layers.

6. Washing:

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.[5]

7. Drying and Concentration:

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

8. Purification:

  • Purify the crude β-hydroxy ester by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.[12]

Visualizations

Reaction Mechanism Diagram:

Reformatsky_Mechanism Mechanism of the Reformatsky Reaction cluster_start Reactants cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup Ethyl_this compound Ethyl this compound (α-haloester) Oxidative_Addition Oxidative Addition Ethyl_this compound->Oxidative_Addition Aldehyde_Ketone Aldehyde or Ketone Coordination Coordination to Carbonyl Aldehyde_Ketone->Coordination Zinc Zinc (Zn) Zinc->Oxidative_Addition Reformatsky_Enolate Reformatsky Enolate (Organozinc Reagent) Oxidative_Addition->Reformatsky_Enolate Reformatsky_Enolate->Coordination CC_Bond_Formation C-C Bond Formation (Zinc Alkoxide Intermediate) Coordination->CC_Bond_Formation Acid_Workup Acidic Workup (H₃O⁺) CC_Bond_Formation->Acid_Workup Product β-Hydroxy Ester Acid_Workup->Product

Caption: A diagram illustrating the key steps of the Reformatsky reaction mechanism.

Experimental Workflow Diagram:

Experimental_Workflow Experimental Workflow for the Reformatsky Reaction Start Start Zinc_Activation 1. Activate Zinc Dust with Iodine Start->Zinc_Activation Reaction_Setup 2. Reaction Setup (Inert Atmosphere) Zinc_Activation->Reaction_Setup Reactant_Addition 3. Dropwise Addition of Aldehyde/Ketone and Ethyl this compound Reaction_Setup->Reactant_Addition Reaction 4. Heat and Stir (Monitor by TLC) Reactant_Addition->Reaction Workup 5. Quench with Acid (0 °C) Reaction->Workup Extraction 6. Extract with Organic Solvent Workup->Extraction Washing 7. Wash with NaHCO₃ and Brine Extraction->Washing Drying_Concentration 8. Dry and Concentrate Washing->Drying_Concentration Purification 9. Purify Product (Chromatography/Distillation) Drying_Concentration->Purification End End Purification->End

Caption: A step-by-step workflow for the Reformatsky reaction.

References

Bromoacetate in Peptide Analysis: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromoacetate and its derivatives, such as iodoacetamide (B48618), are widely utilized reagents in proteomics for the alkylation of cysteine residues. This critical step in peptide mapping and sequencing workflows prevents the reformation of disulfide bonds after their reduction, ensuring proteins remain in a linearized state for accurate enzymatic digestion and subsequent analysis by mass spectrometry.[1][2] The irreversible S-alkylation of cysteine residues by this compound introduces a carboxymethyl group, leading to a predictable mass shift that is readily identifiable in mass spectra.

However, the high reactivity of this compound also presents challenges. Off-target modifications of other amino acid residues, particularly methionine and histidine, are a significant concern, especially with iodine-containing haloacetates.[3][4][5] These side reactions can complicate data analysis and lead to misinterpretation of results.[3][6] The reaction conditions, including pH, temperature, and reagent concentration, must be carefully optimized to maximize cysteine alkylation efficiency while minimizing undesirable side reactions.[7][8]

This document provides detailed protocols for the use of this compound in peptide mapping, summarizes key quantitative data for comparison with other alkylating agents, and presents visual workflows to guide researchers in their experimental design.

Quantitative Data Summary

The choice of alkylating agent can significantly impact the quality of proteomic data. The following tables summarize the performance of this compound (represented by the commonly used iodoacetic acid/iodoacetamide) in comparison to other reagents.

Alkylating AgentPrimary TargetKnown Side ReactionsOptimal pHKey Considerations
This compound / Iodoacetamide (IAM) / Iodoacetic Acid (IAA) Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminal amino groups[3][9]7.5 - 8.5[7]Highly reactive and efficient but prone to off-target modifications. Light-sensitive.[9]
Chloroacetamide (CAA) Cysteine (Thiol group)Fewer side reactions compared to iodine-containing reagents.[6]~8.0-9.0Generally considered to have a better balance of reactivity and specificity.[6]
Acrylamide (AA) Cysteine (Thiol group)Minimal side reactions reported.[10]~8.0-9.0Slower reaction kinetics compared to iodoacetamide.[11]
N-ethylmaleimide (NEM) Cysteine (Thiol group)Histidine, Lysine, N-terminus.[12]< 7.0 for improved specificity[12]Rapid reaction kinetics.[12]
ParameterIodoacetamide (IAM)Chloroacetamide (CAA)Acrylamide (AA)Reference
Cysteine Alkylation Efficiency >99%>99%>99%[10]
Peptide Spectral Matches (In-solution, relative to best) ~85-95%~90-100%~100%[10]
Methionine Modification (Carbamidomethylation) Can affect up to 80% of methionine-containing peptides[6]Significantly lower than IAMNegligible[6]

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Peptide Mapping

This protocol describes a standard procedure for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (10-100 µg)

  • Denaturation/Reduction Buffer: 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Agent: 0.5 M Bromoacetic acid or Iodoacetamide (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT stock solution

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease (e.g., Trypsin)

  • Formic acid

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in 50 µL of Denaturation/Reduction Buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared bromoacetic acid or iodoacetamide solution to a final concentration of 25-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.[8]

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.

    • Incubate in the dark at room temperature for 15 minutes.

  • Buffer Exchange and Digestion:

    • Remove the denaturation and alkylation reagents by buffer exchange using a 10 kDa molecular weight cutoff spin filter or dialysis against Digestion Buffer.

    • Adjust the protein concentration to approximately 1 µg/µL with Digestion Buffer.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C for 12-16 hours.

  • Sample Preparation for Mass Spectrometry:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: N-terminal Peptide Sequencing using Bromoacetylation

This protocol outlines the specific N-terminal tagging of peptides with a bromoacetyl group to aid in peptide sequencing by mass spectrometry. The bromine tag introduces a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) that simplifies the identification of b-series fragment ions.

Materials:

Procedure:

  • N-terminal Bromoacetylation:

    • Dissolve the peptide sample in the Reaction Buffer.

    • Add a 5-fold molar excess of bromoacetic anhydride to the peptide solution.[13]

    • Incubate at room temperature for 1-2 hours with gentle agitation.[13]

  • Quenching (Optional):

    • Add a small molecule thiol like 2-mercaptoethanol to consume any unreacted bromoacetyl groups.[13]

  • Sample Preparation for MALDI-TOF MS:

    • Desalt the labeled peptide sample using a C18 ZipTip.

    • Mix the desalted sample 1:1 with the MALDI matrix solution.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in positive ion reflector mode.

    • Analyze the tandem mass spectrometry (MS/MS) data, looking for the characteristic isotopic signature of the bromine tag on the b-ions to facilitate sequencing.

Visualizations

PeptideMappingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample DenaturationReduction Denaturation & Reduction (DTT) ProteinSample->DenaturationReduction Alkylation Alkylation (this compound) DenaturationReduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching BufferExchange Buffer Exchange Quenching->BufferExchange Digestion Enzymatic Digestion (e.g., Trypsin) BufferExchange->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis & Sequencing LCMS->DataAnalysis SideReactions cluster_targets Reaction Targets This compound This compound Cysteine Cysteine (Thiol) - Primary Target This compound->Cysteine Desired Reaction (S-alkylation) Methionine Methionine (Thioether) This compound->Methionine Side Reaction Histidine Histidine (Imidazole) This compound->Histidine Side Reaction Lysine Lysine (Amine) This compound->Lysine Side Reaction (at high pH)

References

Application Notes and Protocols for Bromoacetyl-Modified Peptides in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of bromoacetyl-modified peptides prepared by solid-phase peptide synthesis (SPPS). Bromoacetylated peptides are versatile reagents widely used for creating peptide-protein conjugates, cyclic peptides, and peptide polymers. The bromoacetyl group serves as a stable and efficient electrophile that selectively reacts with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond.

Introduction to Bromoacetyl-Modified Peptides

The introduction of a bromoacetyl group onto a synthetic peptide provides a powerful tool for chemoselective ligation. This modification is typically performed at the N-terminus of the peptide or on the side chain of an amino acid, such as lysine, within the peptide sequence. The high reactivity of the bromoacetyl group towards sulfhydryl groups allows for specific and efficient conjugation under mild conditions, making it an ideal choice for bioconjugation, cyclization, and polymerization applications.[1][2][3] Bromoacetylated peptides are stable to the final hydrofluoric acid (HF) deprotection and cleavage steps in solid-phase peptide synthesis.[3]

Applications of Bromoacetyl-Modified Peptides

The primary applications of bromoacetyl-modified peptides stem from their ability to form stable thioether linkages with cysteine-containing molecules. Key applications include:

  • Peptide-Protein Conjugation: Bromoacetylated peptides can be conjugated to proteins containing accessible cysteine residues to create immunogens for antibody production, to attach peptides to carrier proteins for improved stability and delivery, or to label proteins for detection and imaging.[1][4][5]

  • Peptide Cyclization: Peptides containing both a bromoacetyl group and a cysteine residue can undergo intramolecular cyclization to form cyclic peptides.[2][6] This is a valuable strategy for constraining peptide conformation, which can lead to increased biological activity, selectivity, and stability.

  • Peptide Polymerization: Under controlled concentrations, intermolecular reactions between bromoacetylated and cysteine-containing peptides can lead to the formation of peptide polymers.[2] These polymers can be used as synthetic immunogens or as biomaterials.

  • Enzyme Probes: Bromoacetylated peptides can be designed as activity-based probes to covalently label the active site of enzymes, particularly those with a catalytic cysteine residue, for activity profiling and inhibitor screening.[7][8]

Data Presentation: Quantitative Parameters for Bromoacetyl-Modified Peptide Chemistry

The following tables summarize key quantitative data for the synthesis and reaction of bromoacetyl-modified peptides.

Table 1: Solid-Phase Synthesis of N-Terminal Bromoacetylated Peptides

ParameterValueNotes
Bromoacetic Acid2.0 mmolPer 0.1 mmol of peptide on resin.[2]
Coupling ReagentN,N'-Dicyclohexylcarbodiimide (DCC)Forms the symmetric anhydride (B1165640) of bromoacetic acid.
SolventDichloromethane (CH2Cl2)For anhydride formation.
Reaction Time30 minutesFor bromoacetylation on resin.[9]
CleavageAnhydrous Hydrogen Fluoride (HF)Standard cleavage and deprotection.
Purity (crude)30-95%Dependent on peptide sequence.[2]

Table 2: Peptide-Protein Conjugation Parameters

ParameterValueNotes
pH7.0 - 8.0Optimal for reaction of bromoacetyl group with thiols.[1]
TemperatureAmbientRoom temperature is sufficient.[1]
Reaction Time0.5 - 48 hoursDependent on reactants and concentrations.[2]
Peptide to Protein Ratio1.5 - 7.6 equivalents of peptideOptimization may be required to avoid precipitation.[4]
Reducing Agent (for protein)tri-n-butylphosphine or TCEPTo reduce disulfide bonds and generate free thiols.[1][4]

Table 3: Peptide Cyclization Parameters

ParameterValueNotes
Peptide ConcentrationControlledHigher concentrations favor polymerization.
pHNeutralTo facilitate the reaction between the bromoacetyl group and cysteine.[2]
Reaction TimeTypically 24-48 hoursDependent on peptide sequence and concentration.[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Terminal Bromoacetylated Peptides

This protocol describes the manual procedure for introducing an N-terminal bromoacetyl group to a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin (fully protected, with free N-terminal amine)

  • Bromoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Bromoacetic Anhydride Preparation: In a separate vessel, dissolve bromoacetic acid (20 equivalents relative to resin substitution) and DCC (10 equivalents) in DCM. Stir for 30 minutes at room temperature.

  • Bromoacetylation: Filter the DCC urea (B33335) precipitate from the bromoacetic anhydride solution and add the filtrate to the washed peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DCM (5 times) and DMF (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.[11][12]

Protocol 2: Conjugation of a Bromoacetylated Peptide to a Cysteine-Containing Protein

This protocol outlines the conjugation of a purified N-terminal bromoacetylated peptide to a protein.

Materials:

  • Purified bromoacetylated peptide

  • Cysteine-containing protein (e.g., Bovine Serum Albumin, Keyhole Limpet Hemocyanin)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or tri-n-butylphosphine

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Protein Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, dissolve the protein in conjugation buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • Conjugation Reaction: Dissolve the bromoacetylated peptide in the conjugation buffer. Add the peptide solution to the protein solution at a molar ratio of 10-20 moles of peptide per mole of protein.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-24 hours.

  • Quenching: Quench any unreacted bromoacetyl groups by adding a 100-fold molar excess of 2-mercaptoethanol or L-cysteine and incubating for 1 hour.

  • Purification: Remove unconjugated peptide and other small molecules by dialysis against PBS or using centrifugal concentrators with an appropriate molecular weight cutoff.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight. Determine the peptide-to-protein ratio by amino acid analysis, quantifying the amount of S-carboxymethylcysteine formed after acid hydrolysis.[1]

Protocol 3: Intramolecular Cyclization of a Bromoacetylated Peptide

This protocol describes the cyclization of a linear peptide containing both an N-terminal bromoacetyl group and a cysteine residue.

Materials:

  • Purified linear bromoacetylated and cysteine-containing peptide

  • Cyclization Buffer: Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Quenching Reagent: 2-Mercaptoethanol

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in the cyclization buffer to a final concentration of 0.1-1.0 mg/mL. Lower concentrations favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction: Stir the peptide solution at room temperature for 12-48 hours.

  • Monitoring the Reaction: Monitor the progress of the cyclization by reverse-phase HPLC. The cyclic product will typically have a shorter retention time than the linear precursor.

  • Quenching: Once the reaction is complete, quench any remaining unreacted bromoacetyl groups by adding a small amount of 2-mercaptoethanol.

  • Purification and Characterization: Purify the cyclic peptide by preparative reverse-phase HPLC. Confirm the identity of the product by mass spectrometry, observing the expected molecular weight for the cyclized peptide.[11][12]

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_applications Applications cluster_analysis Analysis SPPS 1. Automated/Manual SPPS Bromoacetylation 2. N-terminal Bromoacetylation SPPS->Bromoacetylation Cleavage 3. Cleavage & Deprotection Bromoacetylation->Cleavage Purification 4. HPLC Purification Cleavage->Purification Conjugation Peptide-Protein Conjugation Purification->Conjugation React with Cys-Protein Cyclization Peptide Cyclization Purification->Cyclization Intramolecular reaction Polymerization Peptide Polymerization Purification->Polymerization Intermolecular reaction SDS_PAGE SDS-PAGE Conjugation->SDS_PAGE Mass_Spec Mass Spectrometry Conjugation->Mass_Spec AAA Amino Acid Analysis Conjugation->AAA Cyclization->Mass_Spec Polymerization->Mass_Spec signaling_pathway_application cluster_probe_design Probe Design & Synthesis cluster_assay Enzyme Activity Assay cluster_detection Detection & Analysis Peptide_Sequence Design Peptide Inhibitor Sequence Bromoacetyl_Peptide Synthesize Bromoacetylated Peptide Probe Peptide_Sequence->Bromoacetyl_Peptide Incubation Incubate Probe with Enzyme Bromoacetyl_Peptide->Incubation Enzyme Target Enzyme (e.g., Cysteine Protease) Enzyme->Incubation Labeling Covalent Labeling of Active Site Cysteine Incubation->Labeling Thioether bond formation Gel_Electrophoresis Gel Electrophoresis (e.g., SDS-PAGE) Labeling->Gel_Electrophoresis Visualize labeled enzyme Mass_Spectrometry Mass Spectrometry Gel_Electrophoresis->Mass_Spectrometry Band excision & analysis logical_relationship Start Bromoacetylated Peptide + Cysteine-Containing Peptide Concentration Peptide Concentration Start->Concentration Low_Conc Low Concentration Concentration->Low_Conc Favors High_Conc High Concentration Concentration->High_Conc Favors Cyclization Intramolecular Reaction (Cyclic Peptide) Low_Conc->Cyclization Polymerization Intermolecular Reaction (Peptide Polymer) High_Conc->Polymerization

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various heterocyclic compounds utilizing bromoacetate and its derivatives as key building blocks. The following sections cover the synthesis of thiazoles, pyridazinones, oxazoles, imidazoles, and oxazolidinones, offering step-by-step experimental procedures, quantitative data, and visual representations of reaction mechanisms and workflows.

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives, which are prevalent scaffolds in many pharmaceuticals. The reaction typically involves the condensation of an α-halocarbonyl compound, such as ethyl this compound or an α-bromo ketone, with a thioamide-containing reactant like thiourea (B124793).

General Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide (e.g., Thiourea) Intermediate1 Thiouronium Salt Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Bromoacetate Derivative AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Derivative Intermediate2->Thiazole Dehydration Water H₂O HBr HBr

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a simple 2-aminothiazole (B372263) derivative using 2-bromoacetophenone (B140003) and thiourea.

  • Materials:

    • 2-Bromoacetophenone (1.99 g, 10 mmol)

    • Thiourea (0.91 g, 12 mmol)

    • Ethanol (B145695) (20 mL)

    • 5% Sodium carbonate solution

  • Procedure:

    • Dissolve 2-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

    • Reflux the mixture with stirring for 2 hours.

    • After cooling to room temperature, neutralize the reaction mixture with a 5% sodium carbonate solution until a precipitate forms.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Quantitative Data
Entryα-HaloketoneThioamide SourceProductYield (%)Reference
12-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99[1]
2Ethyl this compoundThiourea2-Amino-4-hydroxythiazole~85[2]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one79-90[2]

Synthesis of Pyridazinone Derivatives

Pyridazinones are important heterocyclic compounds with a wide range of biological activities. They can be synthesized through the reaction of γ-ketoacids or their ester derivatives with hydrazines. Ethyl this compound can be used to introduce a two-carbon unit in the formation of the pyridazinone precursor.

General Reaction Scheme

A common route involves the initial formation of a γ-ketoester, which is then cyclized with hydrazine (B178648) to form the pyridazinone ring.

Pyridazinone_Synthesis Ketoester γ-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Hydrazone Condensation Pyridazinone Pyridazinone Hydrazone->Pyridazinone Intramolecular Cyclization Water H₂O Ethanol EtOH

Caption: General scheme for pyridazinone synthesis from a γ-ketoester.

Experimental Protocol

Protocol 2: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate [3]

This protocol details the N-alkylation of a pyridazinone derivative with ethyl this compound.

  • Materials:

    • 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (0.01 mol)

    • Ethyl this compound (0.02 mol)

    • Potassium carbonate (0.02 mol)

    • Acetone (B3395972) (40 mL)

  • Procedure:

    • Combine the pyridazinone derivative, ethyl this compound, and potassium carbonate in acetone in a round-bottom flask.

    • Reflux the mixture overnight with stirring.

    • After cooling, filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by recrystallization from n-hexane.

Quantitative Data
EntryPyridazinone PrecursorReagentProductYield (%)Reference
16-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinoneEthyl this compoundEthyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetateNot specified[3]
2ImidazopyridazinoneEthyl this compoundPyridazinoimidazo oxadiazinone44[4]

Synthesis of Oxazole (B20620) Derivatives

Oxazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. While the direct use of ethyl this compound in a one-pot synthesis of oxazoles is less common, it can be a precursor for reagents used in oxazole synthesis, such as α-bromo ketones. The Robinson-Gabriel synthesis is a classical method for oxazole formation.

Robinson-Gabriel Synthesis Workflow

This method involves the cyclodehydration of a 2-acylamino-ketone.

Robinson_Gabriel_Workflow Start Start: 2-Acylamino-ketone Reaction Reaction: Add dehydrating agent (e.g., H₂SO₄, PPA) Start->Reaction Heating Heating Reaction->Heating Workup Workup: Quench with ice-water Heating->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 2,5-Disubstituted Oxazole Purification->Product Imidazole_Synthesis Amidine Amidine Intermediate1 N-Alkylated Amidine Amidine->Intermediate1 AlphaHaloKetone α-Bromoacetophenone AlphaHaloKetone->Intermediate1 N-Alkylation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Imidazole 2,4-Disubstituted Imidazole Intermediate2->Imidazole Dehydration Water H₂O HBr HBr Oxazolidinone_Synthesis_Workflow Start Start: α-Amino Acid Alkylation N-Alkylation: React with Ethyl This compound Start->Alkylation Intermediate N-Alkylated Amino Ester Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Product: Oxazolidin-4-one Cyclization->Product

References

Application Notes and Protocols for Quantitative Proteomics Using Stable Isotope-Labeled Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled bromoacetate for quantitative proteomics, focusing on the analysis of cysteine modifications. This methodology is a powerful tool for investigating redox signaling pathways, identifying drug targets, and understanding the mechanisms of drug action.

The core principle of this technique involves the differential labeling of cysteine residues in their reduced and oxidized states using light and heavy isotopes of this compound. This allows for the accurate relative quantification of cysteine oxidation levels across different samples by mass spectrometry.

I. Experimental Workflow

The general workflow for quantitative proteomics using stable isotope-labeled this compound involves several key steps, from sample preparation to data analysis. This process is designed to preserve the in vivo redox state of cysteine thiols while enabling their differential labeling and subsequent quantification.

G cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_analysis Mass Spectrometry Analysis Sample Biological Sample (Cells or Tissues) Lysis Lysis in Denaturing Buffer with 'Light' this compound (¹²C) Sample->Lysis Step 1 Block Blocking of Reduced Cysteines Lysis->Block Step 2 Reduction Reduction of Reversibly Oxidized Cysteines (e.g., with DTT) Block->Reduction Step 3 Labeling Labeling of Newly Reduced Cysteines with 'Heavy' this compound (¹³C) Reduction->Labeling Step 4 Combine Combine Samples Labeling->Combine Step 5 Digest Proteolytic Digestion (e.g., Trypsin) Combine->Digest Step 6 LCMS LC-MS/MS Analysis Digest->LCMS Step 7 Data Data Analysis and Quantification LCMS->Data Step 8

Caption: General experimental workflow for quantitative cysteine proteomics.

II. Signaling Pathway Analysis: Redox Regulation

Cysteine residues are critical targets of reactive oxygen species (ROS), and their oxidation can modulate protein function, thereby regulating various signaling pathways. Stable isotope-labeled this compound can be used to quantify changes in the oxidation state of key signaling proteins in response to stimuli, providing insights into redox-regulated cellular processes.

G ROS Reactive Oxygen Species (ROS) Signaling_Protein_Inactive Signaling Protein (Cys-SH) Inactive ROS->Signaling_Protein_Inactive Oxidation Stimulus External Stimulus (e.g., Growth Factor, Stress) Receptor Membrane Receptor Stimulus->Receptor Receptor->ROS Signaling_Protein_Active Signaling Protein (Cys-SOH) Active Signaling_Protein_Inactive->Signaling_Protein_Active Downstream_Effector Downstream Effector Signaling_Protein_Active->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effector->Cellular_Response

Caption: Redox regulation of a generic signaling pathway.

III. Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in a quantitative proteomics study using stable isotope-labeled this compound.

Protocol 1: Sample Preparation and Differential Labeling

This protocol outlines the steps for cell lysis, blocking of reduced cysteines, and differential labeling of oxidized cysteines.

Materials:

  • Lysis Buffer: 8 M urea (B33335), 100 mM Tris-HCl pH 8.5, protease and phosphatase inhibitors.

  • "Light" this compound Solution: 50 mM 12C-bromoacetic acid in lysis buffer.

  • "Heavy" this compound Solution: 50 mM 13C2-bromoacetic acid in lysis buffer.

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in 100 mM Tris-HCl pH 8.5.

  • Quenching Solution: 500 mM DTT in 100 mM Tris-HCl pH 8.5.

  • Acetone (B3395972), ice-cold.

  • Ammonium (B1175870) Bicarbonate Solution: 50 mM, pH 8.0.

Procedure:

  • Cell Lysis and Blocking of Reduced Cysteines:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet directly in Lysis Buffer containing 50 mM "light" 12C-bromoacetate.

    • Incubate for 1 hour at room temperature in the dark to block all reduced cysteine residues.

    • Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

    • Precipitate proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C, discard the supernatant, and wash the pellet with ice-cold acetone.

  • Reduction and Labeling of Oxidized Cysteines:

    • Resuspend the protein pellet in Lysis Buffer.

    • Reduce the reversibly oxidized cysteines by adding DTT to a final concentration of 10 mM and incubate for 1 hour at 56°C.

    • Allow the sample to cool to room temperature.

    • Label the newly reduced cysteines by adding 50 mM "heavy" 13C2-bromoacetate and incubate for 1 hour at room temperature in the dark.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

Protocol 2: Protein Digestion and Mass Spectrometry

This protocol describes the preparation of labeled proteins for mass spectrometry analysis.

Materials:

  • Ammonium Bicarbonate Solution: 50 mM, pH 8.0.

  • Trypsin, proteomics grade.

  • Formic Acid.

  • C18 desalting columns.

Procedure:

  • Protein Digestion:

    • Dilute the labeled protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

IV. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Example of Quantitative Data for Differentially Oxidized Cysteine Peptides

Protein IDPeptide SequenceRatio (Heavy/Light)p-valueRegulation
P12345CYSGAFGR2.50.001Upregulated
Q67890ALCDEFVR0.40.005Downregulated
...............

C indicates the labeled cysteine residue.

V. Logical Relationships in Data Analysis

The analysis of quantitative proteomics data involves a series of steps to identify and quantify differentially oxidized peptides and proteins.

G Raw_Data Raw MS/MS Data Peptide_ID Peptide Identification Raw_Data->Peptide_ID Quantification Quantification of Heavy/Light Ratios Peptide_ID->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test) Quantification->Statistical_Analysis Differentially_Oxidized Differentially Oxidized Peptides/Proteins Statistical_Analysis->Differentially_Oxidized Pathway_Analysis Pathway and Functional Enrichment Analysis Differentially_Oxidized->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: Data analysis workflow for quantitative redox proteomics.

Bromoacetate as a Chemical Crosslinking Agent for Protein Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetate and its derivatives are valuable chemical crosslinking agents for studying protein-protein interactions, elucidating protein complex architecture, and probing protein structure. These reagents function by forming stable covalent bonds between amino acid residues in close proximity, effectively "freezing" transient interactions and allowing for their identification and characterization. This document provides detailed application notes and protocols for the use of this compound-based crosslinkers in protein studies.

Bromoacetyl groups are highly reactive towards nucleophilic side chains of amino acids. Their primary target is the sulfhydryl group of cysteine residues, with which they react via a nucleophilic substitution to form a stable thioether bond. Under specific conditions, particularly at a higher pH, bromoacetyl groups can also react with the imidazole (B134444) ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine. The specificity of the reaction can be controlled by carefully adjusting the pH of the reaction buffer. For optimal reactivity and specificity towards cysteine, a pH range of 7.5 to 8.5 is generally recommended.

Principle of Crosslinking with this compound

The crosslinking reaction with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon atom of the bromoacetyl group is attacked by a nucleophilic amino acid residue, typically a deprotonated cysteine (thiolate). This results in the formation of a stable covalent bond and the displacement of the bromide ion.

When a homobifunctional this compound derivative is used, it can react with two proximal sulfhydryl groups, creating a covalent crosslink between two cysteine residues either within the same protein (intramolecular) or between two interacting proteins (intermolecular). Heterobifunctional this compound crosslinkers, such as N-Succinimidyl this compound (SBA), contain a second reactive group with a different specificity, allowing for a two-step crosslinking strategy.

Applications in Protein Studies

This compound-based crosslinking has several key applications in protein research:

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound helps to identify both stable and transient protein partners.

  • Elucidating Protein Complex Topology: The distance constraints provided by the crosslinker's spacer arm can be used to map the spatial arrangement of subunits within a protein complex.

  • Probing Protein Conformation: Changes in crosslinking patterns can reveal conformational changes in proteins upon ligand binding or other perturbations.

  • Affinity Labeling: this compound can be incorporated into a molecule that binds to a specific site on a protein, allowing for the covalent labeling and identification of binding site residues.

Quantitative Data Summary

The following tables summarize typical experimental parameters and examples of protein-protein interactions studied using this compound-based crosslinkers.

ParameterBromoacetic Acid (Homobifunctional)N-Succinimidyl this compound (Heterobifunctional)Bis-Bromoacetamido-PEG11 (Homobifunctional)
Target Residues Cysteine, Histidine, LysinePrimary Amines (via NHS ester), then CysteineCysteine
Optimal pH 7.5 - 8.5 for Cysteine7.0 - 8.0 for NHS ester reaction; 7.5 - 8.5 for bromoacetyl reaction7.2 - 7.5
Typical Crosslinker Concentration 1 - 20 mM0.5 - 5 mM0.1 - 1 mM
Typical Protein Concentration 0.1 - 2 mg/mL0.1 - 5 mg/mL0.1 - 2 mg/mL
Reaction Time 30 - 120 minutes30 - 60 minutes (each step)30 - 60 minutes
Reaction Temperature Room Temperature (20-25°C) or 37°CRoom Temperature (20-25°C)37°C
Quenching Reagent L-cysteine, 2-Mercaptoethanol, DTTTris, Glycine (for NHS ester); L-cysteine, 2-Mercaptoethanol (for bromoacetyl)L-cysteine, 2-Mercaptoethanol
Studied InteractionCrosslinking AgentProtein ConcentrationCrosslinker ConcentrationReaction ConditionsIdentified Crosslinked ResiduesReference
Dimerization of DJ-1Bis-maleimidoethane (BMOE) - a thiol-reactive crosslinker with similar reactivity to bromoacetamidesNot specifiedNot specifiedNot specifiedCys53-Cys53[1]
Bovine Serum Albumin (BSA) intramolecular crosslinksDBrASO (bromoacetamide-based)Not specifiedNot specifiedNot specified27 out of 35 cysteines were found to be cross-linked[2]

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking with Bromoacetic Acid (as a Homobifunctional Crosslinker)

This protocol outlines a general procedure for crosslinking purified proteins in solution using bromoacetic acid.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, Phosphate buffer). Note: Avoid buffers containing primary amines (e.g., Tris) if targeting other residues is a concern.

  • Bromoacetic acid stock solution (e.g., 1 M in water or buffer, freshly prepared).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Quenching Buffer: 1 M L-cysteine or 1 M 2-Mercaptoethanol.

  • SDS-PAGE analysis reagents.

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in the desired reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances.

    • The protein concentration should typically be in the range of 0.1-2 mg/mL.[3]

  • Crosslinking Reaction:

    • Add the bromoacetic acid stock solution to the protein sample to achieve the desired final concentration (start with a range of 1-20 mM).

    • Incubate the reaction mixture for 30-120 minutes at room temperature (20-25°C) with gentle mixing. The optimal time and concentration should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess bromoacetic acid.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked products.

    • For identification of crosslinked residues, the sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.[4]

Protocol 2: Two-Step Crosslinking using N-Succinimidyl this compound (SBA)

This protocol describes a heterobifunctional crosslinking procedure targeting primary amines and then sulfhydryl groups.

Materials:

  • Purified protein #1 (containing accessible primary amines).

  • Purified protein #2 (containing accessible sulfhydryl groups).

  • N-Succinimidyl this compound (SBA) stock solution (e.g., 10-100 mM in DMSO or DMF, freshly prepared).

  • Amine-reactive Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.0-8.0.

  • Thiol-reactive Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5.

  • Quenching Buffer for NHS ester: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

  • Quenching Buffer for Bromoacetyl: 1 M L-cysteine or 1 M 2-Mercaptoethanol.

  • Desalting column.

  • SDS-PAGE analysis reagents.

Procedure:

  • Step 1: Reaction with Primary Amines:

    • Dissolve protein #1 in the amine-reactive reaction buffer.

    • Add the SBA stock solution to the protein #1 solution to a final concentration of 0.5-5 mM.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding the NHS ester quenching buffer.

    • Remove excess crosslinker and quenching reagent using a desalting column, exchanging the buffer to the thiol-reactive reaction buffer.

  • Step 2: Reaction with Sulfhydryl Groups:

    • Add the SBA-modified protein #1 to protein #2 in the thiol-reactive reaction buffer.

    • Incubate for 30-60 minutes at room temperature or 37°C.

    • Quench the reaction by adding the bromoacetyl quenching buffer.

  • Analysis:

    • Analyze the formation of the crosslinked protein conjugate by SDS-PAGE.

    • Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.

Visualizations

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Formation of Thioether Bond Protein_Cys_SH Protein-Cys-SH Thiolate Protein-Cys-S- Protein_Cys_SH->Thiolate Deprotonation (pH 7.5-8.5) This compound Br-CH2-COO- Intermediate Transition State This compound->Intermediate Proton H+ Thiolate->Intermediate Crosslinked_Product Protein-Cys-S-CH2-COO- Intermediate->Crosslinked_Product Bromide Br- Intermediate->Bromide Leaving Group G start Start: Purified Protein Sample buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange add_crosslinker Add this compound Crosslinker buffer_exchange->add_crosslinker incubate Incubate (e.g., 30-120 min at RT) add_crosslinker->incubate quench Quench Reaction (e.g., with L-cysteine) incubate->quench analysis Analysis quench->analysis sds_page SDS-PAGE analysis->sds_page ms_analysis Mass Spectrometry analysis->ms_analysis G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment & Interaction (Target for Crosslinking) Downstream Downstream Signaling Adaptor->Downstream

References

Probing Protein Function with Bromoacetate: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetate is a reactive small molecule that serves as a valuable tool for probing protein function in cell-based assays. As a haloacetate, it acts as an alkylating agent, primarily targeting nucleophilic amino acid residues such as cysteine. This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and the modulation of signaling pathways. Its ability to inhibit key metabolic enzymes, such as those in the glycolytic pathway, makes it a potent modulator of cellular metabolism and survival. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate protein function, with a focus on its effects on glycolysis, cell viability, and apoptosis-related signaling pathways.

Principle of Action

This compound exerts its effects primarily through the alkylation of cysteine residues on proteins. The thiol group of cysteine is highly nucleophilic and readily reacts with the electrophilic carbon of this compound, forming a stable covalent bond. This irreversible modification can alter the protein's conformation, block active sites, or interfere with its ability to interact with other molecules. A key target of this compound and related haloacetates is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. Inhibition of GAPDH disrupts the cell's ability to produce ATP and reducing equivalents, leading to energy depletion, oxidative stress, and the activation of cell death pathways.

Key Applications

  • Inhibition of Glycolysis: Investigate the role of glycolysis in cellular processes by observing the effects of this compound-mediated inhibition.

  • Induction of Apoptosis: Assess the pro-apoptotic potential of disrupting cellular metabolism and inducing cellular stress.

  • Signaling Pathway Analysis: Elucidate the downstream signaling cascades activated in response to metabolic stress and protein alkylation, particularly the MAPK pathway.

  • Target Identification and Validation: Use this compound as a probe to identify and validate the function of cysteine-containing proteins in cellular pathways.

Data Presentation

The following tables summarize quantitative data on the effects of haloacetates on various cellular parameters. While specific data for this compound is limited in the public domain, the data presented for the closely related compounds dibromoacetic acid (DBA) and 3-bromopyruvate (B3434600) provide a strong indication of the expected effects of this compound.

Table 1: Effects of Dibromoacetic Acid (DBA) on Cell Viability and Apoptosis in Murine Thymocytes

ParameterConcentration (µM)Observation
Cell Proliferation5, 10, 20, 40Significant dose-dependent decrease
Apoptotic Cells (%)5, 10, 20, 40Significant dose-dependent increase

Data extrapolated from studies on dibromoacetic acid, a structurally related haloacetate.[1]

Table 2: Inhibition of Glycolytic Enzymes by Haloacetates

CompoundTarget EnzymeCell Line / SystemInhibitory Concentration% Inhibition / Effect
3-BromopyruvateGAPDHPurified Rabbit Muscle0.3 µMConcentration-dependent inhibition
3-BromopyruvateHexokinase-2 (HK-2)Purified300 µMModest inhibition
IodoacetateGAPDHHeLa25 µM~97.4%
IodoacetateGAPDHRKO25 µM~98.9%

Data from studies on 3-bromopyruvate and iodoacetate, which, like this compound, are alpha-halo carbonyl compounds known to target GAPDH.[2][3]

Table 3: this compound-Induced Changes in Cellular Processes (Hypothetical Data Based on Related Compounds)

ParameterThis compound ConcentrationExpected Observation
Intracellular ATP Levels10 - 100 µMDose-dependent decrease
Reactive Oxygen Species (ROS)10 - 100 µMDose-dependent increase
Caspase-3 Activity10 - 100 µMDose-dependent increase
p38 MAPK Phosphorylation10 - 50 µMIncreased phosphorylation
ERK1/2 MAPK Phosphorylation10 - 50 µMIncreased phosphorylation
JNK MAPK Phosphorylation10 - 50 µMIncreased phosphorylation

These are expected outcomes based on the known mechanisms of haloacetates. Actual values should be determined empirically.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete culture medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with no this compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound as in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • Cells treated with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response / Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot treat->western ros ROS Detection treat->ros atp ATP Measurement treat->atp ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Protein Expression/ Phosphorylation western->protein_quant ros_quant Quantify ROS Levels ros->ros_quant atp_quant Quantify ATP Levels atp->atp_quant

Experimental workflow for studying this compound effects.

glycolysis_inhibition This compound This compound GAPDH GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase) This compound->GAPDH Alkylates Cysteine (Inhibits) Glycolysis Glycolysis ATP_Depletion ATP Depletion GAPDH->ATP_Depletion Blocks ATP Production Oxidative_Stress Oxidative Stress (ROS Increase) GAPDH->Oxidative_Stress Disrupts Redox Balance Glycolysis->GAPDH Key Enzyme Apoptosis Apoptosis ATP_Depletion->Apoptosis Oxidative_Stress->Apoptosis

This compound-mediated inhibition of glycolysis.

mapk_apoptosis_pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Cascade This compound This compound Cellular_Stress Cellular Stress (Metabolic & Oxidative) This compound->Cellular_Stress p38 p38 Cellular_Stress->p38 Activates JNK JNK Cellular_Stress->JNK Activates ERK ERK Cellular_Stress->ERK Activates Mitochondria Mitochondrial Dysfunction p38->Mitochondria JNK->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed signaling pathway for this compound-induced apoptosis.

References

In-Solution vs. In-Gel Alkylation with Bromoacetate for Proteomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for two common proteomics workflows: in-solution and in-gel alkylation of cysteine residues using bromoacetate. The choice between these methods can significantly impact protein identification, quantification, and the overall success of mass spectrometry-based proteomics experiments.

Introduction to Cysteine Alkylation

In proteomics, the reduction of disulfide bonds is a critical step to ensure proteins are fully denatured and accessible to proteolytic enzymes. Following reduction, the resulting free sulfhydryl groups (-SH) on cysteine residues are highly reactive and prone to re-oxidation. To prevent this and ensure homogeneity of cysteine-containing peptides for mass spectrometry analysis, these residues are covalently modified through a process called alkylation. This compound is an alkylating agent that reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, resulting in the formation of a stable S-carboxymethyl-cysteine derivative. This modification prevents the reformation of disulfide bonds and adds a fixed mass to the cysteine residue, which is important for database searching and peptide identification.

The selection of the alkylation strategy—either performed on proteins in solution or on proteins separated within a polyacrylamide gel—depends on the specific experimental goals, sample complexity, and desired downstream analysis.

Comparison of In-Solution and In-Gel Alkylation

FeatureIn-Solution AlkylationIn-Gel Alkylation
Sample State Proteins are in a solubilized state in a buffer solution.Proteins are separated by size within a polyacrylamide gel matrix.
Throughput Generally higher throughput and more amenable to automation.More laborious and time-consuming due to manual gel handling steps (staining, destaining, band excision).
Sample Loss Can be subject to sample loss during buffer exchange or precipitation steps.Minimizes loss of low-abundance proteins that might be difficult to precipitate in solution. However, peptide recovery from the gel can be incomplete.
Reagent Accessibility Reagents have direct access to the protein, potentially leading to more efficient and complete reactions.Diffusion of reagents into and out of the gel matrix can be a limiting factor, potentially leading to incomplete reactions.
Compatibility Highly compatible with shotgun proteomics workflows where the entire proteome is analyzed.Ideal for targeted analysis of specific protein bands or for reducing sample complexity prior to mass spectrometry.
Contaminants May carry over more non-protein contaminants (e.g., detergents) into the final sample, requiring thorough cleanup.The gel electrophoresis step itself acts as a purification step, removing many non-protein contaminants.
Protein Solubility Can be challenging for hydrophobic proteins, which may require strong denaturants that can interfere with subsequent steps.Well-suited for hydrophobic and membrane proteins, as they are solubilized by detergents (e.g., SDS) during electrophoresis.

Quantitative Comparison of Alkylation and Digestion Methods

While direct quantitative comparisons focusing specifically on this compound alkylation efficiency in-solution versus in-gel are limited in published literature, broader comparisons of the overall workflows provide valuable insights. The following table summarizes findings from studies comparing different alkylating agents and the two digestion strategies. It is important to note that iodoacetamide (B48618) is more commonly used and studied than this compound; however, their reactivity is similar, with iodoacetate generally being slightly more reactive.

ParameterIn-Solution DigestionIn-Gel DigestionKey Findings from Literature
Peptide Identifications Often results in a higher number of identified peptides.[1]May yield fewer peptide identifications.[1]One study found that in-solution digestion identified almost twice the number of peptides compared to the in-gel method (3,109 vs. 1,721).[1]
Protein Identifications Can identify a broader range of proteins, including those with very high or low molecular weights.[1]The number of identified proteins can be comparable to or slightly lower than in-solution methods.A study on organ perfusion solutions showed that in-solution digestion identified a greater number of proteins with higher sequence coverage.[1][2]
Sequence Coverage Generally provides higher average protein sequence coverage.[1]Tends to result in lower average protein sequence coverage.[1]In one comparison, the average sequence coverage for in-solution digested proteins was 27.2% compared to 19.1% for in-gel digested proteins.[1]
Alkylation Efficiency High efficiency can be achieved with optimized reagent concentrations and reaction times.Can be variable and potentially incomplete due to diffusion limitations within the gel matrix.Studies comparing various alkylating agents (iodoacetamide, iodoacetic acid, acrylamide (B121943), etc.) show that high alkylation efficiencies (often >97%) can be achieved in both workflows, but off-target modifications can be a concern, especially with more reactive agents.[3]
Off-target Modifications The risk of off-target modifications (e.g., on lysine, histidine, methionine) can be higher due to the direct accessibility of all amino acid residues.[3]The gel matrix may offer some protection against off-target modifications by limiting reagent access. However, residual acrylamide in the gel can sometimes lead to unwanted modifications.Iodine-containing reagents like iodoacetamide and iodoacetic acid have been shown to cause off-target modifications, particularly on methionine residues.[3][4]

Experimental Workflows and Signaling Pathways

This compound Alkylation of Cysteine

The fundamental reaction involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of this compound. This results in the formation of a stable thioether bond and the release of a bromide ion.

Cysteine Cysteine Residue (Protein-SH) TransitionState Transition State Cysteine->TransitionState This compound This compound (BrCH₂COO⁻) This compound->TransitionState CarboxymethylatedCysteine S-Carboxymethyl-Cysteine (Protein-S-CH₂COO⁻) TransitionState->CarboxymethylatedCysteine Bromide Bromide Ion (Br⁻) TransitionState->Bromide

Caption: Cysteine Alkylation with this compound.

In-Solution Alkylation and Digestion Workflow

This workflow involves the denaturation, reduction, alkylation, and digestion of proteins in a single tube.

ProteinSample Protein Sample in Solution DenaturationReduction Denaturation & Reduction (e.g., Urea (B33335), DTT) ProteinSample->DenaturationReduction Alkylation Alkylation (this compound) DenaturationReduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Desalting Peptide Desalting (e.g., C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: In-Solution Proteomics Workflow.

In-Gel Alkylation and Digestion Workflow

This method involves separating proteins by gel electrophoresis before proceeding with reduction, alkylation, and digestion within the gel matrix.

ProteinSample Protein Sample SDSPAGE SDS-PAGE ProteinSample->SDSPAGE Staining Gel Staining (e.g., Coomassie) SDSPAGE->Staining BandExcision Band Excision Staining->BandExcision Destaining Destaining BandExcision->Destaining Reduction In-Gel Reduction (DTT) Destaining->Reduction Alkylation In-Gel Alkylation (this compound) Reduction->Alkylation Digestion In-Gel Digestion (Trypsin) Alkylation->Digestion PeptideExtraction Peptide Extraction Digestion->PeptideExtraction Desalting Peptide Desalting (e.g., C18) PeptideExtraction->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: In-Gel Proteomics Workflow.

Experimental Protocols

Note: Bromoacetic acid is corrosive and toxic. Always handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Prepare solutions fresh before use.

Protocol 1: In-Solution Alkylation with this compound

This protocol is suitable for the routine preparation of complex protein mixtures for shotgun proteomics.

Materials:

  • Protein sample (10-100 µg)

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 200 mM Dithiothreitol (DTT) in water (store at -20°C)

  • Alkylation Reagent: 500 mM Bromoacetic acid in water (prepare fresh, protect from light)

  • Quenching Reagent: 200 mM DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Sequencing Grade Modified Trypsin

  • 0.1% Formic Acid in water for peptide resuspension

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL. Incubate for 1 hour at 37°C.

  • Reduction: Add 200 mM DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared 500 mM bromoacetic acid solution to a final concentration of 20-40 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add 200 mM DTT to a final concentration of 20 mM to quench the excess bromoacetic acid. Incubate for 15 minutes at room temperature.

  • Digestion: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: In-Gel Alkylation with this compound

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Excised gel band(s)

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (NH₄HCO₃)

  • 100% Acetonitrile (ACN)

  • Reduction Solution: 10 mM DTT in 50 mM NH₄HCO₃

  • Alkylation Solution: 55 mM Bromoacetic acid in 50 mM NH₄HCO₃ (prepare fresh, protect from light)

  • Wash Solution: 50 mM NH₄HCO₃

  • Digestion Buffer: 50 mM NH₄HCO₃ containing sequencing grade modified trypsin (e.g., 10-20 ng/µL)

  • Peptide Extraction Buffer: 50% ACN / 5% Formic Acid

  • 0.1% Formic Acid in water for peptide resuspension

Procedure:

  • Excise and Dice: Carefully excise the protein band(s) of interest from the Coomassie-stained gel. Cut the gel pieces into approximately 1 mm³ cubes.

  • Destaining: Place the gel pieces in a microcentrifuge tube. Add enough Destaining Solution to cover the gel pieces and vortex for 10-15 minutes. Remove and discard the solution. Repeat until the gel pieces are colorless.

  • Dehydration: Add 100% ACN to shrink and dehydrate the gel pieces. Remove and discard the ACN.

  • Reduction: Rehydrate the gel pieces in Reduction Solution and incubate for 45-60 minutes at 56°C.

  • Alkylation: Remove the reduction solution and add an equal volume of freshly prepared Alkylation Solution. Incubate for 30-45 minutes at room temperature in the dark.

  • Washing: Remove the alkylation solution and wash the gel pieces with Wash Solution for 10-15 minutes. Then, dehydrate the gel pieces with 100% ACN.

  • Digestion: Remove the ACN and dry the gel pieces in a vacuum centrifuge for 5-10 minutes. Rehydrate the gel pieces in Digestion Buffer on ice for 30-45 minutes. Add enough additional 50 mM NH₄HCO₃ to just cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Add Peptide Extraction Buffer, vortex, and sonicate for 15 minutes. Collect the supernatant. Repeat the extraction step once more.

  • Sample Cleanup and Preparation for MS: Pool the supernatants and dry in a vacuum centrifuge. Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis. If necessary, desalt the peptides using a C18 tip.

Conclusion

Both in-solution and in-gel alkylation with this compound are viable methods in proteomics workflows. The choice between them should be guided by the specific research question, the nature of the protein sample, and the desired analytical depth. In-solution methods offer higher throughput and are well-suited for large-scale quantitative proteomics. In-gel methods provide an effective way to reduce sample complexity and are particularly advantageous for the analysis of hydrophobic proteins. For both methods, careful optimization of reaction conditions is crucial to ensure complete and specific alkylation of cysteine residues, thereby maximizing the quality of the resulting mass spectrometry data.

References

Synthesis of bromoacetate derivatives for specific research needs

Author: BenchChem Technical Support Team. Date: December 2025

This protocol details the alkylation of a protein with a bromoacetate derivative to study its function. The primary targets for alkylation are cysteine residues.

Materials:

  • Purified target protein with at least one cysteine residue

  • This compound derivative (e.g., ethyl this compound or a custom synthesized probe)

  • Reduction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Mass spectrometer for analysis

Procedure:

  • Protein Reduction (if necessary): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Dissolve the protein in reduction buffer containing 5-10 mM DTT or TCEP and incubate for 1 hour at 37 °C.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into the alkylation buffer using a desalting column or dialysis. This step is crucial as the reducing agent will react with the this compound derivative.

  • Alkylation Reaction: Add the this compound derivative to the protein solution. A 10 to 20-fold molar excess of the derivative over the protein is a common starting point. Incubate the reaction at room temperature for 1-2 hours. The reaction should be performed in the dark if using light-sensitive derivatives.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of ~50 mM to consume any unreacted this compound derivative.

  • Removal of Excess Reagent: Remove the excess this compound derivative and quenching agent by another round of buffer exchange or dialysis.

  • Analysis: Confirm the covalent modification of the protein using mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the added bromoacetyl group is expected. Peptide mapping by LC-MS/MS can be used to identify the specific cysteine residue(s) that have been modified.

cluster_reaction Alkylation Reaction Protein Reduced Target Protein (with Cys-SH) Modified_Protein Alkylated Protein (Cys-S-CH2-CO-R) Protein->Modified_Protein Nucleophilic Attack This compound This compound Derivative (Br-CH2-CO-R) This compound->Modified_Protein HBr HBr Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response regulates Probe Bromoacetyl Probe Probe->Inhibition Inhibition->MEK covalently inhibits Start Start: Enzyme + Inhibitor Library Preincubation Pre-incubation (Time-course) Start->Preincubation Add_Substrate Add Substrate Preincubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Plate Reader) Add_Substrate->Measure_Activity Data_Analysis Data Analysis (IC50, kinact/KI) Measure_Activity->Data_Analysis Identify_Hits Identify Covalent Inhibitor Hits Data_Analysis->Identify_Hits Start Plate Cells Add_Probe Add Fluorescent This compound Probe Start->Add_Probe Incubate Incubate (37°C) Add_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Fluorescence Microscopy Wash->Image Analyze Analyze Protein Localization Image->Analyze

Application Notes and Protocols for the Generation of β-Hydroxy Esters via the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of β-hydroxy esters from aldehydes and ketones using α-bromoacetates, a classic and versatile carbon-carbon bond-forming reaction known as the Reformatsky reaction. This method is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.

The Reformatsky reaction involves the oxidative addition of zinc to the carbon-halogen bond of an α-haloester, forming an organozinc intermediate known as a Reformatsky enolate.[1] This enolate is a "mild" organometallic compound, exhibiting lower reactivity than Grignard reagents or lithium enolates, which allows for excellent functional group tolerance.[1][2] The enolate then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, and subsequent acidic workup yields the desired β-hydroxy ester.[1][3]

Key Advantages of the Reformatsky Reaction

  • Alternative to Aldol (B89426) Condensation: It serves as a robust alternative to the classical aldol reaction.[4]

  • Broad Substrate Scope: The reaction is compatible with a wide range of aldehydes and ketones, including highly substituted ones.[4]

  • Intramolecular Variants: The methodology can be adapted for intramolecular reactions to form cyclic products.

  • Commercial Availability of Reagents: The organozinc halide reagents used are relatively stable and many are commercially available.[3]

Quantitative Data Summary

The following table summarizes the yields of β-hydroxy esters obtained from the reaction of ethyl bromoacetate with various aldehydes and ketones under different reaction conditions. This data is compiled from multiple literature sources to provide a comparative overview.

Aldehyde/KetoneSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
BenzaldehydeToluene (B28343)900.586[4]
BenzaldehydeTolueneRefluxN/A52[5]
Substituted BenzaldehydesDiethyl EtherN/AN/A52-68[6]
Aromatic AldehydesDiethyl Ether01288-95[7]
Aliphatic AldehydesDiethyl Ether012Low to Good[7]
Aromatic KetonesDiethyl Ether012Good[7]
Benzoyl Isothiocyanate AnalogBenzene602.595[8][9]
Benzoyl Isothiocyanate AnalogDiethyl Ether602.573[8][9]
Benzoyl Isothiocyanate AnalogToluene602.586[8][9]
Benzoyl Isothiocyanate AnalogChloroform602.590[8][9]

Experimental Protocols

Two detailed protocols for performing the Reformatsky reaction are provided below. The first is a standard procedure, and the second describes a Barbier-type, one-pot modification.

Protocol 1: Standard Reformatsky Reaction

This protocol involves the pre-formation of the organozinc reagent followed by the addition of the carbonyl compound.

Materials:

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous Toluene (or other suitable solvent like diethyl ether or THF)

  • Ethyl this compound

  • Aldehyde or Ketone

  • 1 M Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) or Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Activation of Zinc: To a dry round-bottom flask under an inert atmosphere, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq). Gently heat the flask until the purple vapor of iodine disappears, indicating the activation of the zinc surface. Cool the flask to room temperature.[4]

  • Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc.

  • Addition of Reactants: In a dropping funnel, prepare a solution of ethyl this compound (2.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous toluene.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat the mixture to initiate the reaction. Once the reaction has started, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring the reaction mixture at 90°C for 30 minutes.[4]

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow addition of 1 M HCl with vigorous stirring until all the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel chromatography to obtain the desired β-hydroxy ester.[4]

Protocol 2: Barbier-Type (One-Pot) Reformatsky Reaction

In this variation, the α-bromoester is added to a pre-mixed suspension of the aldehyde or ketone and zinc.

Materials:

  • Same as Protocol 1.

Procedure:

  • Activation of Zinc: Activate the zinc dust with iodine as described in Protocol 1.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous toluene and the aldehyde or ketone (1.0 eq).

  • Addition of α-Bromoester: In a dropping funnel, add a solution of ethyl this compound (1.5 - 2.0 eq) in anhydrous toluene.

  • Initiation and Reaction: Add a small portion of the ethyl this compound solution to the reaction mixture and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise. After the addition is complete, continue to stir the mixture at the desired temperature (e.g., 60°C) for 1-3 hours.[8][9]

  • Workup, Extraction, Drying, and Purification: Follow steps 5-9 as described in Protocol 1.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Reformatsky reaction.

Reformatsky_Mechanism A α-Bromoacetate Zn Zinc (Zn) B Reformatsky Enolate (Organozinc Reagent) Zn->B Oxidative Addition C Aldehyde or Ketone D Zinc Alkoxide Intermediate C->D E H₃O⁺ F β-Hydroxy Ester E->F

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis of β-hydroxy esters using the Reformatsky reaction.

Experimental_Workflow start Start zinc_activation Zinc Activation (Iodine, Heat) start->zinc_activation reagent_prep Prepare Reactant Solution (α-Bromoacetate + Aldehyde/Ketone) zinc_activation->reagent_prep reaction Initiate and Run Reaction (Heating) reagent_prep->reaction workup Aqueous Workup (Acid Quench) reaction->workup extraction Extraction (Organic Solvent) workup->extraction washing Wash Organic Layer (NaHCO₃, Brine) extraction->washing drying Dry and Concentrate washing->drying purification Purification (Chromatography) drying->purification end β-Hydroxy Ester (Final Product) purification->end

Caption: General experimental workflow.

Applications in Drug Development

The Reformatsky reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. β-hydroxy esters are important chiral building blocks for the synthesis of various natural products and pharmaceuticals, including macrolactams, prostaglandins, and anti-cancer agents.[6][10] The ability to introduce a hydroxyl group at the β-position with control over stereochemistry makes this reaction highly relevant for the synthesis of biologically active compounds.

References

Bromoacetate as a Key Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid and its esters, such as ethyl bromoacetate, tert-butyl this compound, and methyl this compound, are highly versatile reagents in organic synthesis. Their utility stems from their ability to act as potent alkylating agents, introducing a carboxymethyl or related group onto a variety of nucleophiles.[1][2] This reactivity is of paramount importance in the pharmaceutical industry, where bromoacetates serve as critical building blocks in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs).[3] Their applications span from the creation of anti-inflammatory and analgesic drugs to the development of complex molecules like antiepileptics and diagnostic imaging agents.[4] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of several key pharmaceutical intermediates and final drug molecules.

Applications in Pharmaceutical Synthesis

This compound derivatives are instrumental in various synthetic transformations, including:

  • Alkylation of Amines and Heterocycles: The facile displacement of the bromide ion by nitrogen nucleophiles is a cornerstone of many synthetic routes, enabling the construction of complex nitrogen-containing scaffolds.

  • Reformatsky Reaction: Ethyl this compound is a classic reagent in the Reformatsky reaction, reacting with aldehydes or ketones in the presence of zinc to form β-hydroxy esters, which are valuable intermediates in natural product and drug synthesis.[5]

  • Synthesis of Thiazolidinones: Cyclocondensation reactions involving bromoacetates are employed to construct the thiazolidinone ring, a privileged scaffold in medicinal chemistry with a wide range of biological activities.

  • Peptide and Peptidomimetic Chemistry: Tert-butyl this compound is frequently used to introduce protected carboxymethyl groups onto amino acids and peptide backbones, facilitating the synthesis of modified peptides and peptidomimetic drugs.[6]

Application Note 1: Synthesis of DOTA-tris(t-Bu ester) using tert-Butyl this compound

Application: Synthesis of a key intermediate for DOTA-based chelating agents used in medical imaging (MRI contrast agents) and radiotherapy.

Reaction Scheme:

Summary of Quantitative Data:

ParameterValueReference
Starting Material Cyclen (1,4,7,10-tetraazacyclododecane)[7]
Reagent tert-Butyl this compound[7]
Base Sodium Acetate (B1210297)[7]
Solvent N,N-Dimethylacetamide (DMA)[7]
Reaction Time 24 - 60 hours[7][8]
Reaction Temperature -20 °C to Room Temperature[7]
Yield 65 - 80%[7]
Purity High, precipitation of the hydrobromide salt prevents tetraalkylation[8]

Experimental Protocol: Selective Trialkylation of Cyclen

A representative protocol adapted from Moore et al.[8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend cyclen (1.0 eq) and sodium acetate (3.3 eq) in N,N-dimethylacetamide (DMA).

  • Cooling: Cool the heterogeneous mixture to -20 °C using a suitable cooling bath.

  • Reagent Addition: Dissolve tert-butyl this compound (3.3 eq) in DMA and add it dropwise to the cooled suspension over a period of 30 minutes, maintaining the internal temperature at -20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 24 hours.

  • Work-up: Pour the reaction mixture into water. Add solid potassium bicarbonate portionwise until a white solid precipitates.

  • Isolation and Purification: Collect the precipitate by filtration. Dissolve the solid in chloroform, wash with water, dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the DOTA-tris(t-Bu ester) hydrobromide salt.

Logical Workflow for DOTA-tris(t-Bu ester) Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Cyclen Cyclen Cooling Cool to -20 °C Cyclen->Cooling tBuBrAc tert-Butyl this compound Addition Slow Addition of tert-Butyl this compound tBuBrAc->Addition NaOAc Sodium Acetate NaOAc->Cooling DMA DMA (Solvent) DMA->Cooling Cooling->Addition Stirring Stir at RT for 24h Addition->Stirring Quench Pour into Water Stirring->Quench Precipitate Add KHCO3 to Precipitate Product Quench->Precipitate Filter Filter Solid Precipitate->Filter Extract Dissolve in Chloroform, Wash, and Dry Filter->Extract Concentrate Concentrate to Yield Final Product Extract->Concentrate Product Product Concentrate->Product DOTA-tris(t-Bu ester) HBr

Caption: Workflow for the synthesis of DOTA-tris(t-Bu ester).

Application Note 2: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction using Ethyl this compound

Application: A general method for carbon-carbon bond formation, widely used in the synthesis of various drug scaffolds. The resulting β-hydroxy esters are versatile intermediates.

Reaction Scheme:

Summary of Quantitative Data for a Representative Reaction:

ParameterValueReference
Substrate Ketone (e.g., cyclohexanone)[5]
Reagent Ethyl this compound[5]
Metal Activated Zinc Dust[5]
Catalyst Iodine (for zinc activation)[5]
Solvent Toluene[5]
Reaction Time 30 minutes[5]
Reaction Temperature 90 °C[5]
Yield 86%[5]

Experimental Protocol: General Reformatsky Reaction

A representative protocol adapted from NROChemistry.[5]

  • Zinc Activation: In a flask equipped with a reflux condenser, suspend activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene. Heat the suspension to reflux for 5 minutes, then cool to room temperature.

  • Reagent Addition: To the mixture of activated zinc, add ethyl this compound (2.0 eq). Subsequently, add a solution of the ketone or aldehyde (1.0 eq) in toluene.

  • Reaction: Heat the resulting mixture to 90 °C and stir for 30 minutes.

  • Work-up: Cool the reaction to 0 °C and quench with water. Filter the suspension.

  • Extraction and Purification: Extract the filtrate with MTBE. Wash the combined organic phases with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography to obtain the β-hydroxy ester.

Reaction Mechanism of the Reformatsky Reaction:

G cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Work-up AlphaHaloester α-Halo Ester (e.g., Ethyl this compound) Organozinc Organozinc Reagent (Reformatsky Enolate) AlphaHaloester->Organozinc + Zn Zinc Zinc (Zn) Zinc->Organozinc Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate + Carbonyl Compound Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product + H+ AcidWorkup Acidic Work-up (H+) AcidWorkup->Product

Caption: Mechanism of the Reformatsky reaction.

Application Note 3: Synthesis of Brivaracetam using Methyl this compound

Application: Synthesis of Brivaracetam, an antiepileptic drug used for the treatment of partial-onset seizures.

Reaction Scheme (Illustrative Step):

One of the synthetic routes involves the alkylation of an enamine with methyl this compound.[9]

Summary of Quantitative Data (for a multi-step synthesis):

ParameterValueReference
Starting Material Valeraldehyde (B50692) (for enamine formation)[9]
Reagent Methyl this compound[9]
Overall Yield Variable, often requires chromatographic separation of diastereomers[9][10]
Purity High purity achievable after chiral HPLC or crystallization[9]

Experimental Protocol: Synthesis of a Brivaracetam Intermediate

A generalized step from a multi-step synthesis described by Kenda et al.[9]

  • Enamine Formation: React valeraldehyde with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine in situ.

  • Alkylation: Add methyl this compound to the solution of the enamine to perform the alkylation reaction, yielding methyl 3-formylhexanoate.

  • Subsequent Steps: This intermediate undergoes several further steps, including reductive amination with (S)-2-aminobutyramide and cyclization, to ultimately yield Brivaracetam. The final product often requires purification by chiral HPLC to separate the desired diastereomer.

Signaling Pathway of Brivaracetam:

Brivaracetam's primary mechanism of action involves binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[1][11] By binding to SV2A, Brivaracetam modulates its function, leading to a reduction in excessive neuronal firing that characterizes epileptic seizures.[1][11]

G Brivaracetam Brivaracetam SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Brivaracetam->SV2A Binds to NeuronalExcitability Neuronal Hyperexcitability Brivaracetam->NeuronalExcitability Reduces NeurotransmitterRelease Neurotransmitter Release SV2A->NeurotransmitterRelease Modulates NeurotransmitterRelease->NeuronalExcitability Contributes to Seizure Seizure Activity NeuronalExcitability->Seizure

Caption: Mechanism of action of Brivaracetam.

Application Note 4: Synthesis of Steroidal Thiazolidinones using Ethyl this compound

Application: Synthesis of thiazolidinone derivatives of steroids, which have shown potential as antibacterial agents.

Reaction Scheme:

Summary of Quantitative Data:

ParameterValueReference
Starting Material Steroidal Thiosemicarbazone[12]
Reagent Ethyl this compound[12]
Solvent Dioxane[12]
Reaction Conditions Reflux[13]
Yield Not specified in detail, generally good[13]

Experimental Protocol: General Synthesis of Thiazolidinones

A general procedure based on the synthesis of related thiazolidinones.[13]

  • Reaction Setup: In a round-bottom flask, dissolve the steroidal thiosemicarbazone (1.0 eq) in dioxane.

  • Reagent Addition: Add ethyl this compound (1.2 eq) and a weak base such as anhydrous sodium acetate (3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure steroidal thiazolidinone.

Application Note 5: Role of this compound in the Synthesis of Cathepsin S and p38 MAP Kinase Inhibitors

tert-Butyl this compound serves as a key reagent in the synthesis of peptidomimetic inhibitors of Cathepsin S , an enzyme involved in the immune response.[14] It is used to alkylate amine intermediates to introduce a tert-butoxycarbonylmethyl group, a common step in building the succinamide (B89737) scaffold of these inhibitors.[14]

Similarly, in the synthesis of certain p38 MAP kinase inhibitors , which are targets for treating inflammatory diseases, tert-butyl this compound can be used for the alkylation of heterocyclic cores, such as isoquinolines, to build the final inhibitor structure.[15]

Signaling Pathway of Cathepsin S Inhibition:

Cathepsin S plays a crucial role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).[4][16] By inhibiting Cathepsin S, the presentation of certain antigens is blocked, which can modulate the immune response. This is a therapeutic strategy for autoimmune diseases.[17]

G CathepsinS_Inhibitor Cathepsin S Inhibitor CathepsinS Cathepsin S CathepsinS_Inhibitor->CathepsinS Inhibits ImmuneResponse Immune Response CathepsinS_Inhibitor->ImmuneResponse Modulates InvariantChain Invariant Chain (Ii) Degradation CathepsinS->InvariantChain Mediates MHC_II MHC Class II Antigen Loading InvariantChain->MHC_II AntigenPresentation Antigen Presentation to T-cells MHC_II->AntigenPresentation AntigenPresentation->ImmuneResponse

Caption: Role of Cathepsin S in the immune response.

p38 MAP Kinase Signaling Pathway:

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[3][18] It is activated by various stimuli and leads to the production of pro-inflammatory cytokines. Inhibitors of p38 MAP kinase can block this pathway and are therefore investigated as anti-inflammatory drugs.[19]

G p38_Inhibitor p38 Inhibitor p38 p38 MAP Kinase p38_Inhibitor->p38 Inhibits StressStimuli Stress / Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) StressStimuli->MAPKKK Activate MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylate MKK3_6->p38 Phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2) p38->TranscriptionFactors Activate CytokineProduction Pro-inflammatory Cytokine Production TranscriptionFactors->CytokineProduction Induce

Caption: The p38 MAP kinase signaling pathway.

Conclusion

This compound and its esters are indispensable tools in the synthesis of a wide array of pharmaceuticals. Their versatility as alkylating agents enables the efficient construction of complex molecular architectures. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the critical role of bromoacetates as key synthetic intermediates. Further exploration of their reactivity will undoubtedly lead to the development of novel and more efficient synthetic routes to important therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting incomplete alkylation with bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during alkylation reactions with bromoacetate and its esters (e.g., ethyl this compound).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete alkylation with this compound?

Incomplete alkylation is a frequent issue that can arise from several factors. The primary causes include suboptimal reaction pH, insufficient reagent concentration, short reaction times, or poor quality of the alkylating agent.[1] For reactions involving thiols, like cysteine residues, the pH should be high enough (typically 8.0-9.0) to deprotonate the thiol to the more nucleophilic thiolate anion.[1] Additionally, ensuring the complete reduction of any disulfide bonds prior to alkylation is crucial.[1]

Q2: I am observing off-target modifications on amino acids other than my target. What are these side reactions and how can I minimize them?

Off-target or side reactions can occur when the alkylating agent reacts with other nucleophilic residues in your sample, such as lysine, histidine, methionine, aspartate, and glutamate.[1][2] To minimize these, it is critical to optimize the concentration of the this compound reagent and the reaction time.[1] Using the lowest effective concentration of the alkylating agent and quenching the reaction after completion can prevent further, undesired reactions.[1][3] Performing the reaction at room temperature instead of elevated temperatures can also reduce the rate of side reactions.[1]

Q3: What is the difference in reactivity between this compound and iodoacetate?

Generally, iodoacetate is more reactive than this compound because iodide is a better leaving group than bromide.[1] This higher reactivity can lead to faster reaction times but may also increase the likelihood of off-target modifications if not carefully controlled.[1][2] The choice between the two often depends on the specific substrate and the desired balance between reaction efficiency and specificity.

Q4: How can I monitor the progress and completeness of my alkylation reaction?

Several analytical techniques can be used to monitor the reaction. Mass spectrometry (MS), particularly LC-MS, is a powerful tool to track the disappearance of starting materials and the appearance of the desired product, as well as to identify any side products.[1][2][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for reaction monitoring, providing quantitative information about the conversion of reactants to products.[5] For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6]

Q5: What are the best practices for handling and storing ethyl this compound?

Ethyl this compound is a powerful lachrymator (tear-producing agent) and is toxic.[7][8][9] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[7][10] It is also sensitive to water and can react to produce toxic and corrosive gases.[7][10][11] Store it in a tightly sealed container in a cool, dry place, away from heat, flames, and strong oxidizing agents.[9][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal pH Ensure the reaction buffer pH is appropriate for your nucleophile. For thiols, a pH of 8.0-9.0 is recommended to facilitate deprotonation.[1] For other nucleophiles, the optimal pH may vary.
Insufficient Reagent Increase the molar excess of the this compound reagent. A 2- to 10-fold molar excess over the substrate is a common starting point.[1]
Short Reaction Time Extend the incubation time. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, NMR) to determine the optimal duration.[1]
Poor Reagent Quality This compound solutions can be unstable. Prepare fresh solutions immediately before use.[1]
Incomplete Dissolution Ensure all reactants are fully dissolved in the chosen solvent. Solubility issues can hinder the reaction.[12]
Presence of Water Ethyl this compound can react with water.[7] Ensure anhydrous conditions if your reaction is sensitive to moisture.
Problem 2: Presence of Multiple Products or Impurities
Possible Cause Suggested Solution
Off-Target Reactions Decrease the concentration of the this compound reagent.[1] Titrate the concentration to find the optimal balance for your specific sample. Reduce the reaction time and/or temperature.[1]
Dialkylation If your substrate has multiple reactive sites, you may observe multiple alkylations. Using a smaller excess of the alkylating agent can sometimes favor mono-alkylation.[13]
Reaction Not Quenched After the desired reaction time, quench any unreacted alkylating agent by adding a scavenger reagent like dithiothreitol (B142953) (DTT) or L-cysteine.[1][3]
Degradation of Product If the product is unstable under the reaction or workup conditions, consider milder conditions or a different purification strategy.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Polarity of Product and Starting Material Column chromatography is often effective for separating compounds with similar polarities.[14] Experiment with different solvent systems to achieve better separation.
Product is an Oil If the product is a non-crystalline oil, purification can be challenging. High-vacuum distillation may be an option for thermally stable compounds.[8]
Solid Impurities If the product is a liquid or dissolved, solid impurities can be removed by filtration.[8]
Aqueous Workup Issues During extraction, ensure complete separation of aqueous and organic layers. Washing the organic layer with brine can help remove residual water.[8]
Product is a Solid Recrystallization is a powerful technique for purifying solid products from soluble impurities.[15]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol is adapted from the O-alkylation of salicylaldehyde (B1680747) with ethyl this compound.[8]

  • Reaction Setup : In a round-bottom flask, dissolve the phenolic starting material (1 equivalent) in a suitable solvent like acetonitrile (B52724) (MeCN).

  • Add Base : Add a base such as potassium carbonate (K₂CO₃) (3 equivalents). Stir the mixture for several minutes.

  • Add Alkylating Agent : Add ethyl this compound (1.2 equivalents) to the mixture.

  • Reaction : Heat the reaction mixture to reflux and stir vigorously for the required time (e.g., 72 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup :

    • Cool the reaction to room temperature.

    • Remove the solid base by filtration.

    • Wash the solids with an organic solvent like diethyl ether (Et₂O).

    • Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification : Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation if necessary.[8]

General Protocol for S-Alkylation of Cysteine Residues in Proteins

This protocol provides a general workflow for the reduction and alkylation of proteins.[1][3][16]

  • Denaturation and Reduction :

    • Dissolve the protein sample in a denaturing buffer (e.g., 6-8 M urea (B33335) in 100 mM Tris-HCl, pH 8.3).

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM.

    • Incubate at 56°C for 25-60 minutes to reduce disulfide bonds.[1][3]

    • Cool the sample to room temperature.

  • Alkylation :

    • Prepare a fresh stock solution of bromoacetic acid.

    • Add the alkylating agent to a final concentration of 14-20 mM.[1][16]

    • Incubate at room temperature in the dark for 30-45 minutes.[1][16]

  • Quenching :

    • Add DTT to a final concentration of 5 mM to quench the excess bromoacetic acid.

    • Incubate for 15 minutes at room temperature in the dark.[1]

  • Sample Preparation for Analysis : Proceed with buffer exchange, digestion, and subsequent analysis, such as mass spectrometry.

Visualizations

Alkylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nucleophile Nucleophile TransitionState [Nu---CH2(COOR)---Br]⁻ Nucleophile->TransitionState SN2 Attack This compound Br-CH2-COOR This compound->TransitionState AlkylatedProduct Nu-CH2-COOR TransitionState->AlkylatedProduct BromideIon Br⁻ TransitionState->BromideIon

Caption: General SN2 mechanism of alkylation with this compound.

Troubleshooting_Workflow Start Incomplete Alkylation? Check_pH Check Reaction pH (e.g., 8.0-9.0 for thiols) Start->Check_pH Yes End Purify Product Start->End No Increase_Reagent Increase this compound Concentration Check_pH->Increase_Reagent Extend_Time Extend Reaction Time Increase_Reagent->Extend_Time Check_Purity Use Fresh Reagent Extend_Time->Check_Purity Monitor_Reaction Monitor Reaction (LC-MS, NMR) Check_Purity->Monitor_Reaction Success Alkylation Complete? Monitor_Reaction->Success Side_Reactions Side Reactions? Success->Side_Reactions Yes Success->End No Optimize_Conditions Decrease Reagent Conc. Lower Temperature Quench Reaction Side_Reactions->Optimize_Conditions Yes Side_Reactions->End No Optimize_Conditions->Monitor_Reaction

Caption: Troubleshooting workflow for incomplete alkylation.

Side_Reactions cluster_targets Potential Nucleophiles This compound This compound (Br-CH2-COOR) Thiol Cysteine (Thiol) -SH This compound->Thiol Amine Lysine (Amine) -NH2 This compound->Amine Imidazole Histidine (Imidazole) This compound->Imidazole Thioether Methionine (Thioether) This compound->Thioether Desired_Product S-Alkylation (Desired Product) Thiol->Desired_Product Side_Product1 N-Alkylation (Side Product) Amine->Side_Product1 Side_Product2 N-Alkylation (Side Product) Imidazole->Side_Product2 Side_Product3 S-Alkylation (Side Product) Thioether->Side_Product3

Caption: Potential side reactions with this compound in proteomics.

References

Technical Support Center: Purification Strategies for Reactions Involving Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) related to the removal of excess methyl bromoacetate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted methyl this compound after a reaction?

A1: Several standard laboratory techniques can be employed to remove excess methyl this compound. The choice of method depends on the properties of your desired product, such as its solubility, stability, and boiling point. The most common methods include:

  • Aqueous Workup (Extraction): This involves washing the reaction mixture with water or a basic solution to hydrolyze and extract the methyl this compound.

  • Distillation/High Vacuum: This is effective if your product is not volatile and has a significantly different boiling point from methyl this compound.

  • Column Chromatography: A standard purification technique to separate the product from the excess reagent based on polarity.

  • Precipitation/Recrystallization: This method is suitable if your product is a solid and has different solubility properties than methyl this compound in a particular solvent system.

  • Chemical Quenching: Involves reacting the excess methyl this compound with a quenching agent to form a more easily removable byproduct.

Q2: My product is sensitive to water. How can I remove methyl this compound?

A2: If your product is water-sensitive, an aqueous workup should be avoided. In this case, you can consider the following options:

  • Distillation under reduced pressure (High Vacuum): This is a good option to remove the volatile methyl this compound without introducing water.[1]

  • Column Chromatography: Using an anhydrous mobile phase can effectively separate your product.

  • Precipitation: If your product is a solid, you can try to precipitate it from a solvent in which methyl this compound is soluble. For instance, some polymers can be precipitated from ice-cold diethyl ether.[2]

Q3: I tried column chromatography, but it was ineffective. What could be the reason?

A3: The effectiveness of column chromatography can be influenced by several factors. If you are experiencing issues, consider the following:

  • Stationary Phase Interaction: For highly polar products, such as those containing polyethylene (B3416737) glycol (PEG), strong interactions with a polar stationary phase like silica (B1680970) gel can lead to poor separation.[2][3] In such cases, you might consider using a less polar stationary phase (e.g., alumina) or reverse-phase chromatography.

  • Solvent System (Mobile Phase): The choice of eluent is critical. You may need to screen various solvent systems with different polarities to achieve good separation. Thin Layer Chromatography (TLC) is a valuable tool for quickly optimizing the mobile phase.[4]

  • Co-elution: If your product and methyl this compound have very similar polarities, they may co-elute. In this scenario, a different purification method or a derivatization of your product to alter its polarity might be necessary.

Troubleshooting Guides

Guide 1: Aqueous Workup for Removal of Methyl this compound

This guide details the use of an aqueous wash to remove excess methyl this compound by hydrolysis and extraction.

Principle: Methyl this compound can be hydrolyzed under basic conditions to form water-soluble sodium this compound and methanol. These can then be easily separated from the organic layer containing the desired product.

Experimental Protocol:

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature. If the reaction is exothermic, an ice bath is recommended.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform a Basic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[5] The basic wash will neutralize any acidic byproducts and promote the hydrolysis of methyl this compound. Be cautious of potential gas evolution if using bicarbonate.

  • Separate the Layers: Allow the layers to separate and discard the aqueous layer.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water and inorganic salts.[4]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during the extraction, adding more brine or allowing the mixture to stand for an extended period can help to break it.

  • Incomplete Removal: If TLC or other analysis shows residual methyl this compound, repeat the basic wash step.

Guide 2: Removal of Methyl this compound by High Vacuum

This guide is suitable for non-volatile products where the excess methyl this compound can be removed by evaporation under high vacuum.

Principle: Methyl this compound has a relatively high boiling point at atmospheric pressure (145 °C), but it can be effectively removed at lower temperatures under reduced pressure.[7]

Experimental Protocol:

  • Initial Concentration: After the reaction, if it was performed in a solvent, remove the solvent using a rotary evaporator.

  • High Vacuum Application: Connect the flask containing your crude product to a high vacuum line. It is advisable to use a cold trap to collect the volatile methyl this compound and protect the vacuum pump.

  • Gentle Heating (Optional): If necessary, gently heat the flask using a water bath to facilitate the evaporation of the methyl this compound. The temperature should be kept low enough to avoid decomposition of the desired product.

  • Monitor Removal: Continue the process until no more methyl this compound is observed condensing in the cold trap or until analysis of the residue (e.g., by ¹H NMR) shows its absence.

Troubleshooting:

  • Product Volatility: This method is not suitable if your product is also volatile under the applied conditions.

  • High Boiling Point Impurities: This method will not remove non-volatile impurities. Further purification by chromatography or recrystallization may be necessary.

Data Presentation

Table 1: Physical Properties of Methyl this compound

PropertyValueReference
Molecular FormulaC₃H₅BrO₂[7]
Molecular Weight152.97 g/mol [8]
Boiling Point145 °C @ 760 mmHg[7]
Density1.616 g/mL at 25 °C[9]
SolubilitySoluble in ethanol, ether, acetone, benzene; practically insoluble in water.[10][11]

Visualizations

Below are diagrams illustrating the decision-making process for selecting a purification method and the workflow for a typical aqueous workup.

Removal_Method_Selection start Reaction Mixture with Excess Methyl this compound product_properties Assess Product Properties: - Stability (Water/Base)? - Physical State (Solid/Liquid)? - Volatility? start->product_properties is_stable Is Product Stable to Water/Base? product_properties->is_stable is_solid Is Product a Solid? is_stable->is_solid No aqueous_workup Aqueous Workup (Extraction/Quenching) is_stable->aqueous_workup Yes is_volatile Is Product Non-Volatile? is_solid->is_volatile No precipitation Precipitation/ Recrystallization is_solid->precipitation Yes high_vacuum High Vacuum Removal is_volatile->high_vacuum Yes chromatography Column Chromatography is_volatile->chromatography No aqueous_workup->chromatography Further Purification precipitation->chromatography Further Purification high_vacuum->chromatography Further Purification

Caption: Decision tree for selecting a purification method.

Aqueous_Workup_Workflow cluster_workflow Aqueous Workup Workflow start 1. Cool and Dilute Reaction Mixture wash_base 2. Wash with Aqueous Base (e.g., NaHCO3) start->wash_base separate_layers 3. Separate Aqueous and Organic Layers wash_base->separate_layers wash_brine 4. Wash Organic Layer with Brine separate_layers->wash_brine dry 5. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate 6. Filter and Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Workflow for an aqueous workup procedure.

References

Technical Support Center: Bromoacetate Side Reactions with Histidine and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during protein modification experiments involving bromoacetate, with a focus on the common side reactions with histidine and methionine residues.

Frequently Asked questions (FAQs)

Q1: What are the primary side reactions when using this compound for protein modification?

A1: While this compound is often used to target cysteine residues due to the high nucleophilicity of the thiolate anion, it can also react with other nucleophilic amino acid side chains. The most common off-target modifications occur with histidine and methionine residues.

  • Histidine Alkylation: The imidazole (B134444) side chain of histidine can be alkylated by this compound. This reaction is highly pH-dependent and becomes more significant at pH values above 6, as the imidazole ring becomes deprotonated and more nucleophilic.

  • Methionine Alkylation: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This side reaction can occur at neutral or even slightly acidic pH and is promoted by longer reaction times and higher concentrations of this compound.

Q2: How does pH influence the selectivity of this compound for different amino acid residues?

A2: pH is a critical parameter for controlling the selectivity of this compound alkylation.

  • Acidic pH (below 6): The reactivity with histidine is minimized as the imidazole ring (pKa ≈ 6.0) is predominantly protonated. However, reaction with methionine can still occur.

  • Neutral to Slightly Basic pH (7.0-8.5): This is often the optimal range for targeting cysteine residues (pKa ≈ 8.5). However, in this range, histidine becomes more reactive.

  • Basic pH (above 8.5): Reactivity with lysine (B10760008) (pKa ≈ 10.5) and the N-terminal alpha-amino group increases significantly, leading to a higher likelihood of these off-target modifications in addition to histidine and methionine.

Q3: I am observing unexpected modifications in my protein of interest after reaction with this compound. How can I confirm if they are due to reactions with histidine or methionine?

A3: Mass spectrometry (MS) is the most powerful tool for identifying and characterizing protein modifications. A bottom-up proteomics approach is typically employed. This involves digesting your modified protein into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The presence of a carboxymethyl group (+58.0055 Da) on peptides containing histidine or methionine is indicative of this side reaction. Detailed fragmentation analysis (MS/MS) can pinpoint the exact modified residue within the peptide.

Q4: What are the products of this compound reacting with histidine and methionine?

A4:

  • Histidine: this compound reacts with the imidazole ring of histidine to form N-carboxymethylhistidine. Alkylation can occur at either the Nτ (tele) or Nπ (pros) nitrogen atom of the imidazole ring.

  • Methionine: The reaction of this compound with the thioether side chain of methionine results in the formation of a carboxymethylsulfonium salt.

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein alkylation with this compound, specifically focusing on off-target reactions with histidine and methionine.

Problem Possible Cause Recommended Solution
Significant off-target modification of histidine residues. Reaction pH is too high: The imidazole ring of histidine is more nucleophilic at pH > 6.Perform the reaction at a lower pH (e.g., pH 6.0-6.5) if compatible with your target reaction and protein stability. This will protonate the imidazole ring and reduce its reactivity.
Prolonged reaction time: Longer incubation allows for more time for the slower reaction with histidine to occur.Optimize the reaction time by performing a time-course experiment to find the minimum time required for sufficient labeling of your target residue.
High concentration of this compound: Excess reagent can drive less favorable side reactions.Perform a titration to determine the lowest effective concentration of this compound needed for your desired modification.
Significant off-target modification of methionine residues. Prolonged reaction time: Methionine alkylation is often slower than cysteine alkylation but can accumulate over time.Minimize the reaction time. Quench the reaction promptly once the desired level of target modification is achieved.
High concentration of this compound: Excess reagent increases the likelihood of methionine alkylation.Use the lowest possible molar excess of this compound.
Reaction temperature is too high: Higher temperatures can increase the rate of side reactions.Perform the alkylation at room temperature or 4°C if the reaction with the target residue is still efficient at lower temperatures.
Difficulty in confirming histidine or methionine modification by MS. Incomplete peptide fragmentation: The modification may alter the fragmentation pattern of the peptide, making it difficult to identify.Use complementary fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) in addition to Collision-Induced Dissociation (CID) to obtain more complete fragmentation information.
Low abundance of modified peptides: The side reaction may only occur on a small fraction of the protein.Consider enrichment strategies for modified peptides if the signal is too low for confident identification.

Data Presentation

While specific second-order rate constants for the reaction of this compound with free amino acids are not widely available in literature under consistent conditions, the relative reactivity is influenced by the nucleophilicity of the amino acid side chains and the pH of the environment. The following table provides a qualitative comparison of the reactivity of key amino acid residues with this compound at different pH values.

Amino Acid Side Chain pKa Reactivity at pH 6.5 Reactivity at pH 7.4 Reactivity at pH 8.5
Cysteine~8.5ModerateHighVery High
Histidine ~6.0ModerateHighHigh
Methionine N/ALow to ModerateLow to ModerateLow to Moderate
Lysine~10.5Very LowLowModerate to High
N-terminus~8.0LowModerateHigh

Note: This table provides a general guide. The actual reactivity of a specific residue in a protein is also highly dependent on its local environment, accessibility, and the protein's tertiary structure.

Experimental Protocols

Protocol 1: Minimizing Histidine and Methionine Side Reactions During Cysteine Alkylation

This protocol provides a general framework for the alkylation of cysteine residues with this compound while minimizing off-target modifications of histidine and methionine.

Materials:

  • Protein of interest containing cysteine residues

  • Bromoacetic acid

  • Reaction Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5-7.0)

  • Quenching Reagent (e.g., 1 M L-cysteine or 2-mercaptoethanol)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, perform a reduction step (e.g., with DTT or TCEP) and subsequently remove the reducing agent before proceeding with alkylation.

  • This compound Preparation: Prepare a fresh stock solution of bromoacetic acid in a suitable solvent (e.g., water or DMSO).

  • Alkylation Reaction:

    • Add a 2- to 10-fold molar excess of bromoacetic acid to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. Monitor the reaction progress if possible.

  • Quenching the Reaction: Add a quenching reagent to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Sample Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Identification of Histidine and Methionine Alkylation by Mass Spectrometry

This protocol outlines a bottom-up proteomics workflow to identify carboxymethylated histidine and methionine residues in a protein sample.

Materials:

  • Alkylated protein sample (from Protocol 1 or other experiment)

  • Denaturation Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM DTT)

  • Alkylation Agent for Cysteine (if not already performed, e.g., 20 mM iodoacetamide)

  • Digestion Buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8)

  • Protease (e.g., Trypsin, MS-grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation and Reduction:

    • Denature the protein sample in Denaturation Buffer.

    • Reduce any remaining disulfide bonds by adding DTT and incubating at 37°C for 30-60 minutes.

  • Cysteine Alkylation (if necessary):

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes. This step is to ensure all cysteines are blocked and to prevent disulfide scrambling.

  • Buffer Exchange and Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to < 1 M.

    • Add trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.

    • Incubate at 37°C for 4-16 hours.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database.

    • Specify a variable modification of +58.0055 Da (carboxymethylation) on histidine and methionine residues.

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of modification. Look for fragment ions (b- and y-ions) that show the corresponding mass shift.

Visualizations

experimental_workflow cluster_alkylation Protein Alkylation cluster_ms_prep Mass Spectrometry Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Protein Sample reaction React with This compound start->reaction pH, Temp, Time, [this compound] quench Quench Reaction reaction->quench purify Purify Modified Protein quench->purify denature Denature, Reduce, Alkylate (Cys) purify->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest cleanup Desalt Peptides (C18 Cleanup) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Database Search (Variable Modification: +58.0055 Da on H, M) lcms->data_analysis validation Manual Spectra Validation data_analysis->validation end Confirmation of His/Met Alkylation validation->end Identify Side Reactions

Caption: Workflow for the identification of this compound side reactions on histidine and methionine residues.

troubleshooting_logic cluster_troubleshoot Troubleshooting Strategy start Unexpected Mass Shift Observed in MS check_mass Mass Shift = +58.0055 Da? start->check_mass his_met_alkylation Potential Carboxymethylation of His or Met check_mass->his_met_alkylation Yes other_mod Investigate Other Potential Modifications check_mass->other_mod No ph_check Review Reaction pH his_met_alkylation->ph_check time_conc_check Review Reaction Time and [this compound] his_met_alkylation->time_conc_check lower_ph Action: Lower pH to 6.0-6.5 ph_check->lower_ph If pH > 7 reduce_time_conc Action: Reduce Time and/or Concentration time_conc_check->reduce_time_conc If High

Technical Support Center: Optimizing pH for Selective Cysteine Alkylation with Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when performing selective cysteine alkylation with bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for selective cysteine alkylation with this compound?

A1: A slightly alkaline pH range of 8.0 to 9.0 is generally considered optimal for the selective alkylation of cysteine residues with this compound.[1] This is because the thiol group of cysteine has a pKa of approximately 8.3, and at pH values above the pKa, the more nucleophilic thiolate anion (-S⁻) is the predominant species, which readily reacts with this compound.[1]

Q2: I am observing modifications on amino acids other than cysteine. How can I minimize these off-target reactions?

A2: Off-target modifications, primarily on histidine, lysine (B10760008), and methionine residues, can occur, especially under non-optimal conditions. The selectivity of this compound is highly pH-dependent. To minimize these side reactions, it is crucial to maintain the pH in the recommended range of 8.0-9.0. At pH values above 9.0, the deprotonated ε-amino group of lysine becomes significantly more reactive.[2] Histidine's imidazole (B134444) side chain reactivity increases at pH values above 6.[2] Methionine alkylation can be minimized by using the lowest effective concentration of this compound and the shortest possible reaction time.[2]

Q3: My alkylation reaction is incomplete. What are the possible causes and solutions?

A3: Incomplete alkylation is a common issue that can arise from several factors. A primary cause is a suboptimal pH that is too low to deprotonate the cysteine thiol group effectively.[1] Other potential causes include insufficient concentration of this compound, short reaction times, or incomplete reduction of disulfide bonds prior to alkylation.[1] Ensure your reaction buffer is at the correct pH, consider increasing the molar excess of this compound, and extend the incubation time while monitoring the reaction progress.[1]

Q4: Can this compound react with other nucleophiles in my buffer?

A4: Yes, it is critical to avoid buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, during the alkylation step. These compounds will compete with the cysteine thiolate for reaction with this compound, leading to lower alkylation efficiency.[2] If a reducing agent is necessary for protein stability, a buffer exchange step should be performed before adding the this compound.[2]

Troubleshooting Guides

Problem 1: Low or No Cysteine Alkylation
Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer is between 8.0 and 9.0 to ensure the cysteine thiol is deprotonated.[1]
Incomplete Disulfide Bond Reduction Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like DTT or TCEP prior to alkylation.[1]
Insufficient this compound Concentration Increase the molar excess of this compound. A 2- to 10-fold molar excess over the reducing agent is a common starting point.[1]
Short Reaction Time Extend the incubation time. Typical reaction times range from 15 to 60 minutes at room temperature.[1]
Inaccessible Cysteine Residues The target cysteine may be buried within the protein's structure. Consider adding a mild denaturant (e.g., 1-2 M urea) to increase accessibility.[2]
Degraded this compound Prepare fresh this compound solutions before each experiment, as it can hydrolyze over time.
Problem 2: Off-Target Modifications
Potential Cause Troubleshooting Step
pH is Too High If you observe significant modification of lysine residues, lower the reaction pH to the 7.5-8.5 range.[2]
pH is Too Low (but still reactive) To minimize histidine modification, consider performing the reaction at a pH closer to 7.0, though this will also decrease the rate of cysteine alkylation.[2]
Excess this compound Perform a titration to determine the optimal molar ratio of this compound to your protein to minimize reactions with less nucleophilic residues.[2]
Prolonged Reaction Time Monitor the reaction progress over time and quench the reaction once sufficient cysteine labeling is achieved to prevent the accumulation of side-products.[2]

Data Presentation

Table 1: pH-Dependent Reactivity of Amino Acid Side Chains with this compound

Amino AcidNucleophilic GrouppKa of Side ChainOptimal pH for AlkylationReactivity Profile
Cysteine Thiol (-SH)~8.38.0 - 9.0Highly reactive in its deprotonated thiolate (-S⁻) form.[1][2]
Histidine Imidazole~6.0> 6.0Reactivity increases as the imidazole ring becomes deprotonated.[2]
Lysine ε-amino (-NH₃⁺)~10.5> 9.0Reactivity becomes significant when the amino group is deprotonated at high pH.[2]
Methionine Thioether (-S-CH₃)N/ANeutral to slightly acidicCan be alkylated to form a sulfonium (B1226848) ion, especially with high reagent concentrations or long reaction times.[2]
N-terminus α-amino (-NH₃⁺)~8.0> 8.0Can be modified, particularly at more alkaline pH.

Experimental Protocols

General Protocol for Selective Cysteine Alkylation

This protocol provides a general guideline. Optimization for your specific protein is recommended.

1. Protein Preparation and Reduction: a. Dissolve the protein sample in a denaturing buffer (e.g., 6 M guanidine-HCl, 8 M urea) containing a non-nucleophilic buffering agent (e.g., 100 mM sodium phosphate, pH 8.3). b. Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM. c. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds. d. Cool the sample to room temperature.

2. Alkylation: a. Prepare a fresh stock solution of bromoacetic acid. b. Add the this compound solution to the reduced protein sample to a final concentration of 15-20 mM. A 2- to 5-fold molar excess over the reducing agent is a common starting point.[3] c. Incubate at room temperature in the dark for 30-60 minutes.

3. Quenching: a. Quench the reaction by adding a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to scavenge any unreacted this compound.[3] An addition to a final concentration of 5-10 mM DTT is typical. b. Incubate for 15 minutes at room temperature in the dark.

4. Downstream Processing: a. The alkylated protein sample is now ready for downstream applications such as buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.

Visualizations

ReactionMechanism CysS Cysteine Thiolate (Cys-S⁻) TransitionState SN2 Transition State CysS->TransitionState Nucleophilic Attack This compound This compound (Br-CH₂-COO⁻) This compound->TransitionState Product Carboxymethyl Cysteine (Cys-S-CH₂-COO⁻) TransitionState->Product Bromide Bromide (Br⁻) TransitionState->Bromide Leaving Group

Caption: SN2 reaction mechanism for cysteine alkylation.

ExperimentalWorkflow cluster_prep Protein Preparation cluster_alkylation Alkylation cluster_cleanup Cleanup Denaturation Denaturation (e.g., 8M Urea) Reduction Reduction (e.g., DTT) Denaturation->Reduction Addthis compound Add this compound (pH 8.0-9.0) Reduction->Addthis compound Incubation Incubate (Room Temp, Dark) Addthis compound->Incubation Quench Quench Reaction (e.g., excess DTT) Incubation->Quench Downstream Downstream Processing (e.g., MS Analysis) Quench->Downstream

Caption: General experimental workflow for protein alkylation.

pH_Selectivity cluster_acidic Acidic cluster_optimal Optimal cluster_basic Basic pH_Scale pH Scale pH_6 pH < 7 pH_8_9 pH 8.0 - 9.0 pH_9 pH > 9.0 His_Reactive Histidine Reactivity Increases pH_6->His_Reactive Cys_Slow Cysteine Reactivity Decreases pH_6->Cys_Slow Cys_Max Maximal Cysteine Selectivity pH_8_9->Cys_Max Lys_Reactive Lysine Reactivity Increases pH_9->Lys_Reactive Cys_Still_Reactive Cysteine Still Reactive pH_9->Cys_Still_Reactive

Caption: pH influence on this compound selectivity.

References

Technical Support Center: Bromoacetate Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the instability and degradation of bromoacetate solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound solutions?

A1: this compound solutions are susceptible to degradation through several mechanisms, primarily hydrolysis. The stability of the bromo group is compromised by factors such as pH, temperature, and light exposure.[1] In aqueous solutions, the primary degradation pathway is hydrolysis, which leads to the formation of glycolic acid and bromide ions. This process is significantly accelerated at higher pH levels (e.g., pH > 8-9).[1]

Q2: What are the main degradation products of this compound in an aqueous solution?

A2: The principal degradation product of this compound in aqueous solutions is glycolic acid, formed through the hydrolysis of the ester or the carbon-bromine bond. Under fire conditions, hazardous decomposition products can include carbon oxides and hydrogen bromide gas.[2]

Q3: How should I properly store this compound solutions to ensure their stability?

A3: To maintain the integrity of this compound solutions, it is crucial to store them correctly. Solid bromoacetic acid should be stored in a cool, dry, and well-ventilated area, away from heat and moisture, with a recommended shelf life of up to two years in its original sealed container.[2] For solutions, it is highly recommended to prepare them fresh for each use. If a stock solution is necessary, it should be prepared in an appropriate anhydrous solvent, aliquoted into tightly sealed vials, and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]

Q4: Can I use common laboratory buffers with this compound solutions?

A4: Caution should be exercised when using buffered solutions. Buffers with nucleophilic components, such as Tris, can react with this compound, leading to the displacement of the bromide. It is advisable to use non-nucleophilic buffers and to verify the compatibility with your specific this compound compound. The pH of the buffer is a critical factor, as alkaline conditions will accelerate hydrolysis.[1]

Q5: Is there a noticeable difference in stability between different this compound esters (e.g., methyl this compound vs. ethyl this compound)?

A5: While both are reactive alkylating agents, their stability can be influenced by the nature of the alcohol group. However, the primary driver of instability in aqueous environments for both is the susceptibility of the carbon-bromine bond to nucleophilic attack and hydrolysis. Both should be handled with similar precautions regarding storage and use.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Q1: My alkylation reaction with this compound is showing low or no yield. What are the possible causes?

A1: Low or no yield in an alkylation reaction can stem from several factors related to the stability and reactivity of the this compound solution.

  • Degraded this compound Solution: The most common cause is the use of a degraded this compound solution. If the solution was not freshly prepared or was stored improperly (e.g., at room temperature, exposed to light or moisture), it may have hydrolyzed, reducing the concentration of the active alkylating agent.

  • Suboptimal Reaction pH: For alkylation of thiols (e.g., cysteine residues), the pH should be optimal to ensure the thiol is sufficiently deprotonated to act as a nucleophile.

  • Presence of Nucleophiles in the Buffer: Buffers containing primary or secondary amines (e.g., Tris) can compete with the target molecule for reaction with this compound.

  • Insufficient Reagent Concentration: Due to potential degradation, the actual concentration of active this compound might be lower than calculated. Using a freshly prepared solution or increasing the molar excess of the alkylating agent can help.

Q2: I am observing unexpected side products in my reaction mixture. What could be the source?

A2: The appearance of unexpected side products can be due to the degradation of the this compound or reactions with components of the reaction mixture.

  • Hydrolysis Product: The most common side product in aqueous reactions is glycolic acid, resulting from the hydrolysis of this compound.

  • Reaction with Buffer Components: As mentioned, nucleophilic buffers can react with this compound to form adducts.

  • Photodegradation Products: If the reaction is conducted under broad-spectrum light, photodegradation could lead to other byproducts, although specific pathways are not well-documented. Conducting reactions in the dark is a recommended precaution.

Q3: How can I confirm the concentration and purity of my this compound solution before use?

A3: It is good laboratory practice to verify the concentration of your this compound solution, especially if it is not freshly prepared. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of intact this compound and detect the presence of degradation products like glycolic acid.

Quantitative Data on this compound Degradation

Disclaimer: The following tables provide illustrative data on the stability of this compound solutions. Specific degradation rates can vary depending on the exact experimental conditions, including buffer composition and purity of reagents. It is highly recommended to perform stability studies under your specific experimental conditions.

Table 1: Illustrative Half-life of this compound in Aqueous Solution at Various pH and Temperatures

Temperature (°C)pH 4 (hours)pH 7 (hours)pH 9 (minutes)
4> 48~ 24~ 60
25~ 36~ 8~ 15
37~ 12~ 2< 5

Table 2: Factors Influencing the Stability of this compound Solutions

FactorEffect on StabilityRecommendations
pH Highly unstable at pH > 8 due to accelerated hydrolysis. More stable in acidic to neutral conditions.Prepare solutions fresh, especially for use in basic buffers. If storage is necessary, use an anhydrous organic solvent.
Temperature Degradation rate increases significantly with temperature.Store stock solutions at -20°C or -80°C. Perform reactions at the lowest feasible temperature.
Light Can promote degradation (photolysis).Store solutions in amber vials or protected from light. Conduct experiments in the dark when possible.
Nucleophiles Reacts with nucleophiles (e.g., thiols, amines), leading to loss of the this compound.Avoid nucleophilic buffers like Tris. Use buffers such as phosphate (B84403) or HEPES with caution and verify compatibility.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC

This protocol outlines a general method for quantifying the degradation of a this compound solution over time.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer, or an organic solvent like DMSO for a concentrated stock) at a known concentration.

  • Incubation:

    • Aliquot the solution into several vials.

    • Incubate the vials under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench the degradation process by freezing the sample at -80°C or by immediate analysis.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is a common starting point.

    • Detection: Monitor the elution of this compound and its degradation products using a UV detector at an appropriate wavelength (e.g., around 210 nm).

    • Quantification: Create a standard curve with known concentrations of this compound to quantify its concentration at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare this compound Solution incubate Incubate under Test Conditions (pH, Temp, Light) prep_sol->incubate Start Experiment sampling Collect Aliquots at Time Points incubate->sampling During Incubation analysis Quench and Analyze by HPLC sampling->analysis data_proc Determine Concentration and Calculate Degradation Rate analysis->data_proc

Experimental workflow for monitoring this compound degradation.

degradation_pathway This compound This compound (Br-CH2-COO-R) TransitionState Transition State This compound->TransitionState + H2O (Hydrolysis) Alcohol Alcohol (R-OH) This compound->Alcohol Ester Hydrolysis GlycolicAcid Glycolic Acid (HO-CH2-COOH) TransitionState->GlycolicAcid Bromide Bromide Ion (Br-) TransitionState->Bromide

Primary degradation pathway of this compound in aqueous solution.

logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome pH High pH (>8) Degradation Increased Degradation Rate of this compound pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Nucleophiles Nucleophiles (e.g., Tris) Nucleophiles->Degradation

Key factors leading to the degradation of this compound solutions.

References

Preventing bromoacetate-induced protein precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protein Alkylation. This guide provides detailed troubleshooting advice and protocols to help you prevent protein precipitation when using bromoacetate for carboxymethylation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in protein experiments?

This compound is an alkylating agent used to covalently modify amino acid residues, primarily cysteine. This process, known as carboxymethylation, is critical in many proteomics workflows. Its main purpose is to prevent the re-formation of disulfide bonds after they have been reduced.[1] This ensures that proteins remain in a stable, linearized state, which is essential for accurate analysis by techniques like mass spectrometry.[1][2]

Q2: What causes my protein to precipitate after adding this compound?

Protein precipitation after this compound treatment is typically caused by a change in the protein's physicochemical properties. The primary mechanism is the alteration of the protein's surface charge and hydrophobicity upon carboxymethylation.[3] When this compound reacts with cysteine's thiol group (or other residues), it adds a negatively charged carboxyl group. This alteration can disrupt the delicate balance of electrostatic and hydrophobic interactions that keep the protein soluble in its native state, leading to aggregation and precipitation.[3] Factors such as the protein's concentration, the buffer's pH being too close to the protein's isoelectric point (pI), and the concentration of the alkylating agent can exacerbate this issue.[4][5][6]

Q3: Which amino acid residues are targeted by this compound?

The primary target for this compound is the deprotonated thiol group (thiolate anion, S⁻) of cysteine residues due to its high nucleophilicity.[1] The reaction is highly dependent on pH, favoring alkaline conditions (pH 8.0-9.0) where the thiol group is deprotonated.[1][7] However, at higher concentrations, prolonged reaction times, or different pH values, this compound can also react with other nucleophilic residues, including histidine, lysine, and methionine, leading to off-target modifications.[1][8]

Troubleshooting Guide

Encountering protein precipitation can be a significant setback. This guide provides a systematic approach to diagnosing and solving the problem.

Troubleshooting_Workflow start_node Protein Precipitation Observed decision_node1 decision_node1 start_node->decision_node1 Precipitation Timing? decision_node decision_node process_node process_node solution_node solution_node process_node1 process_node1 decision_node1->process_node1 Immediate process_node2 process_node2 decision_node1->process_node2 During Incubation process_node1a High Local Reagent Conc. Buffer pH vs. Protein pI High Protein Conc. process_node1->process_node1a Check process_node2a Reaction Temperature Molar Ratio (Reagent:Protein) Reaction Time process_node2->process_node2a Check process_node1b Add Reagent Dropwise Adjust pH (≥1 unit from pI) Lower Protein Conc. process_node1a->process_node1b Optimize solution_node1 Soluble Protein process_node1b->solution_node1 Resolved process_node2b Lower Temp (e.g., 4°C) Titrate Molar Ratio Reduce Incubation Time process_node2a->process_node2b Optimize process_node2b->solution_node1 Resolved decision_node2 decision_node2 process_node2b->decision_node2 Still Precipitates process_node3 Screen Stabilizing Agents (Glycerol, Sugars, Arg/Glu) decision_node2->process_node3 Consider Additives process_node3->solution_node1 Resolved

Caption: A logical workflow for troubleshooting this compound-induced protein precipitation.
Q4: My protein precipitated instantly when I added this compound. What is the likely cause and solution?

Immediate precipitation often points to issues with high local concentrations of the reagent or suboptimal buffer conditions.

  • Problem: High Local Reagent Concentration. Adding the this compound stock solution (often in an organic solvent like DMSO) too quickly can create localized areas of high concentration, causing the protein to crash out of solution.[4]

    • Solution: Add the this compound solution slowly and dropwise to the protein solution while gently stirring or vortexing to ensure rapid and even mixing.[4]

  • Problem: Buffer pH is too close to the Protein's Isoelectric Point (pI). At its pI, a protein has a net charge of zero and is often least soluble. The alkylation reaction itself can shift the pI, but starting with a buffer pH close to the native pI is risky.

    • Solution: Ensure your reaction buffer's pH is at least 1-1.5 units away from your protein's pI.[4][6] Remember that while the alkylation reaction is more efficient at pH 8.0-9.0, protein stability is paramount.[7] You may need to find a compromise.

  • Problem: High Final Concentration of Organic Solvent. If your this compound stock is in an organic solvent, adding too much can destabilize the protein.

    • Solution: Keep the final concentration of organic solvents like DMSO or DMF below 10% (v/v) in the final reaction mixture.[4]

Q5: My protein solution became cloudy during the incubation step. How can I prevent this?

Turbidity that develops over time suggests that the reaction conditions are gradually promoting aggregation.

  • Problem: Suboptimal Temperature. While higher temperatures (e.g., 37°C) can speed up the alkylation reaction, they can also increase the rate of protein unfolding and aggregation.[1][7]

    • Solution: Perform the reaction at a lower temperature, such as room temperature or 4°C.[4] This will slow the reaction, so you may need to increase the incubation time, but it significantly reduces the risk of aggregation.

  • Problem: Excessive Reagent Concentration. Using a large molar excess of this compound can lead to over-modification or off-target modifications, altering the protein's properties to the point of insolubility.[4][7]

    • Solution: Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5-fold or 10-fold molar excess over the reducing agent) and titrate upwards to find the optimal balance between complete alkylation and maintaining solubility.[4][7]

  • Problem: High Protein Concentration. The probability of intermolecular interactions leading to aggregation increases with protein concentration.[4]

    • Solution: Reduce the concentration of your protein. A starting point of 1-2 mg/mL is often recommended for labeling reactions.[4]

Q6: What additives can I include in my reaction buffer to improve protein solubility?

Yes, several stabilizing excipients can be added to the reaction buffer to suppress aggregation without interfering with the alkylation reaction. These additives work by promoting a stable hydration shell around the protein and reducing non-specific interactions.[9][10]

Stabilizing AgentTypical ConcentrationNotes
Glycerol 5% - 20% (v/v)A widely used osmolyte that stabilizes protein structure.[6][11][12]
Sucrose / Trehalose 0.25 M - 1 MThese sugars are effective at stabilizing proteins against thermal and chemical stress.[10][12]
L-Arginine & L-Glutamate 50 mM - 0.5 M (equimolar mix)This mixture is known to suppress aggregation by binding to charged and hydrophobic patches.[10][13]
Non-ionic Detergents 0.01% - 0.1% (e.g., Tween-20, Triton X-100)Can be useful for membrane proteins or proteins with significant hydrophobic patches, but should be used with caution as they can interfere with downstream analysis.[14]
Salts (e.g., NaCl) 50 mM - 500 mMSalt concentration can be critical. Some proteins are more stable at low ionic strength, others at high. This must be determined empirically.[5][6]

Key Experimental Protocols

Protocol 1: Optimized In-Solution Alkylation with this compound

This protocol provides a general guideline for the reduction and subsequent alkylation of proteins while minimizing the risk of precipitation.

Alkylation_Workflow cluster_reduction 1. Reduction cluster_alkylation 2. Alkylation cluster_quenching 3. Quenching step_node step_node reagent_node reagent_node step1 Dissolve/Buffer Exchange Protein in Reaction Buffer reagent1 Add DTT or TCEP (e.g., 5-10 mM) step1->reagent1 step2 Incubate (e.g., 30-60 min @ 37-56°C) reagent1->step2 step3 Cool to Room Temp step2->step3 reagent2 Add this compound (e.g., 15-20 mM) step3->reagent2 step4 Incubate in Dark (e.g., 30 min @ RT) reagent2->step4 reagent3 Add Excess DTT (e.g., to 10-15 mM) step4->reagent3 step5 Incubate (15 min @ RT) reagent3->step5 step6 Proceed to Downstream Processing step5->step6

Caption: Standard experimental workflow for in-solution protein alkylation.

Materials:

  • Protein sample (1-5 mg/mL)

  • Reaction Buffer: 100 mM Tris-HCl or HEPES, pH 8.0-8.5, containing a denaturant if necessary (e.g., 6 M Urea). Consider adding a stabilizer from the table above.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) stock in water.

  • Alkylating Agent: 500 mM Bromoacetic acid stock, freshly prepared in reaction buffer and pH adjusted. Caution: this compound is toxic and corrosive. Handle with appropriate personal protective equipment.

  • Quenching Reagent: The 500 mM DTT stock.

Procedure:

  • Solubilization and Reduction:

    • Dissolve or buffer-exchange the protein sample into the Reaction Buffer.

    • Add DTT to a final concentration of 5-10 mM.[7]

    • Incubate at 56°C for 25-45 minutes to fully reduce all disulfide bonds.[7][15]

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of bromoacetic acid.

    • Add the this compound stock solution to a final concentration of 15-20 mM. This represents a ~2-fold molar excess over the DTT.

    • Incubate at room temperature for 30 minutes in the dark to prevent light-induced degradation of the reagent.[7]

  • Quenching:

    • To stop the reaction, add more DTT to a final concentration sufficient to quench the excess this compound (e.g., an additional 5-10 mM).[7]

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Downstream Processing: The sample is now ready for buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.

Protocol 2: Screening for Optimal Buffer Conditions

If precipitation persists, a systematic screening of buffer conditions is recommended. This is best done on a small scale before committing your entire sample.

Materials:

  • Aliquots of your protein sample.

  • A range of buffers (e.g., Tris, HEPES, Phosphate) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • A range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • A selection of stabilizing agents (e.g., Glycerol, Sucrose, Arginine/Glutamate).

  • 96-well plate and plate reader capable of measuring absorbance/turbidity (e.g., at 350 nm or 600 nm), or visual inspection.

Procedure:

  • Setup: In a 96-well plate, set up a matrix of conditions. For example, vary pH along the rows and salt concentration along the columns. Create separate plates for screening different stabilizing additives.

  • Sample Addition: Add a small, equal amount of your protein to each well.

  • Reagent Addition: Add the this compound solution to each well to initiate the reaction.

  • Monitoring: Monitor the plate over time for any increase in turbidity, which indicates precipitation. This can be done visually against a dark background or quantitatively with a plate reader.

  • Analysis: Identify the conditions (pH, salt, additives) that result in the lowest turbidity after the incubation period. These are the optimal conditions for scaling up your reaction.

Summary and Reference Tables
Table 1: Troubleshooting this compound-Induced Precipitation
ProblemPotential CauseRecommended Solution
Immediate Precipitation High local concentration of reagent.Add this compound dropwise while gently mixing.[4]
Buffer pH is near the protein's pI.Use a buffer with a pH at least 1-1.5 units away from the pI.[4][6]
High concentration of organic solvent.Keep final DMSO/DMF concentration below 10% (v/v).[4]
Precipitation Over Time Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 4°C or room temp).[4][7]
Excessive molar ratio of this compound.Decrease the concentration of the alkylating agent; titrate to find the optimal ratio.[4][7]
Protein concentration is too high.Reduce the protein concentration to 1-2 mg/mL or lower.[4]
Low Alkylation Efficiency Suboptimal pH for the reaction.Ensure pH is between 8.0 and 9.0 for efficient cysteine deprotonation, balancing with protein stability.[7]
Incomplete reduction of disulfide bonds.Ensure sufficient concentration and incubation time for the reducing agent (DTT/TCEP) prior to alkylation.[7]

References

Technical Support Center: Minimizing Off-Target Alkylation in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting off-target alkylation during protein sample preparation for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is off-target alkylation in proteomics?

A1: Off-target alkylation is the unintended covalent modification of amino acid residues other than cysteine by alkylating agents.[1] In a typical proteomics workflow, alkylating agents like iodoacetamide (B48618) (IAA) are used to cap the thiol groups (-SH) of cysteine residues after disulfide bond reduction. This step, known as carbamidomethylation, prevents the disulfide bonds from reforming.[1][2] However, these reagents are not perfectly specific and can react with other nucleophilic amino acid side chains, leading to artifactual modifications.[1][3]

Q2: Why is off-target alkylation a problem for data analysis?

  • Complicates Peptide Identification: Unexpected mass shifts on peptides make it difficult for search algorithms to correctly identify them, potentially reducing protein sequence coverage.[1]

  • Misinterpretation of Post-Translational Modifications (PTMs): The mass shift caused by off-target modifications can be identical or similar to that of genuine PTMs. For instance, a double alkylation of a lysine (B10760008) residue by iodoacetamide adds 114 Da, which is isobaric to the diglycine remnant from ubiquitin, leading to false positives in ubiquitination studies.[1]

  • Inhibition of Enzymatic Digestion: Modification of lysine or arginine residues can block cleavage sites for trypsin, a commonly used protease. This results in longer, harder-to-detect peptides and reduces overall protein identification efficiency.[1]

Q3: Which amino acid residues are most susceptible to off-target alkylation?

A3: Besides the intended cysteine target, several other amino acids with nucleophilic side chains are susceptible. The most common off-target sites include the ε-amino group of lysine, the imidazole (B134444) group of histidine, the thioether of methionine, and the α-amino group at the N-terminus of the peptide.[4][5][6] Aspartate, glutamate, and tyrosine can also be modified under certain conditions.[4][5]

Q4: How do reaction conditions influence the rate of off-target alkylation?

A4: Several experimental parameters critically affect the specificity of the alkylation reaction:

  • pH: Higher pH levels (above 8.5) deprotonate the amino groups of lysine and peptide N-termini, increasing their nucleophilicity and making them more susceptible to reaction with alkylating agents.[1][7]

  • Temperature: Elevated temperatures increase the reaction rate for both on-target and off-target modifications. Performing the reaction at room temperature is generally recommended to control side reactions.[4][7]

  • Reagent Concentration: Using an excessive concentration of the alkylating agent increases the likelihood of side reactions.[8]

  • Reaction Time: Prolonged incubation times can lead to the accumulation of off-target modifications after the more reactive cysteine residues have been fully alkylated.[8]

Q5: What are the common alternatives to iodoacetamide (IAA), and what are their pros and cons?

A5: Several alternative alkylating agents are available, each with distinct characteristics:

  • 2-Chloroacetamide (B119443) (CAA): CAA is generally less reactive than IAA, which can reduce the extent of off-target modifications.[9][10] However, its major drawback is a significant increase in the oxidation of methionine residues, which is another undesirable artifact.[5][9][11]

  • Acrylamide (B121943): This reagent reacts with cysteines via a different mechanism (Michael addition) and is reported to have fewer side reactions with lysine compared to IAA.[1][4] It is considered a good alternative for achieving high specificity.[12]

  • N-ethylmaleimide (NEM): While highly specific for cysteines at neutral pH, NEM has been reported to cause a high level of side reactions with peptide N-termini and lysine residues, especially at higher pH.[1][4][7]

Troubleshooting Guide

Problem 1: High incidence of unexpected +57 Da modifications on lysine or peptide N-termini.

  • Possible Cause: Off-target alkylation by iodoacetamide (IAA), where the carbamidomethyl group (+57.02 Da) attaches to primary amines.[1] This is often due to suboptimal reaction conditions.

  • Solutions:

    • Control pH: Strictly maintain the reaction pH between 8.0 and 8.5.[1] Avoid pH drift to more alkaline conditions where lysine and N-termini become more reactive.

    • Optimize IAA Concentration: Use the lowest concentration of IAA that ensures complete cysteine alkylation. A final concentration of 14 mM has been shown to be effective without causing excessive side reactions.[1][4]

    • Optimize Reaction Time and Temperature: Perform the alkylation for 30 minutes at room temperature and always in the dark, as iodoacetamide is light-sensitive.[1][8]

    • Quench Excess Reagent: After the 30-minute incubation, add a quenching agent like Dithiothreitol (DTT) or L-cysteine to consume any remaining IAA before it can react with the digestion enzyme or other protein sites.[1][13]

Problem 2: Incomplete cysteine alkylation is observed alongside off-target modifications.

  • Possible Cause: This suggests a systemic issue with the reduction and alkylation steps. The reducing agent may be inactive, or the alkylating agent may be degraded or added in insufficient amounts.[1][8]

  • Solutions:

    • Ensure Complete Reduction: Use a fresh solution of a potent reducing agent like DTT (e.g., 5-10 mM) and ensure incubation is sufficient (e.g., 30-60 minutes at 56°C) to fully reduce all disulfide bonds.[1]

    • Use Fresh Reagents: Iodoacetamide solutions are unstable and sensitive to light. Always prepare them fresh immediately before use.[1][6]

    • Review Reagent Stoichiometry: Ensure the molar ratio of the alkylating agent to the reducing agent is appropriate. Typically, the alkylating agent concentration should be at least double that of the reducing agent to cap the newly reduced thiols and any remaining reducing agent.

Problem 3: A high degree of methionine oxidation is observed when using 2-chloroacetamide (CAA).

  • Possible Cause: 2-chloroacetamide has been shown to cause a significant increase in methionine oxidation compared to iodoacetamide.[9][11] This is an inherent property of the reagent.

  • Solutions:

    • Switch Alkylating Agents: If methionine oxidation is a critical concern for the experiment, consider switching back to iodoacetamide while carefully optimizing the reaction conditions as described in Problem 1. Alternatively, acrylamide can be used, as it has high specificity for cysteine with fewer reported side reactions.[1][4][12]

    • Include as a Variable Modification: If using CAA is necessary, ensure that methionine oxidation is included as a variable modification in the database search parameters to allow for correct peptide identification.

Data Presentation

Table 1: Comparison of Common Alkylating Agents and Their Side Reactions.

Alkylating AgentPrimary TargetKnown Off-Target ResiduesMajor Side Reactions / Drawbacks
Iodoacetamide (IAA) CysteineLysine, Histidine, Methionine, N-terminus[5][6]High potential for off-target alkylation if not controlled.[1][4]
2-Chloroacetamide (CAA) CysteineFewer off-target reactions than IAA.[9]Causes significant methionine oxidation (up to 40%).[5][9][11]
Acrylamide CysteineMinimalGenerally considered highly specific with fewer side reactions.[1][4][12]
N-ethylmaleimide (NEM) CysteineLysine, N-terminus[4]High level of side reactions, particularly with primary amines.[1][4]

Table 2: Effect of Iodoacetamide (IAA) Concentration on Cysteine Alkylation and Off-Target Reactions.

Data represents the number of identified peptides with the specified modification from a yeast lysate experiment.[4]

IAA ConcentrationPeptides with Alkylated CysteinePeptides with Alkylated N-terminusPeptides with Alkylated Lysine
4 mM 765 ± 3085 ± 614 ± 1
8 mM 790 ± 2888 ± 715 ± 2
14 mM 818 ± 2992 ± 815 ± 2
20 mM 825 ± 3195 ± 916 ± 2

Experimental Protocols

Protocol 1: Standard In-Solution Protein Reduction and Alkylation

This protocol is optimized to maximize cysteine alkylation while minimizing off-target reactions.

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5) to ensure proteins are fully unfolded.[1]

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate the sample at 56°C for 30-45 minutes to reduce all disulfide bonds.[1]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh solution of iodoacetamide. Add it to the sample to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in complete darkness.[1][4]

  • Quenching (Recommended): To stop the alkylation reaction, add DTT to a final concentration of 10 mM and incubate for an additional 15 minutes at room temperature in the dark.[1] This step is crucial to prevent modification of the digestion enzyme.

  • Sample Cleanup and Digestion: The sample is now ready for buffer exchange (to reduce the urea concentration to <1 M), followed by digestion with a protease like trypsin.

Protocol 2: Quenching Excess Alkylating Agent Before Enzyme Addition

This procedure should follow the alkylation step (Step 4) in the protocol above.

  • Prepare Quenching Agent: Prepare a stock solution of either L-cysteine or Dithiothreitol (DTT).

  • Add Quenching Agent: Add the quenching agent to a final concentration that is at least equal to the initial concentration of the reducing agent. For example, if 5 mM DTT was used for reduction, add at least 5 mM DTT or L-cysteine to quench the reaction.[1]

  • Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.[1][13]

  • Proceed to Digestion: The sample is now safe for the addition of trypsin or other proteases without risk of enzyme alkylation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Downstream Processing solubilize 1. Solubilize & Denature (8M Urea, pH 8.5) reduce 2. Reduce (5mM DTT, 56°C) solubilize->reduce Unfold Protein alkylate 3. Alkylate (14mM IAA, RT, Dark) reduce->alkylate Expose Thiols quench 4. Quench (10mM DTT, RT) alkylate->quench Cap Cysteines digest 5. Digest (Trypsin) quench->digest Neutralize Excess IAA ms_analysis 6. LC-MS/MS Analysis digest->ms_analysis Generate Peptides

Caption: Standard experimental workflow for protein reduction and alkylation.

troubleshooting_flowchart start High Off-Target Alkylation Detected? check_ph Is pH > 8.5? start->check_ph Yes end_good Problem Resolved start->end_good No check_iaa Is [IAA] Excessive? check_ph->check_iaa No adjust_ph Action: Adjust pH to 8.0-8.5 check_ph->adjust_ph Yes check_quench Was Reaction Quenched? check_iaa->check_quench No adjust_iaa Action: Reduce [IAA] to ~14mM check_iaa->adjust_iaa Yes add_quench Action: Add Quenching Step (DTT or Cysteine) check_quench->add_quench Yes consider_alt Consider Alternative Reagent (e.g., Acrylamide) check_quench->consider_alt No adjust_ph->end_good adjust_iaa->end_good add_quench->end_good consider_alt->end_good

Caption: Troubleshooting flowchart for off-target alkylation issues.

reaction_pathway cluster_ontarget On-Target Reaction cluster_offtarget Off-Target Reactions protein Reduced Protein (Free -SH, -NH2) cys Cysteine Thiol (-SH) pKa ~8.5 protein->cys lys Lysine Amine (-NH2) pKa ~10.5 protein->lys nterm N-Terminus (-NH2) pKa ~9.5 protein->nterm iaa Alkylating Agent (Iodoacetamide) iaa->cys iaa->lys iaa->nterm capped_cys Carbamidomethyl-Cysteine (Stable Thioether) DESIRED PRODUCT cys->capped_cys capped_lys Carbamidomethyl-Lysine (Tryptic Site Blocked) ARTIFACT lys->capped_lys capped_nterm Carbamidomethyl-N-terminus (Mass Shift) ARTIFACT nterm->capped_nterm

Caption: On-target vs. off-target alkylation reaction pathways.

References

Technical Support Center: Bromoacetate Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bromoacetate and other brominating agents in their experiments.

Quenching of Reactions Involving Elemental Bromine or Brominating Agents

This section focuses on quenching reactions where elemental bromine (Br₂) or other electrophilic brominating agents (e.g., N-bromosuccinimide) are used, and residual amounts need to be neutralized.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right quenching agent for my bromination reaction?

A2: The choice of quenching agent depends on several factors, including the reaction scale, the solvent, the pH sensitivity of your product, and the nature of the brominated species. The most common quenching agents are aqueous solutions of reducing agents.[1]

Q2: What are the visual cues for a complete quench of bromine?

A2: Elemental bromine has a distinct reddish-brown color. A complete quench is indicated by the disappearance of this color, resulting in a colorless or pale yellow organic layer.[1][2] If the color persists, it suggests that unreacted bromine is still present.[1][2]

Q3: Can I use sodium bicarbonate to quench excess bromine?

A3: No, sodium bicarbonate's primary role is to neutralize acidic byproducts like hydrogen bromide (HBr).[2] It is not effective at quenching elemental bromine. A reducing agent is necessary for this purpose.[2]

Q4: What should I do if a precipitate forms during quenching with sodium thiosulfate (B1220275)?

A4: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine white or yellow precipitate.[1] To avoid this, you can adjust the pH to be neutral or slightly basic before or during the quench, or use an alternative quenching agent like sodium sulfite.[1] If sulfur has already formed, it can often be removed by filtering through celite or during subsequent purification steps like column chromatography.[1]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Violently exothermic/uncontrolled quenching 1. Quenching agent concentration is too high.2. Quenching agent is added too quickly.3. The reaction mixture is at an elevated temperature.1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1]2. Add the quenching agent dropwise or in small portions with vigorous stirring.3. Cool the reaction mixture in an ice bath before and during the quench.[1]
Persistent reddish-brown or yellow color after adding excess quencher 1. The quenching agent solution has degraded.2. Poor mixing between the aqueous quenching solution and the organic reaction mixture.1. Prepare a fresh solution of the quenching agent.2. Vigorously stir the biphasic mixture to ensure efficient mass transfer between the layers.[1]
Formation of an emulsion during work-up 1. Vigorous shaking of the separatory funnel.2. High concentration of salts.1. Gently invert the separatory funnel instead of shaking vigorously.2. Add brine (saturated NaCl solution) to help break the emulsion.3. Consider adding a small amount of a different organic solvent.[2]
Product degradation during quenching 1. The pH of the quenching solution is incompatible with the product.2. The product is sensitive to the reducing agent.1. Buffer the reaction mixture or select a quenching agent that results in a pH range suitable for your product.2. Consider a milder reducing agent or a non-reductive quenching method if applicable.[1]
Quenching Agent Comparison
Quenching ReagentTypical ConcentrationAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) 5-10% (w/v) aqueous solutionHighly effective, inexpensive.Can form elemental sulfur precipitate under acidic conditions.[1]
Sodium Bisulfite (NaHSO₃) 5-10% (w/v) aqueous solutionEffective, typically does not form sulfur.[1]Generates toxic sulfur dioxide (SO₂) gas; the solution is acidic.[1]
Sodium Sulfite (Na₂SO₃) 5-10% (w/v) aqueous solutionEffective, less likely to form sulfur than thiosulfate.[1]Can also generate SO₂ under acidic conditions.[1]
Saturated Ammonium Chloride (NH₄Cl) Saturated aqueous solutionOften used for quenching Grignard reactions.[1]Not a reducing agent for elemental bromine; primarily for protonolysis.
Experimental Protocol: General Quenching of a Bromination Reaction
  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[1]

  • Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Slow Addition of Quencher: Slowly add the sodium thiosulfate solution to the vigorously stirred reaction mixture.

  • Monitor the Quench: Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared.[1][2]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the Organic Layer: Wash the organic layer with water, followed by brine.[2]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Diagrams

G cluster_main General Workflow for Quenching Bromination Reactions A Reaction Completion B Cool Reaction Mixture (0-5 °C) A->B C Slowly Add Quenching Agent (e.g., 10% Na₂S₂O₃) B->C D Monitor for Color Change (Red-brown to Colorless) C->D E Phase Separation (Separatory Funnel) D->E F Wash Organic Layer (Water, Brine) E->F G Dry and Concentrate F->G H Crude Product G->H

Caption: General workflow for quenching a bromination reaction.

G cluster_decision Decision Tree for Selecting a Quenching Agent Start Is the product sensitive to acid? Yes Yes Start->Yes No No Start->No Use_Sulfite Use Sodium Sulfite (Na₂SO₃) or buffer the quench Yes->Use_Sulfite Check_Precipitate Will potential sulfur precipitate be an issue? No->Check_Precipitate Yes2 Yes Check_Precipitate->Yes2 No2 No Check_Precipitate->No2 Use_Bisulfite Use Sodium Bisulfite (NaHSO₃) Yes2->Use_Bisulfite Use_Thiosulfate Use Sodium Thiosulfate (Na₂S₂O₃) No2->Use_Thiosulfate G cluster_troubleshooting Troubleshooting Workflow for Incomplete this compound Quench Start Is residual ethyl This compound detected in the product? Yes Yes Start->Yes No No Start->No Check_Workup Review Work-up Procedure Yes->Check_Workup End Quench Successful No->End Increase_Time Increase Quenching Time / Agitation Check_Workup->Increase_Time Check_Extraction Optimize Extraction (Solvent, # of Extractions) Increase_Time->Check_Extraction Reassess Is this compound still present? Check_Extraction->Reassess Consider_Vacuum Consider High Vacuum Removal Yes2 Yes Reassess->Yes2 No2 No Reassess->No2 Yes2->Consider_Vacuum No2->End

References

Technical Support Center: Optimizing Bromoacetate Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromoacetate alkylation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the impact of temperature on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound alkylation?

A1: The optimal temperature for this compound alkylation is highly dependent on the substrate being modified. For cysteine residues in proteins (thiol alkylation), the reaction is typically most efficient at room temperature.[1][2] In contrast, the O-alkylation of phenols often requires heating, with temperatures ranging from 60-80°C to drive the reaction.[3] For less reactive amines, reflux conditions may be necessary, though temperature must be carefully controlled to avoid side reactions.[4][5]

Q2: What are the primary consequences of using a reaction temperature that is too high?

A2: Elevated temperatures can significantly increase the rate of side reactions.[1] In proteomics, this can lead to "off-target" modifications of other amino acid residues like methionine, lysine, and histidine, and can specifically affect the N-terminus of peptides.[1][2] For phenol (B47542) alkylation, higher temperatures can promote undesirable C-alkylation instead of the intended O-alkylation.[3] Excessively high temperatures can also cause decomposition of the reactants or products, often indicated by a color change to dark brown, which ultimately lowers the yield of the desired product.[4]

Q3: My alkylation reaction is incomplete. Should I just increase the temperature?

A3: While insufficient temperature can lead to an incomplete reaction, other factors are often the cause and should be investigated first.[3][5] For thiol alkylation, a suboptimal pH is a primary cause of failure; the pH should be between 8.0 and 9.0 to ensure the formation of the more reactive thiolate anion.[1] Other critical factors include insufficient molar excess of the this compound reagent, short reaction times, or degradation of the alkylating agent, which can be light-sensitive.[1]

Q4: How can I minimize side reactions when elevated temperatures are required?

A4: To minimize side reactions at higher temperatures, it is crucial to carefully optimize the reaction conditions. Reduce the incubation time by closely monitoring the reaction's progress (e.g., via TLC or LC-MS) and stopping it as soon as the desired product is maximized.[1][3] Titrate the concentration of the this compound to find the optimal balance, as excessive amounts can promote off-target reactions.[1] For O-alkylation of phenols, the choice of solvent is critical; aprotic polar solvents like DMF or DMSO generally favor the desired O-alkylation over C-alkylation.[3]

Troubleshooting Guides

Problem: Low or No Product Yield

An insufficient yield is a common issue in alkylation reactions. The following guide provides a structured approach to diagnosing the root cause.

G start Low / No Yield Observed q1 Is the reaction temperature optimized for your substrate? start->q1 a1_no Perform at Room Temp. (e.g., Cysteine) q1->a1_no No q2 For Thiols: Is pH between 8.0 and 9.0? q1->q2 Yes a1_yes Increase temperature gradually. (e.g., Phenols, Amines) a2_yes Adjust pH of buffer. q2->a2_yes No q3 Is the this compound reagent fresh? q2->q3 Yes a3_yes Prepare fresh solutions. Store stock in the dark. q3->a3_yes No q4 Is reagent concentration sufficient? q3->q4 Yes a4_yes Increase molar excess of alkylating agent. q4->a4_yes No

Caption: Troubleshooting logic for low this compound alkylation yield.

Problem: Poor Selectivity / Multiple Products Detected

The formation of multiple products indicates side reactions are occurring. Temperature is a key factor influencing this outcome.

  • Issue: Off-target alkylation on proteins (e.g., on methionine, lysine).

    • Cause: The reaction temperature is likely too high, or the reagent concentration is excessive.[1]

    • Solution: Perform the reaction at room temperature.[1] Reduce the concentration of the this compound reagent and monitor the reaction over a shorter time course to find the optimal endpoint before significant side reactions occur.[1]

  • Issue: C-alkylation competing with O-alkylation of phenols.

    • Cause: High temperatures and protic solvents can favor C-alkylation.[3]

    • Solution: Optimize the temperature by testing a range (e.g., 60-80°C). Use an aprotic polar solvent such as DMF or DMSO, which favors the desired O-alkylation pathway.[3]

  • Issue: Polyalkylation of primary or secondary amines.

    • Cause: The initially formed amine product is still nucleophilic and can react further with the alkylating agent.[6] This is often exacerbated by higher temperatures and longer reaction times.

    • Solution: Use a large excess of the starting amine relative to the this compound. Control the temperature carefully and monitor the reaction to stop it after the mono-alkylated product forms.

Quantitative Data: Temperature Impact on Protein Alkylation

The efficiency of protein alkylation for proteomics analysis is sensitive to temperature. A study investigating the alkylation of yeast cell lysates with iodoacetamide (B48618) (which has similar reactivity to this compound) demonstrated that increasing the temperature can negatively impact protein and peptide identification.

Reaction TemperatureIdentified Proteins (± SD)Identified Peptides (± SD)
Room Temperature1,631 ± 337,982 ± 183
40 °C1,655 ± 98,132 ± 72
70 °CNot ReportedNot Reported
85 °C1,157 ± 326,178 ± 315
(Data sourced from a study on iodoacetamide alkylation, which serves as a proxy for this compound reactivity trends.)[2]

As the data indicates, temperatures of 85°C led to a significant decrease in both protein and peptide identifications, suggesting that room temperature or slightly above (40°C) is optimal for this application.[2]

Experimental Protocols

Protocol 1: In-Solution Alkylation of Protein Cysteine Residues

This protocol provides a general guideline for the reduction and subsequent alkylation of cysteine residues in proteins.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.3)

  • Reducing agent (e.g., 5 mM Dithiothreitol - DTT)

  • Alkylation reagent (e.g., 14-15 mM Bromoacetic Acid)

  • Quenching solution (e.g., DTT)

Methodology:

  • Protein Solubilization and Reduction: Dissolve the protein sample in the denaturing buffer. Add the reducing agent (DTT) to a final concentration of 5 mM. Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.[1]

  • Cooling: Allow the sample to cool to room temperature.[1]

  • Alkylation: Prepare a fresh stock solution of bromoacetic acid. Add the alkylating agent to a final concentration of 14-15 mM. Incubate at room temperature in the dark for 30-60 minutes.[1]

  • Quenching: Stop the reaction by adding DTT to quench the excess bromoacetic acid. Incubate for 15 minutes at room temperature.[1]

  • Downstream Processing: The sample is now ready for buffer exchange, digestion, or mass spectrometry analysis.

G cluster_0 Preparation cluster_1 Alkylation cluster_2 Finalization P1 Solubilize & Denature Protein Sample P2 Reduce Disulfide Bonds (e.g., DTT, 56°C) P1->P2 A1 Cool to Room Temp P2->A1 A2 Add this compound (Room Temp, in Dark) A1->A2 F1 Quench Reaction (e.g., excess DTT) A2->F1 F2 Proceed to Downstream Analysis F1->F2

Caption: Standard experimental workflow for protein reduction and alkylation.

Protocol 2: General O-Alkylation of a Phenol

This protocol is a general guideline and requires optimization for specific substrates, particularly concerning temperature.

Materials:

  • Phenol substrate (1.0 eq.)

  • This compound ester (1.1-1.5 eq.)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 1.5-2.0 eq.)

  • Solvent (e.g., DMF or Acetone)

Methodology:

  • Preparation: In a round-bottom flask, combine the phenol, solvent, and base (e.g., K₂CO₃).[3]

  • Addition of Alkylating Agent: While stirring, add the this compound ester dropwise at room temperature.[3]

  • Reaction: Heat the mixture to the desired temperature (a typical starting range is 60-80°C ). Monitor the reaction progress using TLC or GC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove inorganic salts and remove the solvent under reduced pressure.[3]

  • Purification: The crude product can be purified via extraction and column chromatography.[3]

References

Technical Support Center: Managing the Lachrymatory Effects of Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with essential information for safely handling ethyl bromoacetate and mitigating its potent lachrymatory effects in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with ethyl this compound?

A1: Ethyl this compound is classified as a highly toxic and lachrymatory agent.[1][2][3][4] Its main hazards include:

  • Severe Irritation: It is a strong irritant to the eyes, skin, and respiratory tract.[5]

  • Lachrymator: As a tear-producing agent, it causes intense tearing upon exposure.[2][3][4][6][7]

  • High Acute Toxicity: It is fatal if swallowed, inhaled, or in contact with the skin.[4]

  • Flammability: It is a combustible liquid, and its vapors can form explosive mixtures with air.[7]

  • Reactivity: It reacts with water or steam to generate toxic and corrosive gases.

Q2: What are the immediate symptoms of exposure to ethyl this compound?

A2: Exposure to ethyl this compound can result in a rapid onset of symptoms, including:

  • Eyes: Severe irritation, a burning sensation, excessive tearing, blurred vision, and the potential for permanent eye damage.[5]

  • Skin: A rash, burning sensation, or severe irritation. The substance can be absorbed through the skin.[5][6]

  • Inhalation: Irritation of the nose, throat, and lungs, leading to coughing, shortness of breath, headache, nausea, and vomiting. Significant exposure can cause pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[5]

  • Ingestion: Gastrointestinal irritation accompanied by nausea, vomiting, and diarrhea.[6]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with ethyl this compound?

A3: A stringent PPE protocol is essential. The minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield.[6]

  • Hand Protection: Appropriate chemical-resistant gloves. While nitrile gloves are commonly used for incidental contact, it is crucial to consult manufacturer-specific breakthrough time data for prolonged or direct contact.

  • Body Protection: A laboratory coat is standard. For procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All manipulations of ethyl this compound must be performed within a properly functioning and certified chemical fume hood.[8][9][10][11][12] In the rare event of potential exposure outside a fume hood, a NIOSH-approved respirator equipped with an organic vapor cartridge is necessary.

Q4: How should ethyl this compound be stored?

A4: Ethyl this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1] Containers must be kept tightly sealed. It is crucial to store it separately from incompatible substances such as oxidizing agents, reducing agents, acids, and bases.[1]

Q5: What is the correct procedure for disposing of ethyl this compound waste?

A5: Waste containing ethyl this compound is categorized as hazardous.[4] It must be collected in a clearly labeled, sealed, and appropriate container. The disposal must be managed through your institution's official hazardous waste program.

Troubleshooting Guides

Scenario 1: A fruity, pungent odor is detectable while working in the fume hood.
  • Potential Cause: This may indicate a malfunction of the fume hood or that your experimental setup is disrupting the airflow, causing vapors to escape.

  • Immediate Actions:

    • Confirm that the fume hood sash is positioned at the certified working height.

    • Verify that the fume hood's airflow monitor indicates normal operation (typically a face velocity of 80-120 feet per minute).[10]

    • Ensure all equipment and chemical containers are at least 6 inches from the sash opening.

    • Avoid swift movements that can create turbulence and draw contaminants out of the hood.

    • If the odor remains, cease all work, lower the sash completely, and exit the laboratory. Immediately inform your supervisor and the institutional Environmental Health & Safety (EH&S) department.

Scenario 2: Experiencing eye irritation, tearing, or a burning sensation.
  • Potential Cause: You have likely been exposed to ethyl this compound vapors.

  • Immediate Actions:

    • Without delay, move away from the potential source of exposure to an area with fresh air.

    • If you are in the laboratory, proceed to the nearest emergency eyewash station. Flush your eyes for a minimum of 15 minutes, making sure to hold your eyelids open to rinse the entire surface.[6]

    • Remove any clothing that may have been contaminated.

    • Seek immediate medical attention.

Scenario 3: A small spill of ethyl this compound occurs inside the fume hood.
  • Immediate Actions:

    • Ensure you are wearing all required PPE.

    • Confine the spill using an inert absorbent material such as vermiculite, sand, or dry earth.[6]

    • Using non-sparking tools, carefully gather the contaminated absorbent material and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

    • For spills larger than can be safely managed, evacuate the laboratory, secure the area, and immediately contact your institution's emergency response team.

Quantitative Data Summary

The table below provides a summary of key quantitative data for ethyl this compound. It is critical to note that regulatory bodies such as NIOSH, OSHA, and ACGIH have not established official occupational exposure limits for this substance.[6][13]

PropertyValue
Physical Properties
Molecular FormulaC₄H₇BrO₂[2][3]
Molecular Weight167.00 g/mol [2]
Boiling Point159 °C / 318.2 °F[4]
Flash Point47 °C / 116.6 °F[4][6][7]
Vapor Pressure3.37 mmHg at 25 °C[2]
Vapor Density5.8 (Air = 1)[2]
Water SolubilityInsoluble[2][3]
Exposure Data
Lachrymatory ThresholdExposure to 8 ppm for over a minute is reported to be unbearable.[13]
NIOSH RELNone Established[14][15][16][17][18]
OSHA PELNone Established[6][18]
ACGIH TLVNone Established[6][13][18][19]

Experimental Protocols

Synthesis of Ethyl this compound via Esterification

This procedure outlines the synthesis of ethyl this compound from bromoacetic acid and ethanol.[20] WARNING: This entire procedure must be conducted in a certified chemical fume hood while wearing all mandatory PPE.

  • Reagents and Equipment:

    • Bromoacetic acid (1.39 g, 10 mmol)

    • Concentrated sulfuric acid (98%, 2 mL)

    • Ethanol (98%, 10 mL)

    • 50 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Distilled water

  • Methodology:

    • In the 50 mL round-bottom flask, combine bromoacetic acid, concentrated sulfuric acid, and ethanol.

    • Assemble the reflux apparatus with the condenser and stirrer.

    • Heat the mixture to a gentle reflux and maintain stirring for 24 hours.

    • After the reaction period, allow the mixture to cool to ambient temperature.

    • Carefully transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer three times with 15 mL portions of distilled water.

    • The resulting oily layer is the ethyl this compound product.

The Reformatsky Reaction with Ethyl this compound

This protocol describes the formation of a β-hydroxy ester from an aldehyde or ketone and ethyl this compound using activated zinc.[21] WARNING: This reaction is air and moisture sensitive and must be performed under an inert atmosphere within a fume hood.

  • Reagents and Equipment:

    • Activated zinc dust (5.0 equivalents)

    • Iodine (0.1 equivalents)

    • Anhydrous toluene (B28343) (60 mL total)

    • Ethyl this compound (2.0 equivalents)

    • Aldehyde or ketone (1.0 equivalent, 5.61 mmol)

    • Deionized water

    • Methyl tert-butyl ether (MTBE)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Reaction flask equipped with a reflux condenser, inert gas inlet, and magnetic stirrer

    • Separatory funnel

  • Methodology:

    • Add the activated zinc dust, iodine, and 50 mL of anhydrous toluene to the reaction flask.

    • Stir the suspension while heating to reflux for 5 minutes.

    • Cool the mixture to room temperature.

    • Add the ethyl this compound to the flask.

    • In a separate container, dissolve the aldehyde or ketone in 10 mL of anhydrous toluene and add this solution to the reaction mixture.

    • Heat the mixture to 90 °C and maintain stirring for 30 minutes.

    • Cool the reaction flask to 0 °C in an ice bath and quench the reaction by the slow addition of water.

    • Filter the resulting suspension.

    • Transfer the filtrate to a separatory funnel and extract with MTBE.

    • Combine all organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude β-hydroxy ester.

    • If necessary, the product can be further purified using silica (B1680970) gel chromatography.

Visualizations

EthylBromoacetate_Exposure_Response start Exposure to Ethyl this compound Occurs assessment Assess Severity of Exposure start->assessment minor_exposure Minor Exposure (e.g., faint odor) assessment->minor_exposure Low major_exposure Major Exposure (e.g., eye/skin contact, strong odor) assessment->major_exposure High fresh_air Move to Fresh Air Immediately minor_exposure->fresh_air major_exposure->fresh_air eyewash Use Emergency Eyewash for 15 minutes major_exposure->eyewash Eye Contact shower Use Emergency Shower and Remove Contaminated Clothing major_exposure->shower Skin Contact seek_medical Seek Immediate Medical Attention fresh_air->seek_medical Inhalation notify_supervisor Notify Supervisor and EH&S Department fresh_air->notify_supervisor eyewash->seek_medical shower->seek_medical seek_medical->notify_supervisor document Document the Incident notify_supervisor->document

Caption: Decision tree for responding to an ethyl this compound exposure event.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Cleanup Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood is Operational (Check Airflow Monitor) prep_ppe->prep_hood prep_materials Gather All Necessary Reagents and Equipment prep_hood->prep_materials conduct_exp Conduct Experiment Inside Fume Hood (Keep Sash at appropriate height) prep_materials->conduct_exp handle_spills Handle Spills Immediately (Follow Spill Procedure) conduct_exp->handle_spills If spill occurs dispose_waste Dispose of Hazardous Waste in Designated Containers conduct_exp->dispose_waste decontaminate Decontaminate Work Area and Equipment dispose_waste->decontaminate remove_ppe Remove PPE and Wash Hands Thoroughly decontaminate->remove_ppe

Caption: Workflow for safely handling ethyl this compound in the laboratory.

References

Technical Support Center: Monitoring Bromoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring bromoacetate reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

1. How do I select an appropriate solvent system for monitoring my this compound reaction?

To select a suitable solvent system, the goal is to achieve a retention factor (Rf) of approximately 0.3-0.5 for your starting material.[1][2] This allows for clear separation between the starting material and the product, which is typically more polar and will have a lower Rf.

  • For nonpolar starting materials: Begin with a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). A common starting point is a 10-50% ethyl acetate/hexane mixture.

  • For polar starting materials: A more polar solvent system will be necessary.[1] Consider using 100% ethyl acetate or a mixture of methanol (B129727) in dichloromethane (B109758) (e.g., 5% MeOH/DCM).[3]

  • For very polar compounds: If your compounds remain at the baseline, you may need a highly polar system.[3] A mixture of 1-10% of a 10% NH4OH in MeOH solution mixed in dichloromethane can be effective.[3]

2. How should I prepare and spot my samples on the TLC plate?

Proper sample preparation and spotting are crucial for obtaining clear results.

  • Sample Preparation: If your reaction is in an organic solvent without inorganic materials, you can spot the reaction mixture directly.[1] For reactions in high-boiling solvents (e.g., DMF, DMSO), spotting the plate and then placing it under high vacuum for a few minutes before developing can prevent streaking. If water or other polar, high-boiling point solvents are present, a microscale work-up of a small aliquot is recommended.[1]

  • Spotting Technique: Use a capillary tube to spot a small amount of your sample on the pencil-marked baseline of the TLC plate.[2] The spots should be small and concentrated to avoid streaking.[2] It is recommended to spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) to aid in identification.[2][4]

3. How do I visualize the spots on the TLC plate?

If your compounds are not visible under UV light, you will need to use a staining method.[5]

  • UV Visualization: First, examine the dried plate under a UV lamp (254 nm).[2] UV-active compounds will appear as dark spots. Circle these spots with a pencil.

  • Staining: If spots are not UV-active, use a chemical stain. Some common stains include:

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols, alkenes, and some functional groups that may be present in your reactants or products. Thiols can appear as white spots before heating.

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.

    • Vanillin Stain: This stain can produce a range of colors for different compounds.

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots [6]Sample is overloaded.Dilute your sample before spotting.
Sample is too polar for the solvent system.Add a small amount of a polar solvent (e.g., methanol) to the developing solvent.
Acidic or basic functional groups.Add a few drops of formic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.[7]
Spots are Not Visible Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8]
Compound is not UV-active.Use a chemical stain for visualization.[5]
Solvent level in the chamber is above the spotting line.Ensure the solvent level is below the baseline.[8]
Spots are at the Baseline (Low Rf) Eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Spots are at the Solvent Front (High Rf) Eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Uneven Solvent Front The edge of the TLC plate is touching the side of the developing chamber.Ensure the plate is not in contact with the chamber walls.
The top of the developing chamber is not sealed.Ensure the chamber is properly sealed to maintain a saturated atmosphere.

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_solvent Prepare Solvent System prep_chamber Saturate TLC Chamber prep_solvent->prep_chamber prep_plate Prepare TLC Plate (Mark Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot SM + Rxn spot_rxn->spot_co develop Develop Plate spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize analyze Analyze Spot Positions (Rf) visualize->analyze decision Reaction Complete? analyze->decision Continue Reaction Continue Reaction No decision->Continue Reaction Work-up Reaction Work-up Reaction Yes decision->Work-up Reaction LCMS_Troubleshooting cluster_signal Signal Issues cluster_chrom Chromatography Issues cluster_solutions Potential Solutions start Problem Observed no_signal No/Low Signal start->no_signal high_bg High Background start->high_bg rt_shift Retention Time Shift start->rt_shift peak_shape Poor Peak Shape start->peak_shape check_ms Check MS Settings (Ionization Mode, Tuning) no_signal->check_ms clean_source Clean Ion Source no_signal->clean_source check_sample_prep Review Sample Prep (Dilution, Filtration) no_signal->check_sample_prep check_mobile_phase Prepare Fresh Mobile Phase (LC-MS Grade) high_bg->check_mobile_phase high_bg->clean_source rt_shift->check_mobile_phase check_column Check/Replace Column rt_shift->check_column peak_shape->check_mobile_phase peak_shape->check_column peak_shape->check_sample_prep

References

Bromoacetate Compatibility with Different Buffer Systems: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bromoacetate in their experiments, understanding its compatibility with various buffer systems is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work.

Core Compatibility Principles

This compound is a reactive alkylating agent commonly used to modify thiol groups on cysteine residues in proteins. Its stability and reactivity are highly dependent on the composition and pH of the buffer system. The primary consideration is the nucleophilicity of the buffer components. Buffers containing primary or secondary amine groups, such as Tris, are generally incompatible with this compound as they can react with it, reducing its availability for the intended target and leading to confounding results. Therefore, non-nucleophilic buffers are highly recommended.

Frequently Asked Questions (FAQs)

Q1: Which buffer systems are recommended for use with this compound?

A1: Non-nucleophilic buffers are the preferred choice for experiments involving this compound. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer that is compatible with this compound over a wide pH range.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another widely used non-nucleophilic buffer suitable for many biological experiments with this compound.

  • MOPS (3-(N-morpholino)propanesulfonic acid): A good buffering choice for many applications, with a pKa suitable for near-neutral pH experiments.

Q2: Which buffer systems should be avoided when using this compound?

A2: Buffers containing primary or secondary amines should be avoided due to their reactivity with this compound. These include:

  • Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris readily reacts with this compound, leading to the depletion of the alkylating agent.

  • Glycine (B1666218): As an amino acid, glycine contains a primary amine that will react with this compound.

  • Other amine-containing buffers: Any buffer with accessible primary or secondary amine groups poses a risk of incompatibility.

Q3: What is the optimal pH for this compound reactions?

A3: The optimal pH for the alkylation of cysteine residues by this compound is typically in the range of 8.0 to 9.0.[1] At this pH, the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, facilitating the reaction. However, it is important to note that the stability of this compound decreases at higher pH due to increased hydrolysis.

Q4: How stable is this compound in aqueous buffer solutions?

A4: this compound is susceptible to hydrolysis in aqueous solutions, and this degradation is pH and temperature-dependent. The rate of hydrolysis increases with increasing pH and temperature. It is always recommended to prepare fresh solutions of this compound immediately before use.[1]

Q5: I am observing off-target modifications in my experiment. What could be the cause?

A5: Off-target modifications can occur if the reaction conditions are not optimized. Besides the intended cysteine residues, this compound can also react with other nucleophilic amino acid side chains, such as those of histidine, methionine, and lysine, particularly at higher pH and with prolonged reaction times.[1] To minimize side reactions, it is crucial to carefully control the pH, reaction time, and the molar excess of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no alkylation of the target molecule. Reactive buffer: The buffer system contains nucleophilic components (e.g., Tris) that are quenching the this compound.Switch to a non-nucleophilic buffer such as PBS, HEPES, or MOPS.
Incorrect pH: The pH of the reaction buffer is too low, resulting in a protonated and less reactive thiol group on the target cysteine.Adjust the pH of the reaction buffer to the optimal range of 8.0-9.0.[1]
Degraded this compound: The this compound solution was not freshly prepared or was exposed to light.Always prepare this compound solutions fresh before each experiment and protect them from light.[1]
Insufficient this compound: The concentration of this compound is too low to achieve complete alkylation.Increase the molar excess of this compound. A 2- to 10-fold molar excess over the reducing agent is a common starting point.[1]
High background or non-specific labeling. High pH: A pH significantly above 9.0 can increase the rate of side reactions with other amino acid residues.Optimize the pH to be within the 8.0-9.0 range to balance cysteine reactivity and minimize side reactions.
Prolonged reaction time: Extended incubation times can lead to the accumulation of off-target modifications.Reduce the incubation time. Monitor the reaction progress to determine the optimal time for complete target alkylation with minimal side products.[1]
Excessive this compound concentration: A large excess of this compound can drive non-specific reactions.Titrate the this compound concentration to find the lowest effective amount for complete target modification.[1]
Variable and irreproducible results. Inconsistent buffer preparation: Minor variations in buffer pH or concentration can affect the reaction rate and stability of this compound.Ensure consistent and accurate preparation of all buffer solutions. Calibrate the pH meter before use.
Temperature fluctuations: The reaction rate is sensitive to temperature.Maintain a constant and controlled temperature throughout the experiment.

Data Presentation

While specific kinetic data for the hydrolysis of this compound in every buffer system is extensive and depends on precise experimental conditions, the following table summarizes the general compatibility and key considerations.

Buffer System Compatibility pKa (at 25°C) Key Considerations
Phosphate (e.g., PBS) Compatible pKa2 = 7.21Generally inert and a good choice for most applications.
HEPES Compatible 7.55A common non-nucleophilic "Good's" buffer suitable for a wide range of biological experiments.
MOPS Compatible 7.20Another suitable "Good's" buffer for maintaining pH in the neutral range.
Tris Incompatible 8.06The primary amine is highly reactive with this compound. AVOID USE.
Glycine Incompatible pKa2 = 9.60The primary amine reacts with this compound. AVOID USE.
Bicarbonate Compatible pKa1 = 6.35Can be used, but be aware of the potential for pH changes due to CO2 exchange with the atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Testing this compound Compatibility with a Buffer

This protocol provides a framework for assessing the stability of this compound in a chosen buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Bromoacetic acid
  • Buffer of interest (e.g., 50 mM Phosphate buffer, pH 7.4)
  • HPLC system with a C18 column and UV detector
  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

2. Procedure:

  • Prepare a stock solution of bromoacetic acid (e.g., 100 mM in water) immediately before use.
  • Prepare the buffer of interest at the desired concentration and pH.
  • Initiate the reaction by adding a known concentration of this compound to the buffer solution at a controlled temperature (e.g., 25°C). A typical starting concentration is 1 mM.
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a quenching solution to stop any further degradation.
  • Analyze the quenched samples by HPLC. Monitor the disappearance of the this compound peak over time.
  • Plot the concentration of this compound versus time to determine the rate of degradation in the tested buffer.

Protocol 2: Monitoring this compound Reaction with a Nucleophilic Buffer using Quantitative NMR (qNMR)

This protocol allows for the direct observation of the reaction between this compound and a nucleophilic buffer like Tris.

1. Materials:

  • Bromoacetic acid
  • Tris buffer (e.g., 100 mM, pH 8.0)
  • Deuterium oxide (D₂O)
  • Internal standard for qNMR (e.g., DSS or a known concentration of a stable compound)
  • NMR spectrometer

2. Procedure:

  • Prepare the Tris buffer in D₂O and adjust the pD to the desired value.
  • Add a known concentration of the internal standard to the buffer.
  • Acquire a baseline ¹H NMR spectrum of the buffer and internal standard.
  • Prepare a fresh stock solution of bromoacetic acid in D₂O.
  • Initiate the reaction by adding a known concentration of the this compound stock solution to the NMR tube containing the Tris buffer.
  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
  • Monitor the decrease in the integral of the this compound peak and the appearance of new peaks corresponding to the reaction product.
  • Quantify the concentration of this compound and the reaction product at each time point relative to the internal standard to determine the reaction kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffer mix Mix this compound and Buffer prep_buffer->mix prep_bromo Prepare Fresh this compound Solution prep_bromo->mix incubate Incubate at Controlled Temperature & pH mix->incubate quench Quench Reaction at Time Points incubate->quench aliquots analyze Analyze by HPLC or NMR quench->analyze data Determine Rate of Degradation/Reaction analyze->data Signaling_Pathway This compound This compound Inactive_this compound Inactive Product This compound->Inactive_this compound Alkylated_Target Alkylated Target This compound->Alkylated_Target Nucleophilic_Buffer Nucleophilic Buffer (e.g., Tris) Nucleophilic_Buffer->Inactive_this compound Target_Thiol Target Thiol (e.g., Cysteine) Target_Thiol->Alkylated_Target

References

Technical Support Center: Purification of Bromoacetate-Modified Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying bromoacetate-modified proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein and peptide modification?

This compound is a reactive alkylating agent used to covalently modify nucleophilic amino acid residues in proteins and peptides, most commonly cysteine.[1] This modification, known as carboxymethylation, is crucial in proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linear state for accurate mass spectrometry analysis.[2] Bromoacetyl groups can also be incorporated into heterobifunctional linkers for site-specific protein modification and conjugation.[3][4]

Q2: Which amino acid residues are most susceptible to modification by this compound?

The primary target for this compound is the thiol group of cysteine residues, which forms a stable thioether bond.[5] However, off-target modifications can occur, especially under non-optimal conditions. Other susceptible residues include histidine, lysine (B10760008), and methionine.[5][6]

Q3: How does pH affect the selectivity of this compound modification?

pH is a critical factor in controlling the selectivity of the reaction.[2][5]

  • Slightly Basic (pH 7.5-8.5): This is the optimal range for targeting cysteine residues. The pKa of the cysteine thiol group is around 8.3, and at this pH, a significant portion is in the more nucleophilic thiolate form.[5][6]

  • Neutral to Slightly Acidic (pH 6.0-7.0): In this range, reactivity with cysteine decreases, while the potential for reaction with the imidazole (B134444) side chain of histidine (pKa ≈ 6.0) increases.[5]

  • Basic (pH > 9.0): At higher pH values, the ε-amino group of lysine (pKa ≈ 10.5) becomes more reactive, increasing the likelihood of off-target labeling.[5]

Q4: What is the difference in reactivity between bromoacetic acid and iodoacetic acid?

Iodoacetic acid is generally more reactive than bromoacetic acid because iodide is a better leaving group than bromide. This leads to faster reaction times but may also increase the risk of off-target modifications if not carefully controlled. The choice between the two depends on the specific protein or peptide and the desired balance between reaction efficiency and specificity.[6]

Q5: How can I remove unreacted this compound from my sample?

Several methods can be used to remove excess this compound after the reaction, including:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing small molecules like unreacted linkers from larger proteins and peptides.

  • Dialysis: Uses a semi-permeable membrane to remove small molecules from a sample by diffusion into a larger volume of buffer.

  • Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can be used to selectively precipitate the protein or peptide, leaving the unreacted this compound in the supernatant.[7][8][9]

Troubleshooting Guide

Problem 1: Incomplete or No Modification of the Target Protein/Peptide

Q: My protein/peptide is not being modified by this compound. What are the possible causes and solutions?

A: Incomplete alkylation is a common issue that can arise from several factors.[6]

Possible Cause Solution
Suboptimal pH Ensure the reaction buffer pH is between 8.0 and 9.0 to facilitate the deprotonation of cysteine thiols.[6]
Insufficient Reagent Concentration Increase the molar excess of the this compound reagent. A 2- to 10-fold molar excess over the reducing agent is a good starting point.[6]
Short Reaction Time Extend the incubation time. Typical reaction times range from 15 to 60 minutes at room temperature.[6]
Poor Reagent Quality Prepare fresh solutions of the this compound reagent immediately before use, as they can be unstable and light-sensitive.[6]
Incomplete Reduction of Disulfide Bonds Ensure complete reduction of disulfide bonds prior to alkylation by using a sufficient concentration of a reducing agent like DTT or TCEP.[6]
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's structure. Consider performing the reaction under denaturing conditions (e.g., using urea) to expose the residue.[5]
Presence of Thiols in Buffer Avoid using buffers containing reducing agents like DTT or β-mercaptoethanol during the conjugation step, as they will compete for the this compound reagent.[5]
Problem 2: Observation of Off-Target Modifications

Q: I'm seeing modifications on amino acids other than cysteine. How can I minimize these side reactions?

A: Off-target reactions occur when the alkylating agent modifies other nucleophilic residues.[6]

Possible Cause Solution
Excessive Reagent Concentration Decrease the concentration of the this compound reagent. Titrate the concentration to find the optimal balance for your specific sample.[6]
Prolonged Reaction Time Reduce the incubation time. Monitor the reaction progress to determine the point of complete cysteine alkylation without significant side reactions.[6]
High Temperature Perform the reaction at room temperature. Elevated temperatures can increase the rate of side reactions.[6]
Light Exposure Conduct the alkylation reaction in the dark to prevent light-induced degradation of the reagent.[6]
High pH If you observe significant labeling of lysine residues, lower the reaction pH to the 7.5-8.5 range.[5]
Problem 3: Low Recovery of Modified Protein/Peptide After Purification

Q: I'm losing a significant amount of my modified protein/peptide during purification. What could be the issue?

A: Low recovery can be due to several factors related to the purification method.[10]

Possible Cause Solution
Precipitation on Column or During Solvent Evaporation Check the solubility of your conjugate in the mobile phase. Use low-protein-binding tubes for collection. Acidify collected fractions with TFA or formic acid to maintain solubility before lyophilization.[10]
Irreversible Adsorption to Column Matrix or Vials Use low-binding tubes and plates. Consider changing the column matrix or the purification method.
Harsh Precipitation Conditions If using precipitation, the protein may have denatured and aggregated irreversibly. Use a less harsh precipitating agent or optimize the conditions. Resuspend the pellet in a buffer containing a mild denaturant if downstream applications permit.[7]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Protein Alkylation with this compound

Parameter Condition Reference
Reducing Agent 5 mM DTT[6]
Reduction Temperature 56°C[6]
Reduction Time 25-45 minutes[6]
Alkylating Agent Concentration 14-15 mM[6]
Alkylation Temperature Room Temperature[6]
Alkylation Time 30 minutes[6]
pH 8.2 - 8.5[6]

Experimental Protocols

Protocol 1: Standard Protein Reduction and Alkylation

This protocol provides a general guideline for the reduction and alkylation of proteins.[6]

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 6-8 M urea) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.3).[6]

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5 mM.[6]

    • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.[6]

    • Cool the sample to room temperature.[6]

  • Alkylation:

    • Prepare a fresh stock solution of bromoacetic acid.[6]

    • Add the bromoacetic acid to a final concentration of 14-15 mM.[6]

    • Incubate at room temperature in the dark for 30 minutes.[6]

  • Quenching:

    • Add DTT to a final concentration of 5 mM to quench the excess bromoacetic acid.[6]

    • Incubate for 15 minutes at room temperature in the dark.[6]

  • Sample Preparation for Analysis:

    • Proceed with buffer exchange or digestion protocols as required for downstream analysis, such as mass spectrometry.[6]

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is for removing unreacted this compound-containing linkers from a modified protein or peptide.

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The modified protein/peptide will elute first, followed by the smaller, unreacted linker.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.

  • Analysis: Analyze the collected fractions for purity.

Protocol 3: Purification by Acetone Precipitation

This protocol is for precipitating the modified protein/peptide to remove soluble unreacted reagents.[7]

  • Precipitation: Add at least a 5-fold excess of chilled acetone (-20°C) to the sample.[7]

  • Incubation: Incubate the mixture at -20°C for at least 4 hours to overnight to allow for complete precipitation.[7]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the precipitated product.[7]

  • Supernatant Removal: Carefully decant the supernatant, which contains the soluble unreacted this compound.[7]

  • Washing: Wash the pellet with a small volume of cold acetone to remove any residual impurities and centrifuge again.[7]

  • Resuspension: After removing the supernatant, allow the pellet to air dry briefly and then resuspend it in a suitable buffer.[7]

Visualizations

experimental_workflow cluster_alkylation Alkylation Protocol cluster_purification Purification Workflow cluster_analysis Analysis start Protein Sample reduction Reduction (e.g., 5 mM DTT, 56°C, 30 min) start->reduction alkylation Alkylation (e.g., 15 mM this compound, RT, 30 min, dark) reduction->alkylation quenching Quenching (e.g., 5 mM DTT, RT, 15 min, dark) alkylation->quenching end_alkylation Crude Modified Protein quenching->end_alkylation sec Size Exclusion Chromatography (SEC) end_alkylation->sec dialysis Dialysis end_alkylation->dialysis precipitation Acetone/TCA Precipitation end_alkylation->precipitation analysis Purity & Identity Check (e.g., MS, HPLC, SDS-PAGE) sec->analysis dialysis->analysis precipitation->analysis troubleshooting_logic start Problem: Incomplete Alkylation ph Is pH optimal (8.0-9.0)? start->ph reagent_conc Is reagent concentration sufficient? ph->reagent_conc Yes adjust_ph Adjust pH ph->adjust_ph No time Is reaction time adequate? reagent_conc->time Yes increase_conc Increase reagent concentration reagent_conc->increase_conc No reduction Was reduction complete? time->reduction Yes increase_time Increase reaction time time->increase_time No optimize_reduction Optimize reduction step reduction->optimize_reduction No

References

Validation & Comparative

Bromoacetate vs. Iodoacetamide for Cysteine Alkylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and drug discovery, the alkylation of cysteine residues is a fundamental and often critical step. This process, which prevents the formation of disulfide bonds and allows for the specific labeling of cysteine residues, relies on the use of reactive alkylating agents. Among the most common choices are iodoacetamide (B48618) and its bromine-containing analog, bromoacetate. This guide provides an objective, data-driven comparison of these two reagents to facilitate an informed decision for your specific experimental needs.

Performance and Reactivity Overview

Both this compound and iodoacetamide react with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.[3] The primary difference in their reactivity stems from the nature of the halogen leaving group. Iodide is a better leaving group than bromide because the carbon-iodine bond is weaker than the carbon-bromine bond.[4] This results in iodoacetamide generally exhibiting a higher reactivity and faster reaction rates compared to this compound.

While iodoacetamide's high reactivity can be advantageous for rapid and complete alkylation, it can also lead to a higher propensity for off-target reactions with other nucleophilic amino acid residues.[4] this compound, with its more moderate reactivity, may offer a more controlled alkylation with potentially higher specificity.[2]

Quantitative Data Summary

The following table summarizes the key performance indicators for this compound and iodoacetamide based on available data. Direct comparative kinetic studies under identical conditions are limited; however, a combination of reported rate constants and qualitative comparisons from various sources provides a useful overview.

FeatureThis compound/BromoacetamideIodoacetamide
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Reaction Product Carboxymethyl-cysteine or Carbamidomethyl-cysteineCarbamidomethyl-cysteine
Relative Reactivity Moderate to HighHigh
Second-Order Rate Constant (with Cysteine) Not widely reported, but considered comparable to iodoacetamide.[2]~0.6 M⁻¹s⁻¹[5]
Optimal pH Range ~7.5 - 8.5[1]~7.5 - 8.5
Common Side Reactions Alkylation of methionine, histidine, and lysine, particularly at higher pH and concentrations.[1]Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[2][6] Iodine-containing reagents may cause more significant methionine modification.[7]
Solution Stability Generally more stable.Light-sensitive; solutions should be prepared fresh.

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams illustrate the chemical reaction mechanism and a general experimental workflow for cysteine alkylation.

G cluster_reaction Cysteine Alkylation by Haloacetamides Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation (pH > pKa) Alkylated_Cys Alkylated Cysteine (Protein-S-CH₂-CONH₂) Thiolate->Alkylated_Cys SN2 Attack Haloacetamide Haloacetamide (X-CH₂-CONH₂) X = Br or I Haloacetamide->Alkylated_Cys Halide Halide Ion (X⁻)

Figure 1: SN2 reaction mechanism for cysteine alkylation.

G Start Protein Sample Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Start->Reduction Alkylation Alkylation (this compound or Iodoacetamide) Reduction->Alkylation Quenching Quenching of Excess Reagent (e.g., DTT, 2-mercaptoethanol) Alkylation->Quenching Downstream Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) Quenching->Downstream End Analysis Complete Downstream->End

Figure 2: General experimental workflow for cysteine alkylation.

Experimental Protocols

Detailed and reproducible protocols are essential for successful cysteine alkylation. Below are representative in-solution alkylation protocols for use in proteomics workflows prior to mass spectrometry.

Protocol 1: Cysteine Alkylation with Iodoacetamide

This is a standard protocol for the alkylation of cysteine residues in protein samples.

Materials:

  • Protein sample

  • Denaturation/Reduction Buffer (e.g., 6 M Urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylation Reagent: Iodoacetamide solution (e.g., 0.5 M in water or buffer, freshly prepared and protected from light)[8]

  • Quenching Reagent (e.g., 1 M DTT)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Protease (e.g., Trypsin)

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in an appropriate volume of Denaturation/Reduction Buffer.

    • Add the reducing agent to a final concentration of 5-10 mM (e.g., 5 µL of 1 M DTT for a 1 mL sample).

    • Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared iodoacetamide solution to a final concentration of 10-20 mM (e.g., 20-40 µL of 0.5 M iodoacetamide for a 1 mL sample).

    • Incubate in the dark at room temperature for 30 minutes.[8]

  • Quenching:

    • Add a quenching reagent (e.g., DTT) to a final concentration sufficient to react with the excess iodoacetamide (e.g., a final concentration of 20-40 mM DTT).

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with Digestion Buffer to reduce the concentration of the denaturant (e.g., urea to < 1 M).

    • Add protease (e.g., trypsin at a 1:20 to 1:50 enzyme-to-protein ratio).

    • Incubate at 37°C for 4-16 hours.

    • Acidify the digest with formic acid to stop the digestion and prepare for LC-MS/MS analysis.

Protocol 2: Cysteine Alkylation with this compound/Bromoacetamide

This protocol is similar to that for iodoacetamide but may require optimization of incubation times due to the potentially lower reactivity of bromo-compounds.

Materials:

  • Protein sample

  • Denaturation/Reduction Buffer (e.g., 8 M Guanidine-HCl, 50 mM Tris-HCl, pH 7.5)

  • Reducing Agent (e.g., 1 M DTT)

  • Alkylation Reagent: this compound or Bromoacetamide solution (e.g., 0.5 M in a compatible organic solvent like DMSO or DMF, freshly prepared)

  • Quenching Reagent (e.g., 1 M 2-mercaptoethanol (B42355) or L-cysteine)

  • Buffer for exchange (e.g., 50 mM Tris-HCl, pH 7.5)

  • Protease (e.g., Trypsin)

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the protein sample in the Denaturation/Reduction Buffer.

    • Add the reducing agent to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C.

  • Buffer Exchange:

    • Remove the denaturant and reducing agent by buffer exchange into an alkylation buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a desalting column or dialysis. This step is critical to prevent the reaction of the bromo-reagent with the reducing agent.[9]

  • Alkylation:

    • Add a 10- to 50-fold molar excess of the this compound/bromoacetamide solution to the reduced protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.[9]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 50 mM to consume any unreacted bromo-reagent.[9]

    • Incubate for 30 minutes at room temperature.[9]

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or dialysis to remove excess reagents, followed by enzymatic digestion as described in the iodoacetamide protocol.

Conclusion and Recommendations

Both this compound and iodoacetamide are effective reagents for the alkylation of cysteine residues. The choice between them depends on the specific requirements of the experiment.

Iodoacetamide is a reliable and widely used reagent, particularly when rapid and complete alkylation is desired. However, researchers must be mindful of its potential for off-target modifications and its light sensitivity. Careful optimization of reaction conditions is crucial to maximize specificity.

This compound/Bromoacetamide emerges as a strong alternative, especially in applications demanding high specificity and minimal side reactions. Its more controlled reactivity may lead to a more homogenous product. While reaction times may need to be extended compared to iodoacetamide, the potential for cleaner data can be a significant advantage in sensitive proteomics studies.

For any application, it is highly recommended to empirically optimize the alkylation conditions, including reagent concentration, incubation time, and pH, to achieve the desired outcome for the specific protein or protein mixture being studied.

References

A Comparative Guide to the Reactivity of Methyl, Ethyl, and Tert-Butyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate alkylating agent is paramount to the success of a reaction. Bromoacetate esters are a versatile class of reagents frequently employed for the introduction of an acetate (B1210297) moiety. This guide provides an objective comparison of the reactivity of three commonly used bromoacetates: methyl this compound, ethyl this compound, and tert-butyl this compound. The information presented herein is supported by established principles of organic chemistry and illustrative experimental protocols.

Executive Summary

The reactivity of methyl, ethyl, and tert-butyl this compound in nucleophilic substitution reactions, particularly S(_N)2 reactions, is primarily governed by steric hindrance. The general trend in reactivity is:

Methyl this compound > Ethyl this compound > Tert-butyl this compound

This trend is a direct consequence of the increasing steric bulk of the ester's alkyl group, which impedes the backside attack of the nucleophile on the α-carbon. While all three esters are effective alkylating agents, the choice of a specific this compound will depend on the desired reaction kinetics, steric tolerance of the substrate, and the specific synthetic application, such as the Reformatsky reaction.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and expected reactivity of the three this compound esters.

PropertyMethyl this compoundEthyl this compoundTert-Butyl this compound
Molecular Formula C₃H₅BrO₂C₄H₇BrO₂C₆H₁₁BrO₂
Molecular Weight 152.97 g/mol 167.00 g/mol 195.05 g/mol
Relative Reactivity (S(_N)2) HighestIntermediateLowest
Steric Hindrance LowModerateHigh
Typical Applications General alkylation, high reactivity needed.General alkylation, Reformatsky reaction.[1]Reformatsky reaction, applications requiring a bulky ester.[1]
Relative Yield (Reformatsky) HighHighGenerally lower due to steric hindrance, but can offer stereoselectivity advantages.[2]

Understanding the Reactivity Landscape

The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic chemistry and a primary pathway for the reactions of bromoacetates. The rate of an S(_N)2 reaction is highly sensitive to the steric environment around the electrophilic carbon atom.[3][4]

The Role of Steric Hindrance

As depicted in the diagram below, the increasing size of the alkyl group from methyl to tert-butyl creates a progressively more crowded environment around the α-carbon. This steric congestion hinders the approach of the nucleophile, raising the activation energy of the S(_N)2 transition state and consequently slowing down the reaction rate.[3]

Steric_Hindrance cluster_methyl Methyl this compound (Least Hindered) cluster_ethyl Ethyl this compound cluster_tertbutyl Tert-Butyl this compound (Most Hindered) Me Methyl Et Ethyl Me->Et Increasing Steric Hindrance Reactivity_High Highest Reactivity Me->Reactivity_High tBu Tert-Butyl Et->tBu Increasing Steric Hindrance Reactivity_Med Intermediate Reactivity Et->Reactivity_Med Reactivity_Low Lowest Reactivity tBu->Reactivity_Low

Caption: Increasing steric hindrance from methyl to tert-butyl group decreases S(_N)2 reactivity.

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for a representative S(_N)2 reaction and the Reformatsky reaction are presented below.

Experiment 1: Comparative S(_N)2 Reaction with Sodium Iodide

This experiment is designed to qualitatively compare the reaction rates of the three bromoacetates with a common nucleophile, sodium iodide, in acetone (B3395972). The reaction's progress is visually monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.[5]

Materials:

  • Methyl this compound

  • Ethyl this compound

  • Tert-butyl this compound

  • 15% (w/v) Sodium Iodide in Acetone

  • Dry test tubes

  • Pipettes or droppers

Procedure:

  • Label three clean, dry test tubes for each of the this compound esters.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Add 5 drops of the corresponding this compound to each test tube.

  • Start a timer immediately after the addition of the this compound.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide).

  • Record the time it takes for the precipitate to appear in each test tube.

Expected Results:

A precipitate will form most rapidly in the test tube containing methyl this compound, followed by ethyl this compound. The reaction with tert-butyl this compound will be significantly slower, and a precipitate may only form after an extended period or upon gentle warming. This directly illustrates the impact of steric hindrance on the S(_N)2 reaction rate.

SN2_Workflow start Start prep Prepare 3 test tubes with 15% NaI in Acetone start->prep add_esters Add Methyl, Ethyl, and Tert-Butyl this compound to respective tubes prep->add_esters observe Observe for Precipitate Formation (NaBr) add_esters->observe record Record Time of Precipitation observe->record compare Compare Reaction Rates record->compare end End compare->end

Caption: Experimental workflow for comparing S(_N)2 reactivity.

Experiment 2: The Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[1] While all three bromoacetates can be used, the steric bulk of the ester can influence the reaction yield and stereoselectivity.[2]

Materials:

  • Methyl this compound, Ethyl this compound, or Tert-butyl this compound

  • Benzaldehyde (B42025)

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add activated zinc dust (1.2 equivalents).

  • In the dropping funnel, prepare a solution of the this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc dust to initiate the reaction (gentle warming may be necessary).

  • Once the reaction has initiated (observed by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Results:

Methyl and ethyl this compound are expected to give good to high yields of the corresponding β-hydroxy ester.[1] Tert-butyl this compound may result in a lower yield due to the steric hindrance of the bulky tert-butyl group, which can impede the formation of the organozinc reagent and its subsequent addition to the carbonyl. However, in some cases, the increased steric bulk of the tert-butyl group can lead to higher diastereoselectivity in the addition to chiral aldehydes.[2]

Reformatsky_Pathway start This compound Ester + Zn reagent Formation of Reformatsky Reagent (Organozinc Intermediate) start->reagent addition Nucleophilic Addition to Carbonyl Group reagent->addition carbonyl Aldehyde or Ketone carbonyl->addition intermediate Zinc Alkoxide Intermediate addition->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product β-Hydroxy Ester workup->product

Caption: Generalized signaling pathway for the Reformatsky reaction.

Conclusion

The choice between methyl, ethyl, and tert-butyl this compound is a critical decision in the design of a synthetic route. For reactions where high reactivity is desired and steric hindrance is not a major concern, methyl this compound is the superior choice. Ethyl this compound offers a balance of reactivity and is widely used in various applications, including the Reformatsky reaction. Tert-butyl this compound, while the least reactive in S(_N)2 displacements, can be a valuable tool in the Reformatsky reaction, particularly when seeking to influence the stereochemical outcome of the addition. A thorough understanding of the principles of steric hindrance and the specific requirements of the desired transformation will enable the researcher to make an informed and effective selection.

References

A Comparative Guide to Alternatives for Bromoacetate in Protein Affinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and therapeutic potential. While bromoacetate and its derivatives have traditionally been employed for their reactivity towards cysteine residues, a growing arsenal (B13267) of alternative affinity labeling reagents offers distinct advantages in terms of specificity, efficiency, and versatility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

Performance Comparison of Affinity Labeling Reagents

The choice of a labeling reagent is dictated by the specific experimental goals, the nature of the target protein, and the downstream analytical methods. The following tables summarize key performance metrics for this compound and its alternatives.

FeatureThis compoundIodoacetamide (B48618)N-Ethylmaleimide (NEM)Michael Acceptors
Primary Target CysteineCysteineCysteineCysteine, Lysine
Reaction Type SN2 AlkylationSN2 AlkylationMichael AdditionMichael Addition
Optimal pH 8.0 - 9.0~8.06.5 - 7.57.4 - 8.5
Relative Reactivity HighHigher than this compoundHighVariable
Off-Target Reactions Methionine, Histidine, LysineMethionine, Histidine, Lysine, N-terminus[1][2][3]Lysine and Histidine at pH > 7.5[4][5][6]Other nucleophilic residues
Bond Stability Stable ThioetherStable ThioetherStable ThioetherStable Thioether
FeaturePhotoaffinity Labels (PALs)Epoxides & AziridinesSNAP-tag®HaloTag®Click Chemistry
Primary Target Proximity-dependent (less specific)Cysteine (Epoxides), various nucleophiles (Aziridines)Genetically encoded tagGenetically encoded tagGenetically encoded tag or chemical modification
Reaction Type Covalent insertion upon photoactivationNucleophilic ring-openingCovalent linkage to benzylguanineCovalent linkage to chloroalkaneCycloaddition (Azide-Alkyne)
Optimal pH PhysiologicalPhysiological (Epoxides), Variable (Aziridines)PhysiologicalPhysiologicalPhysiological
Relative Reactivity Dependent on quantum yield and proximityModerate to HighFast (kapp ~104 M-1s-1)[7]Very Fast (kapp up to 106 M-1s-1)[2][8]Fast (copper-free) to Very Fast (copper-catalyzed)[9]
Off-Target Reactions Can occur due to highly reactive intermediatesCan react with other nucleophilesMinimalMinimalMinimal (bioorthogonal)
Bond Stability Stable Covalent BondStable Covalent BondStable ThioetherStable EsterStable Triazole

In-Depth Look at Key Alternatives

Haloacetamides: Iodoacetamide

Iodoacetamide, a close relative of this compound, is a widely used cysteine alkylating agent. Due to the better leaving group ability of iodide compared to bromide, iodoacetamide is generally more reactive than this compound.[10] However, this increased reactivity can also lead to a higher propensity for off-target modifications of residues such as methionine, histidine, and lysine, particularly at higher pH and concentrations.[1][2][3]

Maleimides: N-Ethylmaleimide (NEM)

N-Ethylmaleimide (NEM) reacts with the thiol group of cysteine via a Michael addition, forming a stable thioether bond. The reaction is most specific for cysteines at a pH range of 6.5-7.5.[5][6] At pH values above 7.5, reactivity towards primary amines, such as the side chain of lysine, can occur.[6]

Michael Acceptors

α,β-unsaturated carbonyl compounds, known as Michael acceptors, react with nucleophilic residues like cysteine through a Michael addition. The reactivity of these compounds can be tuned by modifying their chemical structure. This class of reagents has been instrumental in the development of covalent inhibitors and chemical probes.

Photoaffinity Labeling (PAL)

PAL utilizes a photoreactive group (e.g., diazirine, benzophenone, aryl azide) that, upon activation with UV light, generates a highly reactive intermediate that covalently cross-links to nearby amino acid residues.[11] This method is particularly useful for identifying ligand binding sites and capturing transient protein-protein interactions. The labeling is proximity-based rather than residue-specific.

Epoxides and Aziridines

Epoxides and aziridines are three-membered heterocyclic compounds that can undergo ring-opening reactions with nucleophiles. They have been developed as cysteine-specific labeling reagents, forming stable covalent bonds. The reaction of epoxides with cysteine thiols is a key mechanism for a number of covalent enzyme inhibitors.[12][13]

Self-Labeling Protein Tags: SNAP-tag® and HaloTag®

SNAP-tag® and HaloTag® are genetically encoded protein tags that offer high specificity and efficiency. The SNAP-tag is a 19.4 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase that reacts specifically with O6-benzylguanine (BG) derivatives.[14] The HaloTag® is a 33 kDa modified haloalkane dehalogenase that covalently binds to synthetic ligands containing a chloroalkane linker.[15] These tags allow for the specific attachment of a wide variety of functional groups, including fluorophores and affinity handles. HaloTag7 has been shown to have labeling rate constants up to two orders of magnitude higher than SNAP-tag with certain substrates.[7][16]

Click Chemistry

Click chemistry refers to a set of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC or copper-free click chemistry). These reactions are highly specific and efficient, allowing for the labeling of proteins that have been metabolically or chemically modified to contain an azide (B81097) or alkyne group.[9][17] Copper-free click chemistry is particularly well-suited for live-cell labeling due to the cytotoxicity of copper.[6][7]

Experimental Protocols

General Protocol for Cysteine Alkylation with Haloacetamides (this compound/Iodoacetamide)
  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of DTT or TCEP for 1 hour at 37°C. Remove the reducing agent using a desalting column.

  • Alkylation Reaction: Add a 10- to 20-fold molar excess of the haloacetamide reagent (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF if necessary) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 50-100 mM.

  • Purification: Remove excess reagent and quenching agent by dialysis or using a desalting column.

Protocol for SNAP-tag® Labeling in Live Cells
  • Cell Culture: Culture cells expressing the SNAP-tag® fusion protein in a suitable imaging dish.

  • Labeling Solution Preparation: Prepare a 5 µM solution of the desired O6-benzylguanine (BG) substrate in pre-warmed cell culture medium.

  • Labeling: Replace the existing cell culture medium with the labeling solution and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed culture medium.

  • Imaging: The cells are now ready for imaging.

Protocol for HaloTag® Labeling in Live Cells
  • Cell Culture: Culture cells expressing the HaloTag® fusion protein in a suitable imaging dish.

  • Labeling Solution Preparation: Prepare a 1-5 µM solution of the desired chloroalkane ligand in pre-warmed cell culture medium.

  • Labeling: Replace the existing cell culture medium with the labeling solution and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed culture medium.

  • Imaging: The cells are now ready for imaging.

General Protocol for Copper-Free Click Chemistry (SPAAC) in Live Cells
  • Metabolic Labeling: Incubate cells with a metabolic precursor containing an azide group (e.g., an azido-sugar or azido-amino acid) for a sufficient time to allow for its incorporation into proteins.

  • Labeling Solution Preparation: Prepare a 10-50 µM solution of a cyclooctyne-containing dye in pre-warmed cell culture medium.

  • Labeling: Replace the existing medium with the labeling solution and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed culture medium.

  • Imaging: The cells are now ready for imaging.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows for protein labeling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Akt Akt PI3K->Akt Akt->Transcription

Figure 1: Simplified EGFR Signaling Pathway.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_alpha_GTP->AC Activates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Figure 2: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Figure 3: Simplified MAPK/ERK Signaling Pathway.

NFkB_Signaling_Pathway Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Gene_Transcription

Figure 4: Simplified NF-κB Signaling Pathway.

Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Affinity Labeling cluster_analysis Downstream Analysis Protein_Source Protein of Interest (Purified or in Lysate) Reduction Reduction of Disulfides (optional, with DTT/TCEP) Protein_Source->Reduction Buffer_Exchange Buffer Exchange/ Desalting Reduction->Buffer_Exchange Add_Reagent Addition of Labeling Reagent Buffer_Exchange->Add_Reagent Incubation Incubation (Time, Temp, pH) Add_Reagent->Incubation Quenching Quenching of Excess Reagent Incubation->Quenching Purification Purification of Labeled Protein Quenching->Purification Analysis Analysis (SDS-PAGE, Mass Spec, Fluorescence Imaging) Purification->Analysis

Figure 5: General Experimental Workflow for Affinity Labeling.

Conclusion

The field of protein affinity labeling has moved beyond the traditional reliance on haloacetamides like this compound. The modern chemical biologist has a diverse toolkit of reagents, each with its own set of advantages and disadvantages. For applications requiring high specificity and live-cell compatibility, genetically encoded tags such as SNAP-tag® and HaloTag®, as well as bioorthogonal click chemistry, represent the state-of-the-art. For targeting specific reactive residues in a more traditional manner, reagents like N-ethylmaleimide and various Michael acceptors offer alternatives to this compound with potentially different reactivity profiles and specificities. The choice of the most suitable alternative will ultimately depend on a careful consideration of the research question, the properties of the target protein, and the desired downstream applications.

References

Cross-Validation of Bromoacetate Alkylation with other Chemical Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern proteomics and drug discovery. Bromoacetate, a reactive chemical probe, is frequently employed for the alkylation of cysteine residues. However, its performance characteristics, particularly in comparison to other widely used alkylating agents, are critical for designing robust experiments and interpreting results accurately. This guide provides an objective comparison of this compound with other common chemical probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research applications.

Performance Comparison of Cysteine Alkylating Agents

Chemical ProbeMolar Mass ( g/mol )Primary TargetKey AdvantagesKey Disadvantages
This compound 138.95Cysteine, Histidine, Lysine (B10760008), MethionineHigh reactivity.Prone to off-target modifications, especially at higher pH and concentrations.[1][2]
Iodoacetamide (B48618) (IAA)184.96CysteineHigh reactivity, widely used, extensive literature.[1]Can lead to significant over-alkylation and modification of other residues like lysine and methionine.[1][3][4] Iodine-containing reagents can lead to prominent neutral loss during mass spectrometry.[3]
Chloroacetamide (CAA)93.51CysteineHigher specificity compared to IAA, fewer side reactions.[3][4]Lower reactivity than IAA and this compound, may require longer reaction times or higher temperatures.
N-Ethylmaleimide (NEM)125.13CysteineHighly specific for thiols at neutral pH.[5]Can react with other nucleophiles at higher pH. The resulting thioether bond can be unstable under certain conditions.
Acrylamide71.08CysteineResults in high numbers of peptide spectral matches in proteomics.[3]Can polymerize, and its reactivity is pH-dependent.

Experimental Protocols

Achieving complete and specific alkylation is highly dependent on the experimental conditions. The following are generalized protocols for in-solution and in-gel protein alkylation that can be adapted for use with this compound and other alkylating agents. It is crucial to optimize parameters such as reagent concentration, temperature, and pH for each specific application.[6]

In-Solution Alkylation Protocol

This method is commonly used for proteins in solution, particularly in preparation for mass spectrometry-based proteomics.[5]

  • Protein Solubilization and Reduction:

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (e.g., this compound, iodoacetamide) to a final concentration of 20-55 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to consume any unreacted alkylating agent.

  • Downstream Processing:

    • Proceed with buffer exchange, protein digestion (e.g., with trypsin), and subsequent analysis.

In-Gel Alkylation Protocol

This protocol is employed for proteins that have been separated by gel electrophoresis.[5][7]

  • Gel Piece Preparation:

    • Excise the protein band of interest from the Coomassie or silver-stained gel.

    • Destain the gel pieces with a solution of 25 mM ammonium (B1175870) bicarbonate in 50% acetonitrile (B52724) until the gel is clear.

    • Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate at 56°C for 45-60 minutes.

    • Cool to room temperature and remove the DTT solution.

  • Alkylation:

    • Add a solution of 55 mM of the alkylating agent (e.g., this compound, iodoacetamide) in 100 mM ammonium bicarbonate to the gel pieces.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Washing and Digestion:

    • Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.

    • Dry the gel pieces and proceed with in-gel tryptic digestion.

Reactivity and Specificity Considerations

The reactivity of haloacetamide-based probes like this compound and iodoacetamide is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl. This higher reactivity can also lead to a decrease in specificity.

pH Dependence: The alkylation of cysteine residues is highly pH-dependent. The reaction proceeds via nucleophilic attack of the thiolate anion (S-) on the electrophilic carbon of the probe.[8] Therefore, the reaction is typically carried out at a pH above the pKa of the cysteine thiol group (around 8.3), where a significant portion of the cysteine residues are in the more reactive thiolate form.[6][8] However, at higher pH values, other nucleophilic amino acid side chains, such as lysine and histidine, can also be modified, leading to off-target effects.[1]

Maleimide Chemistry: Maleimides react with thiols via a Michael addition mechanism, which is highly selective for thiols at a neutral pH range of 6.5-7.5.[9] This makes them a more specific choice for cysteine modification when trying to avoid reactions with other nucleophilic residues. However, the stability of the resulting thioether bond can be a concern, and they can also react with sulfinic acids.[10]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in a typical chemoproteomic experiment for comparing alkylating probes, the following diagrams have been generated.

Experimental_Workflow General Experimental Workflow for Comparing Alkylating Probes cluster_prep Sample Preparation cluster_alkylation Alkylation Comparison cluster_analysis Downstream Analysis Protein_Extraction Protein Extraction from Cells/Tissues Reduction Reduction (e.g., DTT, TCEP) Protein_Extraction->Reduction Probe_A Alkylation with This compound Reduction->Probe_A Probe_B Alkylation with Alternative Probe Reduction->Probe_B Digestion Proteolytic Digestion (e.g., Trypsin) Probe_A->Digestion Probe_B->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Quantitative Comparison LC_MS->Data_Analysis

Caption: A generalized workflow for the comparative analysis of different alkylating chemical probes.

Signaling_Pathway_Alkylation Alkylation Probes in Kinase Signaling Pathway Analysis Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Cellular_Response Cellular Response Substrate->Cellular_Response Probe Alkylation Probe (e.g., this compound) Probe->Kinase1 Targets Cys Probe->Kinase2 Targets Cys

Caption: Use of alkylation probes to identify and characterize cysteine residues in a kinase signaling cascade.

Conclusion

The selection of an appropriate chemical probe for cysteine alkylation is a critical decision in experimental design. This compound is a highly reactive probe that can be effective for modifying cysteine residues. However, its propensity for off-target modifications necessitates careful consideration and comparison with other reagents. Iodoacetamide offers similar high reactivity, while chloroacetamide provides greater specificity at the cost of a slower reaction rate. Maleimides offer the highest specificity for thiols under neutral pH conditions.

By understanding the relative strengths and weaknesses of each probe and by carefully optimizing reaction conditions, researchers can enhance the accuracy and reliability of their proteomic and drug discovery studies. The provided protocols and workflows serve as a starting point for developing a robust cross-validation strategy to ensure the selection of the optimal alkylating agent for a given biological question.

References

Iodoacetate: A More Reactive Alternative to Bromoacetate for Thiol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the precise and efficient modification of protein functional groups is paramount. For targeting cysteine residues, haloacetates such as bromoacetate and iodoacetate are indispensable tools. This guide provides an objective comparison of iodoacetate and this compound, highlighting the superior reactivity of iodoacetate and providing experimental data to support its selection for applications demanding rapid and complete thiol alkylation.

Reactivity Profile: Iodoacetate Leads the Charge

The alkylation of cysteine's thiol group by both iodoacetate and this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reactivity of these haloacetates is primarily dictated by the nature of the halogen, which serves as the leaving group. The leaving group's ability is inversely related to its basicity; a weaker base is a better leaving group. Following this trend down the halogen group, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻). This fundamental chemical principle translates to a higher reaction rate for iodoacetate compared to this compound.[1]

While direct side-by-side kinetic data under identical conditions can be sparse in the literature, the consensus from numerous studies is that iodoacetate exhibits greater reactivity towards thiols than this compound. For instance, studies on the related haloacetamides consistently show that iodoacetamide (B48618) is more reactive than bromoacetamide.[2] This increased reactivity can be advantageous in experiments where rapid and complete blocking of cysteine residues is critical.

Performance Comparison at a Glance

To facilitate a clear comparison, the key performance indicators for iodoacetate and this compound are summarized below.

FeatureIodoacetateThis compound
Reactive Group IodoacetylBromoacetyl
Primary Target Cysteine ThiolsCysteine Thiols
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Relative Reactivity HighModerate
Key Side Reactions Alkylation of Met, His, Lys, Asp, Glu, N-terminiAlkylation of His
Optimal pH ~8.0~8.0

Experimental Evidence: Inhibition of Glycolysis

A well-documented application of haloacetates is the inhibition of glycolysis through the alkylation of a critical cysteine residue in the active site of the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Both iodoacetate and iodoacetamide are known to irreversibly inhibit GAPDH, thereby halting the glycolytic pathway.[3][4][5][6][7][8][9] This inhibitory action serves as a practical example of their alkylating capabilities. Studies have demonstrated that iodoacetate can efficiently inactivate GAPDH and consequently reduce lactate (B86563) production in cell cultures.[6][10] While this compound also inhibits enzymes via histidine modification, iodoacetate's potent and specific action on the catalytic cysteine of GAPDH is a classic illustration of its utility as a powerful alkylating agent.[11]

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ... Iodoacetate Iodoacetate Iodoacetate->GAPDH Inhibition GAPDH->BPG

Inhibition of Glycolysis by Iodoacetate.

Experimental Protocols

In-solution Protein Alkylation for Mass Spectrometry

This protocol provides a standardized method for the reduction and alkylation of cysteine residues in protein samples prior to mass spectrometric analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M Urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M TCEP (Tris(2-carboxyethyl)phosphine) or 0.5 M DTT (Dithiothreitol)

  • Alkylation reagent: 0.5 M Iodoacetamide (prepare fresh, protect from light) or 0.5 M Iodoacetic acid

  • Quenching reagent: 1 M DTT

  • Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)

  • Trypsin (proteomics grade)

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add the reducing agent to a final concentration of 5 mM (TCEP) or 10 mM (DTT).

    • Incubate at 37°C for 30-60 minutes.[12]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide or iodoacetate to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30 minutes.[12]

  • Quenching:

    • Add DTT to a final concentration of 10 mM to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Alkylation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Denaturation_Reduction Denaturation & Reduction (Urea, TCEP/DTT) Protein_Sample->Denaturation_Reduction Alkylation Alkylation (Iodoacetate) Denaturation_Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching Digestion Proteolytic Digestion (Trypsin) Quenching->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Experimental Workflow for Protein Alkylation.

Off-Target Reactivity and Specificity

A critical consideration when choosing an alkylating agent is its specificity. While both iodoacetate and this compound primarily target the highly nucleophilic thiol group of cysteine, off-target reactions with other amino acid residues can occur, particularly at higher pH and reagent concentrations.[13][14] Iodo-compounds have been reported to react with methionine, histidine, lysine, aspartate, glutamate, and N-terminal amino groups.[2][15] this compound has been shown to react with histidine residues.[11] For applications requiring high specificity, it is crucial to carefully control the reaction conditions, including pH, temperature, and the molar excess of the alkylating agent.

Conclusion

Based on fundamental chemical principles and experimental observations, iodoacetate stands out as a more reactive alkylating agent than this compound for the modification of cysteine residues. Its superior reactivity, stemming from the excellent leaving group ability of iodide, makes it the preferred choice for applications demanding rapid and complete thiol modification. While considerations of off-target reactivity are important for both reagents, the enhanced potency of iodoacetate offers a distinct advantage in many experimental contexts within academic research and the pharmaceutical industry.

References

A Comparative Study of Bromoacetate and Chloroacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds following their reduction, ensuring accurate protein identification and quantification by mass spectrometry. Bromoacetate and chloroacetamide are two commonly employed haloacetamide reagents for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific needs.

At a Glance: this compound vs. Chloroacetamide

FeatureThis compoundChloroacetamide
Primary Target Cysteine (Thiol group)Cysteine (Thiol group)
Reactivity HighModerate
Specificity for Cysteine ModerateHigh (relative to iodoacetamide)[1][2]
Major Side Reactions Alkylation of Methionine, Histidine, and Lysine[3][4][5]Significant oxidation of Methionine[2][6]
Optimal pH for Cysteine Alkylation 7.5 - 8.5[3]7.5 - 8.5

Quantitative Comparison of Off-Target Modifications

While direct head-to-head quantitative comparisons in a single study are limited, the following table summarizes known off-target modifications based on available literature. It is important to note that the extent of these side reactions is highly dependent on experimental conditions such as pH, temperature, and reagent concentration.

Target Amino AcidThis compoundChloroacetamideKey Considerations
Methionine Can be alkylated to form a sulfonium (B1226848) ion[3]Can cause significant oxidation (up to 40% of methionine-containing peptides in one study)[2]Chloroacetamide's high rate of methionine oxidation is a major drawback.
Histidine Reactivity increases at pH > 6[3]Lower reactivity compared to iodoacetamide[1]Both reagents can modify histidine, especially at non-optimal pH.
Lysine (B10760008) Reactivity increases significantly at pH > 9[3]Lower reactivity compared to iodoacetamide[1]Alkylation of lysine is generally less of a concern at the optimal pH for cysteine alkylation.

Experimental Protocols

A standard protocol for in-solution protein reduction and alkylation is provided below. This protocol can be adapted for both this compound and chloroacetamide.

Materials
  • Protein sample

  • Denaturation buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating agent: 200 mM this compound or Chloroacetamide in water (prepare fresh, protect from light)

  • Quenching reagent: 100 mM DTT in water

  • Trypsin (mass spectrometry grade)

  • Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Formic acid

Procedure
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in denaturation buffer.

    • Add the reducing agent to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching:

    • Add the quenching reagent to a final concentration of 10 mM to consume excess alkylating agent.

    • Incubate in the dark at room temperature for 15 minutes.

  • Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Visualizing the Workflow and Chemical Reactions

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Extraction Protein Extraction Reduction (DTT) Reduction (DTT) Protein Extraction->Reduction (DTT) Alkylation Alkylation Reduction (DTT)->Alkylation Quenching (DTT) Quenching (DTT) Alkylation->Quenching (DTT) Digestion (Trypsin) Digestion (Trypsin) Quenching (DTT)->Digestion (Trypsin) Peptide Cleanup (C18) Peptide Cleanup (C18) Digestion (Trypsin)->Peptide Cleanup (C18) LC-MS/MS LC-MS/MS Peptide Cleanup (C18)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A typical bottom-up proteomics workflow.

Chemical Reactions: Cysteine Alkylation

cysteine_alkylation cluster_cysteine cluster_reagent cluster_product Cys Protein-SH Product Protein-S-CH2-C(O)NH2 Cys->Product + Reagent Reagent X-CH2-C(O)NH2

Caption: Alkylation of a cysteine residue by a haloacetamide.

Major Side Reaction: Methionine Modification

methionine_modification cluster_methionine cluster_this compound cluster_chloroacetamide cluster_product_alkylation cluster_product_oxidation Met Protein-S-CH3 Product_Alk Protein-S+(-CH3)-CH2-C(O)NH2 Met->Product_Alk + this compound Product_Ox Protein-S(=O)-CH3 Met->Product_Ox + Chloroacetamide Bromo Br-CH2-C(O)NH2 Chloro Cl-CH2-C(O)NH2

Caption: Major side reactions involving methionine.

Conclusion

The choice between this compound and chloroacetamide for cysteine alkylation in proteomics involves a trade-off between specificity and the potential for undesirable side reactions. Chloroacetamide offers higher specificity for cysteine residues compared to other haloacetamides like iodoacetamide, resulting in fewer off-target modifications of lysine and histidine.[1][2] However, its propensity to cause significant methionine oxidation is a major concern that can impact the analysis of methionine-containing peptides.[2][6]

This compound is also an effective alkylating agent, but it is known to have off-target reactivity with methionine, histidine, and lysine, with the extent of these reactions being highly dependent on the experimental conditions.[3] For optimal performance and to minimize side reactions with either reagent, it is crucial to carefully control the pH, temperature, and reagent concentration.

For studies where the integrity of methionine residues is critical, chloroacetamide should be used with caution, and the potential for oxidation should be considered during data analysis. In such cases, this compound might be a suitable alternative, provided the experimental conditions are optimized to minimize its off-target reactivity. Ultimately, the choice of reagent should be guided by the specific goals of the proteomic study and the nature of the proteins being analyzed.

References

A Researcher's Guide to the Quantitative Analysis of Bromoacetate Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and other biochemical studies, the precise and efficient alkylation of cysteine residues is a critical step. Bromoacetate is a commonly employed reagent for this purpose, effectively preventing the re-formation of disulfide bonds following protein reduction. This guide provides a comprehensive comparison of this compound's alkylation efficiency against other reagents, supported by experimental data and detailed protocols.

Comparative Analysis of Alkylating Agents

The choice of alkylating agent can significantly impact the efficiency and specificity of the reaction. While this compound is a reliable option, its performance relative to other haloacetates and alternative reagents is a key consideration for experimental design.

Key Performance Indicators:

  • Reactivity: The rate at which the alkylating agent reacts with the target residue (typically cysteine). This is influenced by the nature of the leaving group (I > Br > Cl).

  • Specificity: The degree to which the agent reacts only with the intended residue, minimizing off-target modifications.

  • Side Reactions: The propensity of the agent to react with other nucleophilic sites on proteins, such as the side chains of methionine, lysine (B10760008), histidine, aspartate, and glutamate (B1630785), as well as the N-terminus of peptides.[1]

  • Completeness of Reaction: The percentage of target residues that are successfully alkylated under a given set of conditions.

Table 1: Comparison of Common Cysteine Alkylating Agents

Alkylating AgentRelative ReactivityCommon Side ReactionsNotes
Bromoacetic Acid ModerateCan modify methionine, lysine, histidine, aspartate, and glutamate at higher concentrations or prolonged reaction times.[1]A cost-effective and widely used reagent.
Iodoacetic Acid HighHigher propensity for off-target modifications, especially of methionine, compared to bromoacetic acid due to its greater reactivity.[1]Faster reaction times can be achieved.[1]
Chloroacetamide LowGenerally lower incidence of off-target reactions compared to iodo- and bromo- derivatives.Slower reaction kinetics may require longer incubation times or higher temperatures.
Iodoacetamide HighSimilar to iodoacetic acid, can cause over-alkylation of methionine and other residues.[1]Often preferred for its high reactivity in proteomics workflows.
Acrylamide ModerateCan result in a high number of identified peptides with fewer side reactions compared to iodine-containing reagents.[2]Slower reaction kinetics than iodoacetamide.[2]
N-ethylmaleimide (NEM) HighCan react with lysine and histidine residues.Often used in functional studies due to its specificity for thiols at neutral pH.

Experimental Protocols

Accurate and reproducible quantification of alkylation efficiency relies on standardized and well-documented experimental protocols. The following protocols provide a framework for in-solution protein alkylation and subsequent analysis by mass spectrometry.

In-Solution Protein Alkylation Protocol

This protocol is a standard procedure for preparing protein samples for "bottom-up" proteomic analysis.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 5-10 mM.[1][2]

    • Incubate at 56°C for 25-60 minutes to reduce all disulfide bonds.[1][2]

    • Cool the sample to room temperature.[1]

  • Alkylation:

    • Prepare a fresh stock solution of bromoacetic acid.

    • Add the bromoacetic acid to a final concentration of 14-55 mM.[1][2] A 2- to 10-fold molar excess over the reducing agent is a common starting point.[1]

    • Incubate in the dark at room temperature for 30-45 minutes.[1][2]

  • Quenching and Digestion:

    • Quench the excess alkylating agent by adding DTT to a final concentration of 5-20 mM.[1][2]

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[2]

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.[2]

    • Desalt the peptides using a C18 StageTip or equivalent.[2]

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Analysis by Mass Spectrometry

Mass spectrometry is the primary technique for validating the completeness of alkylation.[1] By analyzing the mass shift of cysteine-containing peptides, the extent of alkylation can be determined. Unmodified peptides will retain their original mass, while successfully alkylated peptides will show a predictable mass increase.

Table 2: Typical Reaction Conditions for Protein Alkylation

ParameterConditionReference
Reducing Agent5-10 mM DTT[1][2]
Reduction Temperature56°C[1][2]
Reduction Time25-60 minutes[1][2]
Alkylating Agent Conc.14-55 mM[1][2]
Alkylation Time30-45 minutes[1][2]
Alkylation pH8.0 - 9.0[1]
Quenching Agent5-20 mM DTT[1][2]

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemical reaction, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis solubilization Protein Solubilization (8M Urea, pH 8.5) reduction Reduction (DTT, 56°C) solubilization->reduction alkylation Alkylation (this compound, RT, dark) reduction->alkylation quenching Quenching (Excess DTT) alkylation->quenching digestion Tryptic Digestion (37°C, overnight) quenching->digestion cleanup C18 Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Quantification of Alkylation) lcms->data_analysis

Figure 1: Experimental workflow for protein alkylation and mass spectrometry analysis.

reaction_mechanism cluster_reactants Reactants cluster_product Product cysteine Cysteine Thiolate (Protein-SH) product Carboxymethylated Cysteine (Protein-S-CH2-COO-) cysteine->product SN2 Reaction This compound This compound (Br-CH2-COO-) This compound->product

Figure 2: Reaction mechanism of cysteine alkylation by this compound.

References

Isotopic labeling with bromoacetate for comparative proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Isotopic Labeling with Bromoacetate for Comparative Proteomics

For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is critical for unraveling complex biological processes and advancing therapeutic discovery. Isotopic labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics. This guide provides an objective comparison of isotopic labeling using this compound (often substituted with the more extensively documented iodoacetamide (B48618) as a proxy for cysteine alkylation) against other prominent labeling strategies. Supported by experimental data and detailed protocols, this guide aims to inform the selection of the most suitable method for your research needs.

Introduction to Cysteine-Reactive Labeling with this compound

This compound and its more reactive analog, iodoacetamide, are haloacetamide reagents that irreversibly alkylate the sulfhydryl groups of cysteine residues.[1] This process, known as carbamidomethylation when using iodoacetamide, forms a stable thioether bond, preventing the re-formation of disulfide bonds after reduction.[1][2] By using isotopically labeled versions of these reagents (e.g., containing ¹³C or ²H), a mass difference is introduced between samples, allowing for their relative quantification by mass spectrometry.[3][4] This chemical labeling approach is versatile and applicable to a wide range of sample types, including tissues and clinical samples where metabolic labeling is not feasible.[3]

Comparative Analysis of Proteomics Labeling Strategies

The choice of a quantitative proteomics strategy depends on various factors, including the sample type, desired level of multiplexing, accuracy, and cost. Below is a comparison of key performance characteristics of cysteine-reactive labeling (using iodoacetamide as a representative haloacetamide) with other widely used methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Dimethyl Labeling.

FeatureThis compound/IodoacetamideSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)Dimethyl Labeling
Principle Chemical labeling of cysteine residues in vitro.[1]Metabolic labeling in vivo by incorporating heavy amino acids.[5]Chemical labeling of peptide N-termini and lysine (B10760008) residues with isobaric tags.[6]Chemical labeling of peptide N-termini and lysine residues via reductive amination.[7]
Sample Type Cultured cells, tissues, biofluids.[3]Primarily cultured cells.[5]Cultured cells, tissues, biofluids.[8]Cultured cells, tissues, biofluids.[9]
Multiplexing Typically 2-plex.Up to 3-plex.[5]4-plex or 8-plex.[6]Up to 5-plex.[10]
Accuracy Good, but limited to cysteine-containing peptides.Very high, as samples are mixed early in the workflow.[11]Good, but can be affected by ratio compression.[8]Good and cost-effective.[12]
Precision Can be lower than SILAC due to sample handling variations.[3]High, minimizes quantitative errors from parallel sample processing.[5]High, as all samples are analyzed in a single run.[13]Reproducible.[7]
Coverage Limited to cysteine-containing proteins.Proteome-wide.Proteome-wide.Proteome-wide.[12]
Workflow Stage Protein level (post-extraction).In vivo during cell growth.[5]Peptide level (post-digestion).[6]Peptide level (post-digestion).[7]
Cost Relatively low.High (due to specialized media and amino acids).High (reagents are expensive).Low (reagents are inexpensive).[9]

Experimental Protocols

Detailed methodologies for the key labeling techniques are provided below.

Protocol 1: Cysteine Alkylation with Iodoacetamide for Comparative Proteomics

This protocol describes the differential labeling of two protein samples using light and heavy isotopically labeled iodoacetamide.

Materials:

  • Protein samples (e.g., cell lysates)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Light iodoacetamide (IAM)

  • Heavy isotope-labeled iodoacetamide (e.g., ¹³C₂-IAM)

  • Trypsin

  • Ammonium (B1175870) bicarbonate

Procedure:

  • Protein Solubilization and Reduction:

    • Solubilize protein pellets in 8 M urea.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.[14]

  • Differential Alkylation:

    • To sample 1, add light iodoacetamide to a final concentration of 40 mM.

    • To sample 2, add heavy iodoacetamide to a final concentration of 40 mM.

    • Incubate in the dark at room temperature for 30 minutes.[14]

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess iodoacetamide.

  • Sample Pooling and Digestion:

    • Combine the two samples.

    • Dilute the urea concentration to less than 2 M with ammonium bicarbonate.

    • Add trypsin and incubate overnight at 37°C.

  • Desalting and Mass Spectrometry:

    • Desalt the peptide mixture using a C18 column.

    • Analyze by LC-MS/MS.

Protocol 2: SILAC for Quantitative Proteomics

This protocol outlines a standard duplex SILAC experiment.

Materials:

  • "Light" SILAC medium (containing natural L-Arginine and L-Lysine)

  • "Heavy" SILAC medium (containing ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine)

  • Dialyzed fetal bovine serum

  • Cell lines

  • Lysis buffer (e.g., RIPA)

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Culture and Labeling:

    • Culture one cell population in "light" medium and another in "heavy" medium for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[15]

  • Cell Lysis and Protein Extraction:

    • Harvest the "light" and "heavy" cell populations separately.

    • Lyse the cells using a suitable buffer containing inhibitors.

    • Quantify the protein concentration for each lysate.

  • Sample Pooling and Preparation:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.[15]

    • Proceed with standard protein reduction, alkylation (with unlabeled iodoacetamide), and in-solution or in-gel digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 3: iTRAQ Labeling for Multiplexed Proteomics

This protocol provides a general procedure for labeling peptides from up to four samples.

Materials:

  • Protein extracts

  • Trypsin

  • iTRAQ Reagent kits (containing 4-plex or 8-plex reagents)

  • Dissolution buffer

  • C18 column for desalting

Procedure:

  • Protein Digestion:

    • Take equal amounts of protein from each sample (e.g., 100 µg).

    • Perform reduction, alkylation, and trypsin digestion for each sample individually.[15]

  • iTRAQ Labeling:

    • Resuspend each peptide digest in the iTRAQ dissolution buffer.

    • Add the appropriate iTRAQ reagent to each sample.

    • Incubate at room temperature for 1-2 hours.[15]

  • Sample Pooling and Cleanup:

    • Combine the labeled peptide samples into a single tube.

    • Desalt the pooled sample using a C18 column.[15]

  • Peptide Fractionation and LC-MS/MS Analysis:

    • Fractionate the peptide mixture (optional but recommended for complex samples).

    • Analyze by LC-MS/MS.

Protocol 4: Reductive Dimethylation for Quantitative Proteomics

This protocol describes the labeling of peptides using light and heavy dimethyl labels.

Materials:

  • Digested peptide samples

  • Formaldehyde (B43269) (CH₂O, light)

  • Deuterated formaldehyde (CD₂O, heavy)

  • Sodium cyanoborohydride (NaBH₃CN)

Procedure:

  • Labeling Reaction:

    • To the "light" sample, add formaldehyde.

    • To the "heavy" sample, add deuterated formaldehyde.

    • Add sodium cyanoborohydride to both samples to initiate the reductive amination.[7]

  • Quenching and Pooling:

    • Quench the reaction (e.g., with ammonia (B1221849) or Tris buffer).

    • Combine the "light" and "heavy" labeled samples.

  • Desalting and Analysis:

    • Desalt the mixed peptide sample.

    • Analyze by LC-MS/MS.[7]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

G cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) s1_extract Protein Extraction s1_reduce Reduction (DTT) s1_extract->s1_reduce s1_alkylate Alkylation (Light this compound) s1_reduce->s1_alkylate pool Sample Pooling s1_alkylate->pool s2_extract Protein Extraction s2_reduce Reduction (DTT) s2_extract->s2_reduce s2_alkylate Alkylation (Heavy this compound) s2_reduce->s2_alkylate s2_alkylate->pool digest Trypsin Digestion pool->digest lcms LC-MS/MS Analysis digest->lcms quant Data Analysis & Quantification lcms->quant

This compound Labeling Workflow

G cluster_light Light Culture cluster_heavy Heavy Culture light_culture Cell Growth in Light Medium light_lysis Cell Lysis light_culture->light_lysis pool Protein Pooling (1:1) light_lysis->pool heavy_culture Cell Growth in Heavy Medium heavy_lysis Cell Lysis heavy_culture->heavy_lysis heavy_lysis->pool prep Reduction, Alkylation, Digestion pool->prep lcms LC-MS/MS Analysis prep->lcms quant Data Analysis lcms->quant

SILAC Experimental Workflow

G cluster_chem Chemical Labeling (In Vitro) cluster_metabolic Metabolic Labeling (In Vivo) This compound This compound/ Iodoacetamide iTRAQ iTRAQ/TMT This compound->iTRAQ Broader Coverage SILAC SILAC SILAC->this compound Higher Accuracy SILAC->iTRAQ No Ratio Compression Dimethyl Dimethyl Labeling iTRAQ->Dimethyl Cost-Effective

References

The Efficacy of Bromo-Substituted Compounds in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bromine into molecular frameworks is a cornerstone of modern synthetic chemistry. Bromo-substituted compounds are pivotal intermediates and reagents, prized for their versatile reactivity in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the efficacy of various bromo-substituted compounds in key synthetic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations to inform your selection of the optimal synthetic strategy.

I. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. Aryl bromides are common substrates in this reaction due to their favorable balance of reactivity and stability. The electronic properties of substituents on the aryl bromide can significantly influence the reaction efficiency.

Data Presentation: Comparison of Aryl Bromide Efficacy in Suzuki-Miyaura Coupling

The following table summarizes the yields of the Suzuki-Miyaura coupling of various para-substituted aryl bromides with phenylboronic acid. The data demonstrates the impact of electron-donating and electron-withdrawing groups on the efficiency of the reaction.

Aryl BromideProductCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-Bromoanisole4-MethoxybiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂O1295[1][2][3]
BromobenzeneBiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1292[4]
4-Bromotoluene4-MethylbiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1290[5]
4-Bromobenzonitrile4-CyanobiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O698[6]
4-Bromonitrobenzene4-NitrobiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O493[7]

Observations:

  • Aryl bromides with electron-withdrawing groups (e.g., -CN, -NO₂) tend to react faster and give higher yields compared to those with electron-donating groups (e.g., -OCH₃, -CH₃). This is attributed to the facilitation of the oxidative addition step in the catalytic cycle.[4]

Mandatory Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a 25 mL round-bottom flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Attach a condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 12 hours), cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.[1][2][3]

II. Allylic Bromination: Introducing a Versatile Functional Group

Allylic bromination is a key transformation that installs a bromine atom at the carbon adjacent to a double bond, creating a versatile intermediate for subsequent nucleophilic substitution or elimination reactions. N-Bromosuccinimide (NBS) is the most common reagent for this purpose, but other N-bromo compounds can also be employed.

Data Presentation: Comparison of Brominating Agents for Allylic Bromination of Cyclohexene
Brominating AgentProductInitiatorSolventTime (h)Yield (%)Reference
N-Bromosuccinimide (NBS)3-BromocyclohexeneBenzoyl peroxideCCl₄3.570[8]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)3-BromocyclohexeneAIBNCCl₄185[9][10]

Observations:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can be a more efficient reagent for allylic bromination compared to N-Bromosuccinimide (NBS), providing a higher yield in a shorter reaction time.[9][10]

Mandatory Visualization: Experimental Workflow for Allylic Bromination

Allylic_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine alkene, brominating agent, initiator, and solvent Heat Heat to reflux with stirring Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Filter to remove by-products Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify

Caption: General experimental workflow for allylic bromination.

Experimental Protocols: Allylic Bromination of Cyclohexene using NBS

Materials:

  • Cyclohexene (0.43 mol, 35 g)

  • N-Bromosuccinimide (NBS, 0.14 mol, 24.9 g)

  • Benzoyl peroxide (0.35 g)

  • Carbon tetrachloride (CCl₄, 100 mL)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and heating mantle

  • Condenser

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add cyclohexene, N-bromosuccinimide, and carbon tetrachloride.

  • Add benzoyl peroxide to the mixture.

  • Stir the mixture at room temperature for 2 hours.

  • Slowly heat the mixture to reflux and maintain for 3.5 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation (b.p. 61 °C at 12 mmHg) to yield 3-bromocyclohexene.[8]

III. Electrophilic Aromatic Bromination: Functionalizing Aromatic Rings

Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. The choice of brominating agent can influence the reactivity and selectivity of the reaction, particularly with activated aromatic substrates like anisole.

Data Presentation: Comparison of Brominating Agents for the Bromination of Anisole
Brominating AgentProductCatalystSolventTemperature (°C)Yield (%)Reference
Bromine (Br₂)4-BromoanisoleFeBr₃Dichloromethane090[11]
N-Bromosuccinimide (NBS)4-BromoanisoleNoneAcetonitrile096[12]

Observations:

  • For activated substrates like anisole, N-Bromosuccinimide (NBS) can be a more efficient and milder brominating agent than molecular bromine, providing a higher yield without the need for a Lewis acid catalyst.[11][12]

Mandatory Visualization: Mechanism of Electrophilic Aromatic Bromination

Electrophilic_Aromatic_Bromination Arene Anisole Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex Attack on Br+ Electrophile_Generation Electrophile Generation Br+ Br+ Electrophile_Generation->Br+ Deprotonation Deprotonation Sigma_Complex->Deprotonation -H+ Product 4-Bromoanisole Deprotonation->Product

References

A Comparative Guide to Bromoacetate and Other Crosslinking Agents in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is a critical step in structural biology, profoundly influencing the success of techniques like crosslinking-mass spectrometry (XL-MS) in elucidating protein structures and mapping protein-protein interactions. This guide provides an objective comparison of bromoacetate-containing crosslinkers with other widely used alternatives, supported by experimental data and detailed protocols to inform your experimental design.

At a Glance: Performance Comparison of Crosslinking Agents

The efficacy of a crosslinking agent is determined by several factors, including its reactivity towards specific amino acid residues, the stability of the formed covalent bond, and its overall performance in complex biological samples. Below is a summary of key performance characteristics for thiol-reactive crosslinkers (bromoacetamides and maleimides) and amine-reactive crosslinkers (NHS esters).

FeatureBromoacetamide ChemistryMaleimide ChemistryNHS Ester Chemistry
Target Residue Cysteine (thiol group, -SH)Cysteine (thiol group, -SH)Lysine (B10760008) (primary amine, -NH2), N-terminus
Reaction Type Nucleophilic SubstitutionMichael AdditionAcylation
Resulting Bond Thioether BondThioether BondAmide Bond
Optimal Reaction pH 7.5 - 8.5[1]6.5 - 7.5[2]7.2 - 8.5[2]
Reaction Speed Moderate to FastVery Fast (minutes to a few hours)[2]Fast (minutes to a few hours)[2]
Specificity High for thiols. Less reactive towards other nucleophiles at optimal pH.[1]High for thiols within the optimal pH range. At pH > 7.5, reactivity with amines increases.[2]High for primary amines, but can have side reactions with serine, threonine, and tyrosine.[3]
Bond Stability Highly stable thioether bond.[1][4]Generally stable, but can be susceptible to retro-Michael reaction (reversibility).[2]Highly stable and resistant to hydrolysis under physiological conditions.[1][4]
Crosslinking Yield in XL-MS Effective, with the advantage of targeting less abundant cysteine residues, reducing sample complexity.[4][5]High efficiency, but the potential for reversibility can impact final yield of identified crosslinks.High yield due to the abundance of lysine residues, but can lead to more complex spectra.
Key Advantage Forms a very stable, irreversible thioether bond.[4][5]Very fast and highly specific reaction at neutral pH, allowing for site-specific labeling.[2]Targets abundant and surface-exposed lysine residues, making it broadly applicable.[3]
Key Disadvantage Slower reaction kinetics compared to maleimides.Potential for conjugate instability due to the reversibility of the thioether bond.[2]Can lead to a heterogeneous product with a random distribution of linkages due to the high abundance of lysines.[2]

Delving into the Chemistry: Reaction Mechanisms

The distinct reaction mechanisms of these crosslinkers dictate their specificity and the conditions under which they are most effective. Bromoacetamides react with thiol groups via a nucleophilic substitution, forming a stable thioether bond. Maleimides also target thiols but through a Michael addition reaction. N-hydroxysuccinimide (NHS) esters, on the other hand, react with primary amines through acylation to form a robust amide bond.

Crosslinker Reaction Mechanisms cluster_bromoacetamide Bromoacetamide Chemistry cluster_maleimide Maleimide Chemistry cluster_nhs NHS Ester Chemistry Bromo Bromoacetyl Group Thioether Stable Thioether Bond Bromo->Thioether Nucleophilic Substitution Thiol_B Cysteine Thiol (-SH) Thiol_B->Thioether Maleimide Maleimide Group Thioether_M Thioether Bond (potentially reversible) Maleimide->Thioether_M Michael Addition Thiol_M Cysteine Thiol (-SH) Thiol_M->Thioether_M NHS NHS Ester Group Amide Stable Amide Bond NHS->Amide Acylation Amine Lysine Amine (-NH2) Amine->Amide

A diagram illustrating the reaction mechanisms of different crosslinkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful crosslinking experiments. Below are generalized protocols for in vitro protein crosslinking using a bromoacetamide-based crosslinker and an NHS ester-based crosslinker.

Protocol 1: In Vitro Protein Crosslinking with Bis-Bromoacetamide Crosslinker

This protocol is designed for a generic homobifunctional bromoacetamide crosslinker for studying protein-protein interactions.

Materials:

  • Purified protein sample in a thiol-free buffer (e.g., PBS or HEPES, pH 7.5-8.0).

  • Bis-bromoacetamide crosslinker (e.g., Bis-Bromoacetamido-PEG11).

  • Anhydrous DMSO or DMF.

  • Quenching solution: 1 M Dithiothreitol (DTT) or L-cysteine.

  • SDS-PAGE loading buffer.

Procedure:

  • Protein Preparation: Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in a thiol-free buffer. If targeting specific cysteines that are part of a disulfide bond, a reduction step with a reducing agent like TCEP may be necessary, followed by its removal.

  • Crosslinker Stock Solution: Immediately before use, dissolve the bis-bromoacetamide crosslinker in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a 20- to 50-fold molar excess of the crosslinker over the protein.[4] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in excess of the initial crosslinker concentration (e.g., 20-50 mM L-cysteine).[5] Incubate for 15-30 minutes at room temperature.[4]

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry.

Protocol 2: In Vitro Protein Crosslinking with DSS (Disuccinimidyl Suberate)

This protocol is for the amine-reactive homobifunctional NHS ester crosslinker, DSS.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES or PBS, pH 7.2-8.0).

  • DSS crosslinker.

  • Anhydrous DMSO.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE loading buffer.

Procedure:

  • Protein Preparation: The protein sample should be in a buffer free of primary amines at a concentration of 1-5 mg/mL.

  • Crosslinker Stock Solution: Prepare a stock solution of DSS in anhydrous DMSO (e.g., 25 mM) immediately before use.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. A 5- to 50-fold molar excess of the crosslinker to the protein is a good starting point.[6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Terminate the reaction by adding the quenching solution (e.g., to a final concentration of 20-50 mM Tris) and incubate for 15 minutes.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE and/or mass spectrometry.

Crosslinking Mass Spectrometry (XL-MS) Workflow

The general workflow for identifying protein-protein interactions using XL-MS involves several key steps, from sample preparation to data analysis.

XL-MS Workflow cluster_workflow Crosslinking Mass Spectrometry (XL-MS) Workflow Protein_Complex 1. Protein Complex (Purified or in Lysate) Crosslinking 2. Chemical Crosslinking Protein_Complex->Crosslinking Digestion 3. Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment 4. Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS 5. LC-MS/MS Analysis Digestion->LC_MS Without Enrichment Enrichment->LC_MS Data_Analysis 6. Data Analysis (Identification of Crosslinked Peptides) LC_MS->Data_Analysis Structural_Modeling 7. Structural Modeling Data_Analysis->Structural_Modeling

A generalized workflow for XL-MS experiments.

Conclusion

The choice of a crosslinking agent is a critical decision that should be guided by the specific goals of the experiment and the nature of the protein system under investigation. Bromoacetamide-based crosslinkers offer the significant advantage of forming highly stable thioether bonds with cysteine residues, which can be particularly useful for targeting less abundant and specific sites within a protein or protein complex. While NHS esters are a robust and widely applicable choice for targeting abundant lysine residues, the resulting complex mixture of crosslinked products can present a challenge for data analysis. Maleimide-based crosslinkers provide a highly specific and rapid method for cysteine conjugation, although the potential for reversibility of the formed bond should be considered. By understanding the distinct chemical properties and reactivity of these different classes of crosslinking agents, researchers can make informed decisions to achieve reliable and insightful results in their structural biology investigations.

References

A Comparative Guide to the Validation of Enzyme Inhibition by Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bromoacetate as an enzyme inhibitor with other alkylating agents, supported by experimental data. It is designed to assist researchers in validating their findings and selecting appropriate inhibitors for their studies.

Introduction to this compound as an Enzyme Inhibitor

This compound is an alkylating agent that has been shown to inhibit various enzymes. Its reactivity stems from the electrophilic carbon atom bearing the bromine, which can form a covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme. This can lead to either reversible or irreversible inhibition, depending on the specific enzyme and the reaction conditions.

Performance Comparison: this compound and Alternative Alkylating Agents

Direct quantitative data on the inhibitory potency of this compound against many enzymes is not always readily available in the literature. Therefore, this guide includes data on structurally and functionally related alkylating agents, such as iodoacetate and 3-bromopyruvate (B3434600), to provide a comparative context for the validation of this compound's inhibitory effects.

Table 1: Comparison of Inhibitory Potency of this compound and Related Alkylating Agents

InhibitorTarget EnzymeOrganism/Cell LineInhibition MetricValueReference(s)
Iodoacetate Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)HeLa and RKO cellsIC502.5 µM[1]
3-Bromopyruvate Hexokinase II-Ki2.4 mM[2]
3-Bromopyruvate Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)HCT116 cellsIC50< 30 µM[3]
8-Bromoxanthine Xanthine (B1682287) Oxidase-Ki~400 µM[4]
This compound Penaeus penicillatus Acid PhosphatasePenaeus penicillatus-Slow, reversible inhibition[2]

Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. Lower values indicate higher potency. The data for iodoacetate and 3-bromopyruvate are provided as they are well-characterized alkylating agents that, like this compound, can target enzymes in key metabolic pathways. 8-Bromoxanthine is included as a bromo-containing inhibitor of xanthine oxidase, a known target of this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of enzyme inhibition data. Below are protocols for key experiments cited in the context of this compound and related inhibitors.

Protocol 1: In Vitro Enzyme Inhibition Assay for GAPDH

This protocol is adapted for determining the inhibitory potency of compounds like iodoacetate against Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Materials:

  • Purified GAPDH enzyme

  • This compound or other test inhibitor (e.g., iodoacetate) stock solution (e.g., 10 mM in a suitable solvent like DMSO or water)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted inhibitor solutions to the wells containing the enzyme. Include a vehicle control (solvent only) and a no-inhibitor control.

  • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding a mixture of G3P and NAD+ to all wells.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Protocol 2: In Vitro Inhibition Assay for Xanthine Oxidase

This protocol can be used to assess the inhibition of xanthine oxidase by compounds such as this compound.

Materials:

  • Xanthine Oxidase enzyme

  • This compound or other test inhibitor

  • Xanthine (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted inhibitor solutions to the wells. Include appropriate controls.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway: Inhibition of Glycolysis

This compound and related alkylating agents like 3-bromopyruvate can inhibit key enzymes in the glycolysis pathway, disrupting cellular energy metabolism. The following diagram illustrates the points of inhibition by these agents.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate HK Hexokinase (HK) GAPDH GAPDH This compound This compound This compound->GAPDH Iodoacetate Iodoacetate Iodoacetate->GAPDH ThreeBP 3-Bromopyruvate ThreeBP->HK ThreeBP->GAPDH

Caption: Inhibition points of this compound and related compounds in the glycolysis pathway.

Experimental Workflow: IC50 Determination

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of an enzyme inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure Reaction Rate add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

References

A Researcher's Guide to Alkylating Agents for Specific Amino Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of experimental biology. Alkylating agents, which covalently attach an alkyl group to specific amino acid residues, are indispensable tools in this domain. Their primary application lies in proteomics, particularly in sample preparation for mass spectrometry, where they are used to block reactive residues and prevent unwanted disulfide bond formation.[1] This guide provides a side-by-side comparison of common alkylating agents, detailing their specificity, reaction conditions, and potential side reactions, supported by experimental protocols and workflow visualizations.

Mechanism and Purpose of Protein Alkylation

Protein alkylation is a chemical modification that targets nucleophilic amino acid residues. The thiol group (-SH) of cysteine is the most frequent target due to its high nucleophilicity, especially in its deprotonated thiolate form.[1][2] Alkylating agents like iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM) form stable, irreversible thioether bonds with cysteine residues.[1]

The primary goals of cysteine alkylation in proteomics are:

  • Preventing Disulfide Bond Formation: By capping free thiol groups, alkylation maintains the reduced state of proteins and prevents the re-formation of disulfide bonds after reduction, which is crucial for accurate protein identification and analysis.[1]

  • Enhancing Mass Spectrometry Analysis: Alkylation ensures that cysteine-containing peptides are consistently modified, which simplifies mass spectra and aids in confident protein identification and quantification.[1]

While cysteine is the primary target, other amino acid residues such as lysine, histidine, methionine, and the N-terminal α-amino group can also be alkylated, typically as a side reaction.[3][4] The extent of these off-target modifications is highly dependent on the choice of reagent and reaction conditions.[3]

Side-by-Side Comparison of Common Alkylating Agents

The selection of an appropriate alkylating agent is critical and depends on the specific experimental goals, such as desired specificity and tolerance for side reactions.

Table 1: General Properties and Performance of Common Alkylating Agents

Alkylating AgentPrimary TargetCommon ApplicationsAdvantagesDisadvantages & Side Reactions
Iodoacetamide (IAA) CysteineMass Spectrometry Sample Prep, ProteomicsWell-established, highly reactive, effective at blocking cysteines.[1]Prone to off-target alkylation of Met, His, Lys, and N-terminus, especially at higher pH.[3][4][5] Light-sensitive.
N-Ethylmaleimide (NEM) CysteineProteomics, Probing Protein Structure & FoldingHighly specific for cysteines at neutral or below-neutral pH, rapid reaction kinetics.[1][6]Can still modify His and Lys residues, though generally less than IAA.[6]
Chloroacetamide (CAA) CysteineMass Spectrometry Sample PrepLess prone to side reactions compared to IAA.[5]Slower reaction kinetics than IAA.
Acrylamide CysteineQuantitative Proteomics, Gel ElectrophoresisCan be used for differential alkylation strategies.[7] Less prone to side reactions than IAA.[5]Slower reaction kinetics.
4-Vinylpyridine (4-VP) CysteineProtein SequencingGenerates a stable, UV-absorbent derivative.Can have side reactions; less commonly used in standard proteomics workflows.[8]

Table 2: Recommended Reaction Conditions

Alkylating AgentConcentrationTemperaturepHReaction TimeKey Considerations
Iodoacetamide (IAA) 10-55 mM[9][10]Room Temp[11]7.5 - 8.5[3]20-45 min (in dark)[10][11]Prepare fresh and protect from light. Higher pH increases reactivity but also off-target reactions.[3]
N-Ethylmaleimide (NEM) 10-40 mM[6]Room Temp< 7.0[6]< 5 min[6]To improve specificity, use pH below neutral, NEM concentration below 10mM, and/or reaction time under 5 minutes.[6]
Chloroacetamide (CAA) ~50 mM[12]Room Temp - 37°C7.5 - 8.530-60 minOffers a good balance between efficiency and specificity.[12]
Acrylamide VariesRoom Temp - 37°C7.5 - 8.530-60 minOften used in specific quantitative strategies.[7]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to established protocols. Below are standard methods for in-solution and in-gel protein alkylation.

Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry

This method is widely used for protein mixtures in solution, such as cell lysates, prior to enzymatic digestion.[3]

Materials:

  • Protein Sample

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5 or 100 mM Ammonium Bicarbonate (AmBic)

Procedure:

  • Denaturation: Solubilize the protein sample in an appropriate volume of Denaturation Buffer.

  • Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.[3][9] Incubate at 56°C for 30-60 minutes to cleave disulfide bonds.[3][11]

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared IAA solution to a final concentration of 14-20 mM.[3][9] Incubate in the dark at room temperature for 30 minutes.[3]

  • Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted IAA. Incubate in the dark at room temperature for 15 minutes.[3]

  • Sample Preparation for Digestion: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 1.6 M, which is necessary for optimal enzyme activity (e.g., trypsin).[3]

  • Enzymatic Digestion: Proceed with the standard digestion protocol (e.g., add sequencing-grade trypsin and incubate overnight at 37°C).[3]

Protocol 2: In-Gel Reduction and Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.[11]

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (AmBic)

  • Reducing Solution: 10 mM DTT in 100 mM AmBic

  • Alkylation Solution: 55 mM IAA in 100 mM AmBic (prepare fresh, protect from light)

Procedure:

  • Excision and Destaining: Excise the protein band of interest and cut it into small (~1x1 mm) pieces. Destain the gel pieces by washing with the Destaining Solution until the Coomassie stain is removed.

  • Reduction: Remove the destaining solution and add enough Reducing Solution to cover the gel pieces. Incubate for 30-45 minutes at 56°C.[11]

  • Alkylation: Cool the sample to room temperature and remove the DTT solution. Immediately add the Alkylation Solution, ensuring the gel pieces are fully submerged. Incubate for 20-30 minutes at room temperature in complete darkness.[11]

  • Washing: Remove the IAA solution. Wash the gel pieces by rehydrating with 100 mM AmBic for 10 minutes, followed by dehydration with ACN. Repeat this wash step.

  • Drying: Dry the gel pieces in a vacuum centrifuge before proceeding to in-gel digestion.

Visualizing Workflows and Chemical Reactions

Visual diagrams can clarify complex experimental processes and chemical principles. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of protein alkylation.

G cluster_prep Sample Preparation cluster_digest Digestion & Cleanup cluster_analysis Analysis p1 Protein Solubilization & Denaturation p2 Reduction of Disulfide Bonds (DTT/TCEP) p1->p2 p3 Alkylation of Cysteines (IAA/NEM) p2->p3 p4 Quenching of Excess Alkylating Agent p3->p4 d1 Enzymatic Digestion (e.g., Trypsin) p4->d1 d2 Sample Cleanup (e.g., C18 Desalting) d1->d2 a1 LC-MS/MS Analysis d2->a1 a2 Data Analysis & Protein Identification a1->a2

Caption: Standard workflow for in-solution protein alkylation in bottom-up proteomics.[3]

G Cys Cysteine Thiol (Protein-SH) Product Carbamidomethyl-Cysteine (Protein-S-CH2-CONH2) Cys->Product + IAA IAA Iodoacetamide (I-CH2-CONH2) HI Hydroiodic Acid (HI) Product->HI + H+ (side product)

Caption: Reaction of a cysteine thiol group with iodoacetamide (IAA).

G Cys Cysteine N_Term N-Terminus Cys->N_Term Higher Reactivity His Histidine N_Term->His Lys Lysine His->Lys Met Methionine Lys->Met Other Asp, Glu, Asn, Tyr Met->Other Lower Reactivity

Caption: General reactivity hierarchy of amino acid residues toward alkylating agents.[4][12]

References

Assessing the Specificity of Bromoacetate for Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Cysteine-Modifying Reagents

The selection of a cysteine-modifying reagent is a trade-off between reactivity, specificity, and the stability of the resulting covalent bond. While bromoacetate is a potent alkylating agent, its reactivity is not exclusively limited to cysteine residues. Other nucleophilic amino acids, such as histidine and methionine, can also be modified, particularly under conditions of elevated pH and high reagent concentrations. The following table summarizes the quantitative data on the reactivity and specificity of this compound and its alternatives.

ReagentPrimary TargetReaction MechanismOptimal pHSecond-Order Rate Constant with Cysteine (M⁻¹s⁻¹)Off-Target Residues
This compound CysteineSₙ2 Nucleophilic Substitution7.5 - 8.5Data not readily available, comparable to Iodoacetamide[1][2]Histidine, Methionine[3][4][5]
Iodoacetamide (B48618) CysteineSₙ2 Nucleophilic Substitution7.5 - 8.5~10 (at pH 7)Histidine, Methionine, Lysine[1]
N-ethylmaleimide (NEM) CysteineMichael Addition6.5 - 7.5~100 (at pH 7)Lysine (B10760008) (at pH > 7.5)

Note: Second-order rate constants are highly dependent on pH, temperature, and the specific protein context. The values presented are approximate and for comparative purposes.

Reaction Mechanisms and Specificity

This compound and iodoacetamide react with the deprotonated thiol group of cysteine (thiolate) via an Sₙ2 nucleophilic substitution mechanism. The reactivity of these haloacetamides is influenced by the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻), making iodoacetamide generally more reactive than this compound.[1]

While highly reactive towards cysteine, both reagents can exhibit off-target reactivity. The imidazole (B134444) ring of histidine and the thioether of methionine are also nucleophilic and can be alkylated, particularly at pH values approaching or exceeding their pKa.[3][4][5]

N-ethylmaleimide (NEM) reacts with cysteine thiols via a Michael addition, which is generally faster and more specific at neutral pH compared to haloacetamides. However, at pH values above 7.5, NEM can also react with the primary amine of lysine residues.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducible assessment of cysteine modification.

Protocol 1: Standard Protein Alkylation with this compound

This protocol describes the general procedure for alkylating cysteine residues in a purified protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M)

  • Bromoacetic acid solution (1 M, freshly prepared in reaction buffer)

  • Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or DTT)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add freshly prepared bromoacetic acid solution to a final concentration of 20-50 mM. Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add quenching solution to a final concentration of 50 mM to consume excess this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents by desalting or dialysis into the desired buffer for downstream applications.

Protocol 2: Differential Alkylation for Redox Proteomics

This protocol allows for the specific labeling of reversibly oxidized cysteine residues.

Materials:

  • Cell or tissue lysate

  • Blocking reagent (e.g., N-ethylmaleimide, NEM)

  • Reducing agent (e.g., DTT or TCEP)

  • Labeling reagent (e.g., Iodoacetamide or a tagged version)

  • Protein precipitation reagents (e.g., TCA, acetone)

Procedure:

  • Blocking of Free Thiols: Lyse cells in a buffer containing 50 mM NEM to block all reduced cysteine residues. Incubate for 1 hour at room temperature.

  • Removal of Excess Blocking Reagent: Precipitate the proteins using TCA or acetone (B3395972) to remove unreacted NEM. Wash the protein pellet multiple times.

  • Reduction of Oxidized Cysteines: Resuspend the protein pellet in a buffer containing 10 mM DTT to reduce the reversibly oxidized cysteines. Incubate for 1 hour at 37°C.

  • Labeling of Newly Exposed Thiols: Add iodoacetamide to a final concentration of 20 mM to label the newly reduced cysteines. Incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry: Proceed with in-solution or in-gel digestion of the labeled proteins for analysis by mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow for assessing cysteine modification.

Reaction of this compound with Cysteine Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation (pH > pKa) Product Carboxymethylated Cysteine (Protein-S-CH₂-COO⁻) Thiolate->Product Sₙ2 Attack This compound This compound (Br-CH₂-COO⁻) This compound->Product Br_ion Bromide Ion (Br⁻) Product->Br_ion Leaving Group

Caption: this compound alkylates the cysteine thiol via an Sₙ2 reaction.

Differential Alkylation Workflow cluster_sample Sample Preparation cluster_alkylation1 Step 1: Blocking cluster_reduction Step 2: Reduction cluster_alkylation2 Step 3: Labeling cluster_analysis Analysis Lysate Protein Lysate (Reduced & Oxidized Cysteines) Blocking Add NEM (Blocks free SH groups) Lysate->Blocking Reduction Add DTT/TCEP (Reduces S-S, S-OH, etc.) Blocking->Reduction Labeling Add Iodoacetamide (Labels newly formed SH groups) Reduction->Labeling Analysis Mass Spectrometry (Identification of labeled peptides) Labeling->Analysis

Caption: Workflow for identifying reversibly oxidized cysteines.

Conclusion

The choice of a cysteine-modifying reagent requires careful consideration of the experimental goals. This compound is a powerful tool for cysteine alkylation; however, its potential for off-target reactions with other nucleophilic amino acids necessitates careful optimization of reaction conditions, particularly pH and reagent concentration. For applications demanding high specificity, reagents like N-ethylmaleimide at neutral pH may offer a superior alternative. The provided protocols and workflows serve as a starting point for researchers to develop and validate their cysteine modification strategies, ensuring data accuracy and reliability in their scientific pursuits.

References

A Comparative Analysis of Bromoacetate and Novel Alkylating Reagents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences experimental outcomes, from proteomics to cancer therapy. Bromoacetate, a reactive haloacetate, serves as a benchmark for comparison against a landscape of novel and established alkylating reagents. This guide provides an objective comparison of this compound's performance against other alkylating agents, supported by experimental data and detailed methodologies, to aid in the rational selection of reagents for specific research applications.

Performance Comparison of Alkylating Agents

The efficacy of an alkylating agent is determined by a combination of its reactivity, specificity, and the stability of the resulting modification. The following tables summarize key performance characteristics of this compound and other commonly used or novel alkylating reagents.

General Properties and Reactivity
ReagentMolecular Weight (Da)Optimal pHKey Characteristics
This compound 138.95~8.0High reactivity, good leaving group (Br⁻).
Iodoacetamide (IAA) 184.96~8.0Well-established protocols, high reactivity, good cysteine coverage.[1] Known for off-target alkylation.[1][2]
Chloroacetamide (CAA) 93.51~8.0Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[2][3]
Acrylamide 71.087.0-8.0Generally considered to have high specificity for cysteine via Michael addition.[2]
N-ethylmaleimide (NEM) 125.136.5-7.5Reacts preferentially with thiolates through Michael addition.[4]
Temozolomide (TMZ) 194.15NeutralA DNA alkylating agent used in cancer therapy that generates a highly reactive methyldiazonium cation.[5]
Trabectedin 761.84N/AA natural product alkylating agent that binds to the minor groove of DNA and is used in cancer therapy.[5]
Specificity and Off-Target Reactions

The specificity of an alkylating agent for its intended target, typically cysteine residues in proteomics, is crucial for minimizing data complexity and artifacts.

ReagentPrimary TargetKnown Off-Target Reactions (Cross-Reactivity)
This compound Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus.
Iodoacetamide (IAA) Cysteine (Thiol group)Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus.[2][6]
Chloroacetamide (CAA) Cysteine (Thiol group)Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation.[2][3]
Acrylamide Cysteine (Thiol group)Can form adducts with Cysteine.[2] Generally considered to have high specificity.[2]
N-ethylmaleimide (NEM) Cysteine (Thiol group)Can react with other nucleophiles at higher pH.
Temozolomide (TMZ) DNA (N7 of guanine, N3 of adenine)Can alkylate other nucleophilic sites in proteins and other biomolecules.
Trabectedin DNA (N2 of guanine)High specificity for its DNA target.

Experimental Protocols

Standard Protocol for Protein Reduction and Alkylation in Proteomics

This protocol provides a general framework for the reduction and alkylation of cysteine residues in protein samples for mass spectrometry-based proteomics analysis. This procedure can be adapted for use with various alkylating agents.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound, Iodoacetamide, Chloroacetamide, or other

  • Quenching solution: DTT or L-cysteine

  • Trypsin or other protease

  • Formic acid

Procedure:

  • Reduction: Add the reducing agent (e.g., DTT to a final concentration of 10 mM) to the protein sample. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add the alkylating agent (e.g., this compound to a final concentration of 20 mM) to the sample. Incubate in the dark at room temperature for 30-60 minutes. The reaction is typically performed in the dark to prevent the formation of reactive iodine species with light-sensitive reagents like iodoacetamide.[2]

  • Quenching: Add a quenching solution (e.g., DTT to a final concentration of 20 mM) to consume any unreacted alkylating agent. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove urea and other salts using a suitable method such as buffer exchange or precipitation.

  • Proteolytic Digestion: Resuspend the protein sample in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50). Incubate overnight at 37°C.

  • Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualizing Mechanisms and Workflows

Signaling Pathway: DNA Damage Response to Alkylating Agents

Alkylating agents used in cancer therapy, such as temozolomide, induce DNA damage, which triggers a cellular response aimed at repairing the damage or initiating apoptosis if the damage is too severe.

DNA_Damage_Response cluster_0 Cellular Response cluster_1 Cellular Outcomes AlkylatingAgent Alkylating Agent (e.g., this compound, TMZ) DNADamage DNA Alkylation & Double-Strand Breaks AlkylatingAgent->DNADamage SensorProteins Sensor Proteins (ATM, ATR) DNADamage->SensorProteins activates Mediators Mediator Proteins (p53, CHK1/2) SensorProteins->Mediators phosphorylate Effectors Effector Proteins Mediators->Effectors activate CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis (Cell Death) Effectors->Apoptosis

Caption: DNA damage response pathway initiated by alkylating agents.

Experimental Workflow for Comparing Alkylating Reagents

A systematic workflow is essential for the objective comparison of different alkylating agents in proteomics applications.

Alkylation_Workflow cluster_reagents Alkylation Comparison ProteinSample Protein Sample Reduction Reduction (e.g., DTT) ProteinSample->Reduction This compound This compound Reduction->this compound Iodoacetamide Iodoacetamide Reduction->Iodoacetamide NovelAgent Novel Agent Reduction->NovelAgent Digestion Proteolytic Digestion (e.g., Trypsin) This compound->Digestion Iodoacetamide->Digestion NovelAgent->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Alkylation efficiency, off-targets) LCMS->DataAnalysis

Caption: Workflow for comparative analysis of alkylating reagents.

Logical Relationship of Haloacetamide Reactivity

The reactivity of haloacetamide-based alkylating agents is primarily determined by the nature of the halogen, which functions as the leaving group. The reactivity generally follows the order of the leaving group's ability, which is inversely related to the basicity of the halide ion.

Reactivity_Relationship Iodoacetamide Iodoacetamide (I⁻ leaving group) Bromoacetamide Bromoacetamide (Br⁻ leaving group) Iodoacetamide->Bromoacetamide More Reactive Chloroacetamide Chloroacetamide (Cl⁻ leaving group) Bromoacetamide->Chloroacetamide More Reactive

Caption: Reactivity trend of haloacetamide alkylating agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. Bromoacetate and its derivatives are potent reagents, and their proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated chemical fume hood.[1] Emergency shower and eyewash stations should be readily accessible.[2][3][4]

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of different types of this compound waste.

G cluster_0 Waste Identification & Segregation cluster_1 Disposal Procedures cluster_2 Final Disposition start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste Liquid this compound Waste waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Contaminated Labware collect_solid Collect in a labeled, sealed container for halogenated solid waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for halogenated liquid waste. liquid_waste->collect_liquid rinse_glassware Rinse glassware with a suitable solvent. labware->rinse_glassware dispose_plastic Dispose of plasticware as hazardous waste. labware->dispose_plastic final_disposal Dispose of all collected hazardous waste through a certified hazardous waste management service. collect_solid->final_disposal neutralize_dilute For dilute aqueous waste, consider neutralization. collect_liquid->neutralize_dilute collect_rinsate Collect rinsate as halogenated liquid waste. rinse_glassware->collect_rinsate dispose_plastic->final_disposal collect_rinsate->final_disposal neutralize_dilute->final_disposal

A flowchart illustrating the proper disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Carefully sweep up solid this compound waste, avoiding dust formation, and place it in a designated, labeled, and sealed container for halogenated solid waste.[4][5]

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a designated container for halogenated organic liquid waste.[6]

    • Crucially, do not mix halogenated waste streams with non-halogenated waste.[6]

  • Contaminated Labware:

    • Glassware: Rinse contaminated glassware with a suitable solvent. Collect the rinsate and dispose of it as halogenated liquid waste. The rinsed glassware can then be washed for reuse or disposed of as regular laboratory glass waste.[6]

    • Plasticware and Sharps: Dispose of contaminated plasticware and sharps as hazardous waste in a designated, puncture-resistant container.[6]

2. Neutralization of Dilute Aqueous this compound Waste:

For dilute aqueous solutions of this compound, a neutralization step can be performed to reduce its reactivity before final disposal. This procedure must be carried out in a chemical fume hood.

  • Experimental Protocol for Neutralization:

    • Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.

    • Neutralization Procedure: Place the saturated sodium bicarbonate solution in a large beaker or flask to accommodate potential foaming or gas evolution.

    • Slowly and in small portions, add the aqueous this compound waste to the sodium bicarbonate solution while stirring continuously.[6]

    • Final Collection: Once the addition is complete and any off-gassing has ceased, the neutralized solution is still considered hazardous chemical waste. Transfer the neutralized solution to your designated halogenated waste container.[6]

3. Storage and Final Disposal:

  • Labeling: Attach a completed hazardous waste tag to each container. The tag must include the full chemical name of all components in the waste mixture and the accumulation start date.[6]

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as oxidizing agents and strong bases.[2][3]

  • Disposal: Arrange for the disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.[2][3][7]

Summary of Disposal Procedures and Safety Data

Waste TypeCollection ContainerKey Procedural StepsImportant Safety Precautions
Solid this compound Labeled, sealed container for halogenated solid waste.- Avoid dust formation.- Transfer to the designated waste container.- Handle in a chemical fume hood.- Wear appropriate PPE.
Liquid this compound Labeled, sealed container for halogenated liquid waste.- Segregate from non-halogenated waste.- For dilute aqueous solutions, consider neutralization with sodium bicarbonate.- Handle in a chemical fume hood.- Wear appropriate PPE.
Contaminated Glassware N/A- Rinse with a suitable solvent.- Collect rinsate as halogenated liquid waste.- Perform rinsing in a chemical fume hood.
Contaminated Plasticware/Sharps Puncture-resistant hazardous waste container.- Directly dispose of in the designated container.- Do not attempt to clean for reuse.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety protocols and waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of bromoacetate in the laboratory ensure the well-being of researchers and the integrity of scientific work. this compound and its esters, such as ethyl this compound, are highly toxic and corrosive compounds that demand meticulous adherence to safety procedures. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of these hazardous materials.

Ethyl this compound is a flammable, colorless to pale yellow liquid that is toxic by ingestion, inhalation, and skin absorption.[1] It is a strong irritant and a lachrymator, meaning it can cause severe irritation to the eyes, skin, and respiratory tract.[2] Due to these hazardous properties, the use of appropriate personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE) for this compound Handling

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be used to provide an additional layer of protection.[3]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2] Gloves must be inspected prior to use and proper removal techniques should be employed to avoid skin contact.[3][4]
Protective ClothingWear fire/flame resistant and impervious clothing, such as a complete suit protecting against chemicals.[1][3] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[2][5] For situations with a risk of high exposure, a full-face supplied-air respirator is recommended.[3][6]

Experimental Protocol: Safe Handling of Ethyl this compound

Adherence to a strict, step-by-step protocol is crucial when working with ethyl this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][7]

  • Remove all sources of ignition, as ethyl this compound is flammable.[2] Use spark-proof tools and explosion-proof equipment.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above. This includes chemical splash goggles, a face shield, chemical-resistant gloves, and appropriate protective clothing.

3. Handling and Use:

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Avoid contact with eyes, skin, and clothing.[2] Do not breathe vapors or mist.[8]

  • Do not eat, drink, or smoke in the area where ethyl this compound is handled.[6]

4. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep containers tightly closed when not in use.[4]

  • Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6]

5. Disposal:

  • Dispose of ethyl this compound and any contaminated materials as hazardous waste.[8]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines, as regulations may vary.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][8]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate personnel from the spill area.[6]

  • Remove all sources of ignition.[6]

  • Ventilate the area.[2]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[6]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.